Haloxyfop-methyl
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024123 | |
| Record name | Haloxyfop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-40-2 | |
| Record name | Haloxyfop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Haloxyfop-methyl: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is widely utilized in agriculture to control annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy stems from the targeted inhibition of a key enzyme in fatty acid synthesis, a pathway essential for plant growth and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biochemical mechanism of action of this compound, along with detailed experimental protocols for its analysis and study.
Chemical Structure and Properties
This compound is a chiral molecule, with the herbicidal activity primarily attributed to the R-enantiomer, also known as Haloxyfop-P-methyl.[1][2] The racemic mixture is referred to as this compound.
Chemical Structure:
-
IUPAC Name: methyl (RS)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate
-
CAS Registry Number: 69806-40-2
-
Molecular Formula: C₁₆H₁₃ClF₃NO₄
-
Molecular Weight: 375.72 g/mol
The structure consists of a central phenoxy ring linked to a propionate methyl ester group and a pyridyloxy group substituted with chlorine and a trifluoromethyl moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its active R-isomer, Haloxyfop-P-methyl, is presented in the table below for easy comparison.
| Property | This compound (racemic) | Haloxyfop-P-methyl (R-enantiomer) | References |
| Physical State | White to light yellow/beige powder or solid | Light amber, viscous liquid | |
| Melting Point | 55-57 °C | Not applicable (liquid) | |
| Boiling Point | >280 °C | >280 °C | |
| Vapor Pressure | 6.5 x 10⁻⁷ mm Hg at 25 °C | 2.6 x 10⁻⁵ hPa at 20 °C | |
| Water Solubility | 9.3 mg/L at 25 °C | 9.08 mg/L at 20 °C | |
| Solubility in Organic Solvents | Soluble in acetone, acetonitrile, DMSO, xylene | Soluble in acetone, acetonitrile, ethyl acetate, methanol, dichloroethane | |
| Octanol-Water Partition Coefficient (log Kow) | 4.068 | 4.0 |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][5] Malonyl-CoA is the essential building block for the elongation of fatty acid chains.
In susceptible grass species, this compound is rapidly absorbed through the leaves and roots and translocated to the meristematic tissues. In the plant, the methyl ester is hydrolyzed to the active herbicidal form, haloxyfop acid. This acid then binds to the carboxyltransferase (CT) domain of the plastidic ACCase, competitively inhibiting its function. The disruption of fatty acid synthesis leads to a cessation of cell membrane production and ultimately, cell death and necrosis of the plant.
Broadleaf plants are generally tolerant to this compound due to the presence of a resistant form of ACCase in their chloroplasts.
Signaling Pathway of ACCase Inhibition
The following diagram illustrates the inhibition of the fatty acid synthesis pathway by Haloxyfop.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. pomais.com [pomais.com]
- 4. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
An In-depth Technical Guide on the Mode of Action of Haloxyfop-Methyl on Acetyl-CoA Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, commonly referred to as "fops".[1] It is highly effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[2] The herbicidal activity of this compound is primarily attributed to its potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on ACCase, including its inhibitory kinetics, binding site interactions, and the molecular basis of weed resistance.
The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)
Acetyl-CoA carboxylase (EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Fatty acids are essential components of cell membranes, signaling molecules, and energy storage molecules in the form of triacylglycerols.
In most plants and eukaryotes, ACCase exists as a large, multi-domain homodimeric protein. Each monomer consists of three functional domains:
-
Biotin Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.
-
Biotin Carboxyl Carrier Protein (BCCP): Covalently holds the biotin group and transfers it between the BC and CT active sites.
-
Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.
Grasses, the primary target of this compound, possess a homomeric form of ACCase in their chloroplasts, which is highly sensitive to AOPP herbicides. In contrast, most broadleaf plants have a heteromeric, AOPP-insensitive form of ACCase in their plastids, contributing to the herbicide's selectivity.
Mechanism of Inhibition
This compound itself is a pro-herbicide and is rapidly metabolized in susceptible plants to its biologically active form, haloxyfop acid. Haloxyfop acid is a potent inhibitor of the carboxyltransferase (CT) domain of ACCase.
Inhibition Kinetics
Kinetic studies have demonstrated that haloxyfop is a reversible and non-competitive inhibitor with respect to ATP and bicarbonate, but it acts as a competitive or nearly competitive inhibitor with respect to the substrate acetyl-CoA. This indicates that haloxyfop binds to the CT active site, directly competing with acetyl-CoA for binding. The inhibition is stereospecific, with the R-enantiomer of haloxyfop being significantly more active than the S-enantiomer.
The inhibition of ACCase by haloxyfop leads to a rapid cessation of fatty acid synthesis. This depletion of lipids prevents the formation of new membranes required for cell growth and division, particularly in the meristematic tissues of grasses. The disruption of membrane integrity ultimately leads to cell leakage, tissue necrosis, and plant death.
Binding Site and Molecular Interactions
Crystallographic studies of the yeast ACCase CT domain in complex with haloxyfop have provided detailed insights into the herbicide's binding mode. Haloxyfop binds in a deep, hydrophobic pocket at the dimer interface of the CT domain. The binding of the inhibitor induces significant conformational changes in the enzyme, creating this binding pocket.
Key amino acid residues that interact with haloxyfop have been identified. These interactions are primarily hydrophobic, involving van der Waals forces. The stereoselectivity for the R-enantiomer is explained by the spatial arrangement of the binding pocket; the methyl group of the S-enantiomer would clash with a carboxylate oxygen of the inhibitor.
Quantitative Inhibition Data
The inhibitory potency of haloxyfop against ACCase has been quantified in various studies. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from different plant species.
| Plant Species | Enzyme Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |
| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 0.36 µM (vs acetyl-CoA) | - | |
| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 0.87 µM (vs HCO3-) | - | |
| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 2.89 µM (vs MgATP) | - | |
| Wheat | - | Haloxyfop | - | 7.63 µM | |
| Quizalofop-resistant Wheat | - | Haloxyfop | - | 0.968 µM | |
| Yeast (CT domain) | Recombinant | Haloxyfop | ~250 µM | - |
Mechanisms of Resistance
The extensive use of AOPP herbicides has led to the evolution of resistance in many weed populations. Resistance to this compound can occur through two primary mechanisms: target-site resistance and non-target-site resistance.
Target-Site Resistance (TSR)
Target-site resistance is the most common mechanism and results from mutations in the ACCase gene, leading to amino acid substitutions in the enzyme. These substitutions reduce the binding affinity of the herbicide to the CT domain, rendering the enzyme less sensitive to inhibition. Several key mutations have been identified that confer resistance to haloxyfop and other AOPP herbicides, including substitutions at positions Ile-1781, Trp-2027, Ile-2041, Asp-2078, and Gly-2096 (numbering based on Alopecurus myosuroides ACCase).
Non-Target-Site Resistance (NTSR)
Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include:
-
Enhanced metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, can rapidly metabolize haloxyfop into non-toxic forms.
-
Reduced absorption and translocation: Changes in the leaf cuticle or impaired translocation of the herbicide within the plant can also contribute to resistance.
Experimental Protocols
ACCase Activity and Inhibition Assay
This protocol describes a common method for measuring ACCase activity and determining the inhibitory effects of compounds like haloxyfop.
1. Enzyme Extraction:
- Harvest fresh leaf tissue (e.g., 1-2 g) from young, actively growing plants.
- Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet cell debris and membranes.
- The resulting supernatant contains the soluble ACCase and is used for the assay.
2. Activity Assay:
- The assay measures the incorporation of radiolabeled bicarbonate (H14CO3-) into an acid-stable product, malonyl-CoA.
- The reaction mixture (e.g., 200 µL total volume) contains:
- Extraction buffer
- ATP
- MgCl2
- Acetyl-CoA
- NaH14CO3
- Enzyme extract
- For inhibition studies, various concentrations of haloxyfop (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme extract before adding the substrates.
- Initiate the reaction by adding acetyl-CoA.
- Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
- Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted 14CO2.
- Dry the samples and measure the radioactivity of the acid-stable product using liquid scintillation counting.
- Calculate ACCase activity as nmol of H14CO3- incorporated per minute per mg of protein.
- For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protein Expression, Purification, and Crystallization of the ACCase CT Domain
This protocol outlines the general steps for obtaining the ACCase CT domain for structural studies.
1. Cloning and Expression:
- The DNA sequence encoding the CT domain of ACCase is cloned into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.
- The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
- Induce protein expression with IPTG and grow the cells at a reduced temperature to enhance protein solubility.
2. Purification:
- Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a lysis buffer.
- Clarify the lysate by centrifugation.
- Purify the CT domain from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Further purify the protein using ion-exchange and size-exclusion chromatography to achieve high purity.
3. Crystallization:
- Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).
- Screen for crystallization conditions using commercial or custom-made screens with varying precipitants, pH, and additives.
- For co-crystallization with haloxyfop, add the inhibitor to the protein solution before setting up the crystallization trials. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing haloxyfop.
- Optimize the initial crystallization hits to obtain diffraction-quality crystals.
- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Solve and refine the crystal structure to visualize the protein-inhibitor interactions.
Visualizations
Caption: Inhibition of the fatty acid biosynthesis pathway by haloxyfop.
Caption: Mechanisms of weed resistance to haloxyfop.
Caption: Experimental workflow for studying haloxyfop's mode of action.
Conclusion
This compound, through its active form haloxyfop acid, is a highly effective inhibitor of the carboxyltransferase domain of acetyl-CoA carboxylase in susceptible grass species. Its mode of action is well-characterized, involving competitive inhibition with acetyl-CoA at a specific binding site within the dimeric interface of the enzyme. The continued study of the molecular interactions between haloxyfop and ACCase, as well as the mechanisms of resistance, is crucial for the development of new, effective herbicides and for managing the evolution of resistance in weed populations. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals working in the fields of herbicide science and drug development.
References
- 1. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Stereoselective Activity of Haloxyfop-Methyl Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haloxyfop-methyl is a chiral herbicide widely used for the post-emergence control of grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides. As a chiral compound, it exists in two enantiomeric forms: R-haloxyfop-methyl and S-haloxyfop-methyl. This technical guide provides a comprehensive overview of the differential herbicidal activity of these enantiomers, their mechanism of action, and detailed experimental protocols for their evaluation. The herbicidal efficacy of this compound is almost exclusively attributed to the R-enantiomer, which is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). The S-enantiomer exhibits negligible herbicidal activity. This stereoselectivity has significant implications for the development, formulation, and application of haloxyfop-based herbicides, favoring the use of enantiomerically enriched R-haloxyfop (also known as haloxyfop-P) to reduce the environmental load of the less active isomer.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary target of haloxyfop is the plastidic enzyme Acetyl-CoA Carboxylase (ACCase), which is essential for fatty acid biosynthesis in susceptible grass species.[1][2][3] ACCase catalyzes the first committed step in this pathway: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][5] By inhibiting ACCase, haloxyfop effectively halts the production of fatty acids, which are critical components of cell membranes and energy storage molecules. This disruption of lipid synthesis leads to a loss of cell membrane integrity and ultimately, cell death.
The herbicidal activity is stereospecific, with the R-enantiomer of haloxyfop being the active inhibitor of ACCase. The S-enantiomer is considered essentially inactive. In plant systems, there is no significant isomerization from the S- to the R-enantiomer, meaning that the S-form does not become herbicidally active after application. Conversely, in soil and animal systems, rapid inversion of the S-enantiomer to the R-enantiomer can occur.
Signaling Pathway of ACCase Inhibition
The inhibition of ACCase by R-haloxyfop disrupts the fatty acid biosynthesis pathway at its initial step. The following diagram illustrates the simplified pathway and the point of inhibition.
Quantitative Comparison of R and S Enantiomer Activity
The differential activity of the R and S enantiomers of haloxyfop has been quantified through both in vitro enzyme inhibition assays and whole-plant bioassays. The R-enantiomer is a significantly more potent inhibitor of ACCase and a more effective herbicide.
| Parameter | R-Enantiomer | S-Enantiomer | Plant Species | Assay Type | Reference |
| IC50 | ~0.4 µM | Essentially ineffective | Maize (Zea mays) | ACCase Inhibition | |
| Herbicidal Activity | Active | 1000-fold or less active than R-enantiomer | Annual grasses | Petri dish & Foliar application | |
| GR50 | 13.9 g ai ha⁻¹ (Susceptible) | Not typically measured due to inactivity | Poa annua | Whole-plant dose-response |
IC50: The concentration of inhibitor required to reduce the activity of the enzyme by 50%. GR50: The dose of herbicide required to reduce plant growth by 50%.
Experimental Protocols
Enantioselective Analysis by Chiral HPLC
A crucial step in studying the stereoselective activity of this compound is the ability to separate and quantify the R and S enantiomers. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralcel OK or Sino-Chiral OJ.
-
Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A common mobile phase is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: this compound technical material or formulations are dissolved in the mobile phase or a compatible solvent. For plant or soil samples, an extraction and clean-up procedure is required prior to analysis.
-
Analysis: The sample is injected into the HPLC system. The R and S enantiomers will have different retention times on the chiral column, allowing for their separation and quantification based on peak area relative to external standards.
In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the haloxyfop enantiomers on the activity of the ACCase enzyme isolated from a target plant species. A radiometric assay is a common method.
-
Enzyme Extraction: Isolate ACCase from the etiolated tissue of a susceptible grass species (e.g., maize). This involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 2 mM DTT, and 1 mM EDTA.
-
Reaction Mixture: The assay is typically performed in a total volume of 200 µL containing:
-
50 mM Tricine-KOH (pH 8.3)
-
1.5 mM ATP
-
2.5 mM MgCl₂
-
100 mM KCl
-
15 mM NaH¹⁴CO₃ (radiolabel)
-
0.2 mM Acetyl-CoA
-
Enzyme preparation
-
Varying concentrations of R-haloxyfop or S-haloxyfop (dissolved in a suitable solvent like acetone, with a final solvent concentration kept low and constant across all assays).
-
-
Incubation: Incubate the reaction mixture at 32°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding an acid, such as 6 M HCl.
-
Quantification: Dry the samples and measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each herbicide concentration relative to a control without inhibitor. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Whole-Plant Dose-Response Bioassay
This bioassay evaluates the herbicidal efficacy of the haloxyfop enantiomers on whole, living plants, providing data that is more directly relevant to field performance.
-
Plant Material: Grow a susceptible grass species (e.g., Avena fatua (wild oat) or Setaria viridis (green foxtail)) in pots containing a standardized soil or potting mix.
-
Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16-hour photoperiod).
-
Herbicide Application: Apply different doses of the R- and S-enantiomers of this compound to the plants at a specific growth stage (e.g., 2-3 leaf stage). A range of doses should be selected to generate a dose-response curve. Include an untreated control. Application is typically done using a laboratory track sprayer to ensure uniform coverage.
-
Evaluation: After a set period (e.g., 14-21 days after treatment), assess the herbicidal effect. Common evaluation parameters include:
-
Visual Phytotoxicity Rating: Score the plant injury on a scale (e.g., 0% = no effect, 100% = complete plant death).
-
Plant Biomass: Harvest the above-ground plant material and measure the fresh weight. Dry the material in an oven to determine the dry weight.
-
-
Data Analysis: Express the biomass data as a percentage of the untreated control. Use non-linear regression to fit a dose-response curve to the data and calculate the GR50 value for each enantiomer.
Conclusion
The herbicidal activity of this compound is clearly and overwhelmingly dependent on the R-enantiomer. The S-enantiomer contributes negligibly to weed control in post-emergence applications. This profound stereoselectivity is due to the specific binding of the R-enantiomer to the target enzyme, ACCase. The data and protocols presented in this guide provide a robust framework for researchers and professionals to understand, quantify, and further investigate the enantioselective properties of haloxyfop and other chiral agrochemicals. This knowledge is fundamental for the development of more efficient and environmentally sound weed management strategies.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Efficacy of Haloxyfop‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Haloxyfop-Methyl Uptake and Translocation in Plants
Abstract
Haloxyfop-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy is critically dependent on its absorption by the plant, translocation to its site of action, and metabolic activation. This technical guide provides a comprehensive overview of the physiological and biochemical processes governing the uptake and translocation of this compound in plants. It synthesizes quantitative data from key studies, details common experimental protocols for its analysis, and presents visual diagrams of the core pathways and workflows involved. This document is intended for researchers, scientists, and professionals in the fields of weed science, agronomy, and herbicide development.
Introduction
This compound belongs to the aryloxyphenoxypropionate class of herbicides.[1] It is applied as a methyl ester, which is the form that is absorbed by the plant.[2] Once inside the plant, it is rapidly hydrolyzed to its biologically active form, haloxyfop-acid.[3][4] The herbicidal activity of haloxyfop stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[5] This inhibition disrupts the formation of cell membranes, particularly in the meristematic regions of grasses, leading to a cessation of growth and eventual plant death. The selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants.
Foliar Uptake and Absorption
The primary route of entry for this compound into the plant is through the foliage. The process begins with the deposition of the herbicide spray solution onto the leaf surface. For the herbicide to be effective, it must penetrate the waxy outer layer of the leaf, the cuticle, and move into the underlying epidermal cells.
Foliar absorption is a complex process influenced by several factors:
-
Herbicide Formulation: Adjuvants, such as petroleum oil concentrate (POC) and soybean oil concentrate (SBOC), are often included in formulations to enhance uptake by improving spray retention, droplet spreading, and cuticular penetration.
-
Environmental Conditions: Higher relative humidity generally leads to greater absorption and translocation. For instance, studies have shown significantly greater uptake at 70% relative humidity compared to 30%.
-
Plant Species: The composition and thickness of the leaf cuticle can vary significantly between plant species, leading to differential rates of absorption.
Once this compound penetrates the cuticle, it moves into the leaf's mesophyll cells, from where it can be loaded into the phloem for long-distance transport.
Metabolism to the Active Form
Upon entering the plant's cells, the relatively non-phytotoxic this compound is rapidly metabolized. The ester linkage is hydrolyzed by plant enzymes to form haloxyfop-acid, the active herbicidal compound. This conversion is crucial, as the acid form is responsible for inhibiting the ACCase enzyme. The rate of this hydrolysis can vary between species, potentially contributing to selectivity. In susceptible grass species like yellow foxtail, the conversion to haloxyfop-acid is efficient.
Caption: Metabolic activation of this compound to haloxyfop-acid.
Translocation
For systemic herbicides like haloxyfop, translocation from the site of application to the meristematic tissues (sinks) is essential for efficacy. Haloxyfop-acid, being a weak acid, is well-suited for transport in the phloem, the plant's vascular tissue responsible for moving sugars and other organic molecules from mature leaves (sources) to areas of active growth.
The process, known as symplastic transport, involves the following steps:
-
Phloem Loading: Haloxyfop-acid moves from the mesophyll cells into the companion cells and sieve elements of the phloem in the minor veins of the treated leaf.
-
Long-Distance Transport: Once in the phloem, it is transported along with the flow of photosynthates to various sinks, including the growing points of shoots and roots.
-
Phloem Unloading: At the sink tissues, the herbicide is unloaded from the phloem and can then exert its inhibitory effect on ACCase in the meristematic cells.
Studies using radiolabeled ¹⁴C-haloxyfop-methyl have demonstrated its movement throughout the plant. Significant translocation out of the treated leaf typically occurs within 48 hours of application. The extent of translocation can differ between species; for example, soybean and shattercane have been shown to translocate more of the herbicide than yellow foxtail.
Caption: Systemic translocation of haloxyfop-acid via the phloem.
Quantitative Data on Uptake and Translocation
The following tables summarize quantitative data from studies on ¹⁴C-haloxyfop-methyl. These studies typically measure the amount of radioactivity in different plant parts at various time points after application to determine the extent of absorption and translocation.
Table 1: Foliar Absorption of ¹⁴C-Haloxyfop-Methyl in Different Species
| Plant Species | Time After Treatment (h) | Absorption (% of Applied ¹⁴C) |
| Soybean | 48 | Nearly Complete |
| Shattercane | 48 | Nearly Complete |
| Yellow Foxtail | 48 | Nearly Complete |
| Corn (with POC adjuvant) | 5 | ~60% |
| Corn (with SBOC adjuvant) | 5 | ~45% |
| Corn (no adjuvant) | 5 | ~25% |
Data synthesized from studies by Buhler et al. (1985) and Hart et al. (1992).
Table 2: Translocation of ¹⁴C from the Treated Leaf in Different Species
| Plant Species | Time After Treatment (h) | Translocated ¹⁴C (% of Absorbed) |
| Soybean | 96 | > Shattercane & Yellow Foxtail |
| Shattercane | 96 | > Yellow Foxtail |
| Yellow Foxtail | 96 | < Soybean & Shattercane |
Data from a study by Buhler et al. (1985), indicating significant translocation within 48 hours, with levels not increasing significantly by 96 hours.
Table 3: Distribution of ¹⁴C in Different Plant Parts of Shattercane 96h After Treatment
| Plant Part | Distribution (% of Total ¹⁴C in Plant) |
| Treated Leaf | ~65% |
| Above Treated Leaf | ~15% |
| Below Treated Leaf | ~10% |
| Roots | ~10% |
Representative data based on findings from translocation studies.
Experimental Protocols
The study of herbicide uptake and translocation often involves the use of radiolabeled compounds, typically with Carbon-14 (¹⁴C).
Protocol 1: Foliar Absorption and Translocation Study using ¹⁴C-Haloxyfop-Methyl
Objective: To quantify the absorption and movement of this compound after foliar application.
Materials:
-
¹⁴C-labeled this compound of known specific activity.
-
Formulated, non-radiolabeled ("cold") herbicide.
-
Microsyringe (e.g., 10 µL).
-
Test plants (e.g., soybean, yellow foxtail) grown under controlled conditions.
-
Leaf washing solution (e.g., water:acetone mix).
-
Liquid Scintillation Counter (LSC) and scintillation cocktail.
-
Biological Oxidizer.
-
Phosphorimager or X-ray film for autoradiography.
Methodology:
-
Plant Culture: Grow healthy, uniform plants to a specific growth stage (e.g., 3-4 leaf stage) in a greenhouse or growth chamber.
-
Treatment Solution Preparation: Prepare a treatment solution containing the formulated herbicide at a concentration equivalent to a typical field application rate. Add a known amount of ¹⁴C-haloxyfop-methyl to this solution.
-
Application: Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the treatment solution as small droplets to a specific location on a mature leaf of each plant.
-
Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 96 hours).
-
Quantifying Absorption (Leaf Wash):
-
Excise the treated leaf.
-
Wash the leaf surface with the washing solution to remove unabsorbed herbicide.
-
Analyze an aliquot of the leaf wash using LSC to quantify the amount of ¹⁴C not absorbed.
-
Calculate absorption by subtracting the unabsorbed amount from the total amount applied.
-
-
Quantifying Translocation:
-
Section the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.
-
Dry and weigh each section.
-
Analyze each section for ¹⁴C content. For solid samples, this is typically done by combusting the sample in a biological oxidizer, trapping the resulting ¹⁴CO₂, and counting it via LSC.
-
Express the radioactivity in each part as a percentage of the total absorbed radioactivity.
-
-
Visualization (Autoradiography):
-
Press and dry a whole plant.
-
Expose the pressed plant to a phosphor screen or X-ray film for a set period.
-
Develop the image to visualize the distribution of the ¹⁴C label throughout the plant.
-
Caption: Experimental workflow for a radiolabeled herbicide study.
Conclusion
The effectiveness of this compound is a multi-stage process that relies on efficient foliar absorption, rapid metabolic conversion to the active haloxyfop-acid, and systemic translocation via the phloem to meristematic tissues. Understanding these processes is fundamental for optimizing herbicide formulations, predicting performance under different environmental conditions, and managing the development of herbicide resistance. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers working to advance the science of weed control.
References
- 1. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]
- 4. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]
- 5. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
Haloxyfop-methyl environmental fate and persistence
An In-depth Technical Guide on the Environmental Fate and Persistence of Haloxyfop-methyl
Introduction
This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2] The commercial product is often the R-isomer, Haloxyfop-P-methyl, which is the herbicidally active enantiomer.[3][4] Upon entering the environment, this compound undergoes rapid transformation, primarily through hydrolysis, to its acid form, haloxyfop, which is the main residue of concern. Understanding the environmental fate and persistence of this compound and its principal metabolite is crucial for assessing its potential ecological impact. This guide provides a detailed technical overview of its behavior in soil and water, summarizing key quantitative data and outlining common experimental protocols.
Physicochemical Properties
The environmental transport and partitioning of a pesticide are heavily influenced by its physicochemical properties. Haloxyfop-P-methyl is characterized by low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter.
Table 1: Physicochemical Properties of this compound and Haloxyfop-P-methyl
| Property | This compound | Haloxyfop-P-methyl | Source |
|---|---|---|---|
| Appearance | White crystalline solid | Clear colorless/brown liquid | |
| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | C₁₆H₁₃ClF₃NO₄ | |
| Molecular Weight | 375.7 g/mol | 375.7 g/mol | |
| Vapour Pressure | 4.9 x 10⁻⁷ hPa (25°C) | 2.6 x 10⁻⁵ hPa (20°C) | |
| Water Solubility (20-25°C) | 9.3 mg/L | 9.08 mg/L |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.07 | 4.00 | |
Environmental Fate in Soil
The persistence and mobility of this compound in the terrestrial environment are governed by a combination of biotic and abiotic processes, with microbial degradation being the primary route of dissipation.
Aerobic Soil Metabolism
In soil, this compound is rapidly transformed. The initial and most significant step is the hydrolysis of the methyl ester to form the herbicidally active haloxyfop acid (haloxyfop-P if starting from the R-isomer). This hydrolysis is very rapid, with the half-life of the parent ester being less than a day. This process is chemically labile and occurs readily in both fresh and sterile soil.
The resulting haloxyfop acid is then degraded by soil microorganisms. The degradation of haloxyfop acid is significantly slower than the initial ester hydrolysis, with half-lives typically ranging from 9 to 21 days in various soils under aerobic conditions. Persistence can be longer in subsoils with low organic carbon content, where half-lives of 28 to 129 days have been observed.
Over time, haloxyfop acid is further broken down into several metabolites, including a phenol metabolite, a pyridinol metabolite, and a pyridinone metabolite, with the pyridinone appearing to be the most persistent. Ultimately, a portion of the applied carbon is mineralized to CO₂ (6-33% after ~9 months) or becomes incorporated into unextractable soil-bound residues (28-46%).
Table 2: Aerobic Soil Metabolism Half-Lives (DT₅₀) at 20°C
| Compound | Soil Type | Half-Life (days) | Source |
|---|---|---|---|
| Haloxyfop-P-methyl | Loamy Sand | < 1 | |
| Haloxyfop-P-methyl | Loamy Clay | < 1 | |
| Haloxyfop-P-methyl | Slightly Loamy Sand | < 1 | |
| Haloxyfop-P-methyl | General | ~0.5 | |
| Haloxyfop-P Acid | Various (n=8) | 9 - 21 | |
| Haloxyfop-P Acid | Loamy Sand | 9.1 | |
| Haloxyfop-P Acid | Loamy Clay | 17 | |
| Haloxyfop-P Acid | Slightly Loamy Sand | 20 |
| Haloxyfop-P Acid | Low Organic Carbon Subsoils | 28 - 129 | |
Soil Photolysis
Photodegradation on the soil surface is not a significant dissipation pathway for this compound. Studies have shown that degradation rates in samples exposed to light are similar to those in dark controls, indicating that hydrolysis and microbial metabolism are the dominant processes.
Mobility and Leaching
Due to its high octanol-water partition coefficient (Log Kₒw ≈ 4.0), this compound and its acid metabolite are expected to bind to soil organic matter. This binding reduces their mobility and potential for leaching into groundwater. Studies have shown that after application, the majority of the radioactivity remains in the top 10 cm of the soil. While some polar metabolites may be detected in leachate from soil column studies, the parent compound and primary acid degradate are generally not considered to be highly mobile.
Environmental Fate in Water
In aquatic systems, hydrolysis and photolysis are the key processes determining the fate of this compound.
Hydrolysis
This compound is unstable in alkaline conditions and undergoes hydrolysis, with the rate being highly pH-dependent. The ester is stable in acidic conditions but degrades progressively faster as the pH increases. The primary product of hydrolysis is haloxyfop acid.
Table 3: Hydrolysis Half-Lives (DT₅₀) of this compound Esters
| Compound | pH | Temperature (°C) | Half-Life | Source |
|---|---|---|---|---|
| This compound | 5 | 25 | 141 days | |
| This compound | 7 | 25 | 18 days | |
| This compound | 9 | 25 | 2 hours | |
| Haloxyfop-P-methyl | 5 | 22 | 161 days | |
| Haloxyfop-P-methyl | 7 | 22 | 16 days | |
| Haloxyfop-P-methyl | 9 | 22 | < 1 day |
| Haloxyfop-P-methyl | 9 | 20 | 0.63 days | |
Aqueous Photolysis
Photodegradation in water can be a significant route of dissipation. Studies using natural sunlight have demonstrated that this compound is highly unstable, with rapid degradation following first-order kinetics. Half-lives in various natural waters under sunlight can be very short, ranging from approximately 9 to 47 minutes. The rate of photodegradation can be influenced by the amount of dissolved organic matter in the water, which can act as a photosensitizer or an attenuator of light. In sterile buffered solutions, the photolysis half-life is longer, around 20 days at pH 7.
Key Dissipation Pathways and Experimental Workflow
The overall environmental fate of this compound is a multi-step process involving rapid chemical transformation followed by slower biological degradation. A typical laboratory study to determine its fate in soil follows a standardized workflow to ensure reproducible and reliable data.
Caption: Degradation pathway of this compound in the environment.
Caption: Experimental workflow for an aerobic soil metabolism study.
Experimental Protocols
Standardized protocols, often following guidelines from regulatory bodies like the EPA or OECD, are used to assess the environmental fate of pesticides.
Aerobic Soil Metabolism Study
-
Objective: To determine the rate and pathway of degradation of this compound in soil under controlled aerobic laboratory conditions.
-
Methodology:
-
Test Substance: ¹⁴C-radiolabelled haloxyfop-P-methyl (typically labelled in the phenyl or pyridyl ring) is used to trace the fate of the molecule.
-
Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic matter content, and microbial biomass.
-
Application: The test substance is applied to fresh soil samples at a rate representative of field applications.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity) for a period of up to 182 days or more. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling: Replicate samples are taken for analysis at various time intervals throughout the incubation period.
-
Extraction: Soil samples are extracted using appropriate solvents, such as acetone or acetonitrile, to separate the parent compound and its metabolites from the soil matrix.
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products. Unextracted (bound) residues are quantified by combustion analysis of the extracted soil. Mineralization is assessed by trapping evolved ¹⁴CO₂.
-
Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time. First-order kinetics are typically used to calculate the time for 50% dissipation (DT₅₀).
-
Hydrolysis and Photolysis Studies
-
Objective: To determine the rate of abiotic degradation in aqueous systems.
-
Methodology:
-
Test System: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9) to assess hydrolysis. For photolysis, a light source (e.g., a xenon arc lamp simulating natural sunlight) is used.
-
Application: The test substance is dissolved in the buffer solutions at a known concentration.
-
Incubation: For hydrolysis, solutions are incubated at a constant temperature (e.g., 25°C) in the dark. For photolysis, solutions are irradiated at a constant temperature, with parallel dark control samples to differentiate between hydrolysis and photolysis.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC or a similar method to determine the concentration of the parent compound.
-
Data Analysis: Degradation rates and half-lives (DT₅₀) are calculated for each condition.
-
Residue Analysis
-
Objective: To accurately quantify this compound and its metabolites in environmental matrices like soil, water, or plant tissues.
-
Methodology:
-
Extraction: The target analytes are extracted from the sample matrix using a suitable solvent (e.g., acetone).
-
Cleanup: The raw extract is "cleaned up" to remove interfering co-extractives. This may involve techniques like solid-phase extraction (SPE) using materials such as Florisil and activated charcoal.
-
Detection: The final determination and quantification are typically performed using instrumental analysis. HPLC with a UV or mass spectrometry detector (LC-MS/MS) is common. Gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.
-
Validation: The analytical method is validated to ensure its accuracy, precision, and sensitivity, with a defined Limit of Quantification (LOQ). Recoveries are typically checked by fortifying blank samples with known amounts of the analyte.
-
References
The Hydrolysis of Haloxyfop-Methyl to Haloxyfop Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloxyfop-methyl is a selective herbicide that requires bioactivation to its active form, haloxyfop acid, to exert its phytotoxic effects. This conversion occurs primarily through hydrolysis of the methyl ester. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the reaction kinetics, influencing factors, and the biological significance of this transformation. The document includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the chemical transformation, analytical workflow, and herbicidal mode of action.
Introduction
This compound, chemically known as methyl (R)-2-[4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy] propionate, belongs to the aryloxyphenoxypropionate class of herbicides.[1] It is widely used for the control of annual and perennial grasses in a variety of broadleaf crops.[2] The herbicidal activity of this compound is dependent on its hydrolysis to the corresponding carboxylic acid, haloxyfop acid.[2][3] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical enzyme in fatty acid biosynthesis, ultimately leading to plant death.[4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for assessing its efficacy, environmental fate, and for the development of analytical methods.
Chemical Transformation
The hydrolysis of this compound is a chemical reaction in which the methyl ester group is cleaved by reaction with water to form haloxyfop acid and methanol. This reaction can be catalyzed by acids or bases, and also occurs in the environment, mediated by microbial activity.
Caption: Chemical hydrolysis of this compound to haloxyfop acid and methanol.
Kinetics of Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by pH. The reaction is generally faster under alkaline conditions. In soil, the hydrolysis is rapid, with half-lives of a few hours.
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 20 | Stable | |
| 5 | 22 | 161 days | |
| 7 | 20 | 43 days | |
| 7 | 22 | 16 days | |
| 9 | 20 | 0.63 days | |
| 9 | 22 | <1 day |
Table 1: pH-Dependent Hydrolysis of this compound. This table summarizes the reported half-lives for the hydrolysis of this compound at various pH levels and temperatures, demonstrating the increased rate of degradation under neutral to alkaline conditions.
In soil environments, the hydrolysis is even more rapid, with reported half-lives of approximately 0.5 days. This rapid conversion is attributed to both chemical and microbial processes, as no degradation is observed in sterile soil.
Herbicidal Mode of Action
The herbicidal efficacy of this compound is a direct consequence of its hydrolysis to haloxyfop acid. Only the acid form is a potent inhibitor of the ACCase enzyme.
Caption: Signaling pathway of this compound's herbicidal action.
Upon application, this compound is absorbed by the plant and rapidly hydrolyzed to haloxyfop acid. The acid then binds to and inhibits the ACCase enzyme, which is crucial for the first committed step in fatty acid biosynthesis. This inhibition disrupts the production of lipids essential for cell membrane integrity and growth, leading to the death of the susceptible grass species.
Experimental Protocols
Analysis of Total Haloxyfop Residues
The standard analytical approach for determining total haloxyfop residues in various matrices (e.g., soil, plant tissue, infant formula) involves an initial alkaline hydrolysis step to convert all forms of haloxyfop (esters, salts, and conjugates) to the parent acid.
Caption: General experimental workflow for the analysis of total haloxyfop.
Protocol: QuEChERS-based Method with Alkaline Hydrolysis
This protocol is adapted from a validated method for the analysis of total haloxyfop in infant formula and related matrices.
-
Sample Preparation: Homogenize the sample to ensure uniformity.
-
Alkaline Hydrolysis:
-
To a representative portion of the homogenized sample, add methanolic sodium hydroxide.
-
This step is crucial to release haloxyfop from its bound forms (esters, conjugates). The reaction is typically carried out for a specific duration and at a controlled temperature (e.g., 30 minutes at 40°C) to ensure complete hydrolysis.
-
-
Extraction:
-
Add acetonitrile to the hydrolyzed sample.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Vortex or shake vigorously to extract haloxyfop acid into the acetonitrile layer.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the acetonitrile extract.
-
Add a sorbent mixture (e.g., magnesium sulfate and C18) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Instrumental Analysis:
-
The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity.
-
Kinetic Study of this compound Hydrolysis
To determine the rate of hydrolysis under specific conditions, the following experimental setup can be employed.
-
Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., 4, 7, 9). All glassware and solutions should be sterilized to prevent microbial degradation.
-
Reaction Initiation:
-
Spike a stock solution of this compound into the buffer solutions to achieve a known initial concentration.
-
Maintain the reaction vessels at a constant temperature.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.
-
Analysis: Immediately analyze the samples to determine the concentration of remaining this compound and the formed haloxyfop acid. This is typically done using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Data Analysis: Plot the concentration of this compound versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction.
Conclusion
The hydrolysis of this compound to haloxyfop acid is a critical transformation that underpins its herbicidal activity. This process is rapid, particularly in alkaline and soil environments. A thorough understanding of the kinetics and influencing factors of this hydrolysis is essential for optimizing its agricultural use, assessing its environmental impact, and developing robust analytical methods for residue monitoring. The protocols and data presented in this guide provide a comprehensive resource for professionals in the fields of agricultural science, environmental chemistry, and food safety.
References
The Effect of Haloxyfop-Methyl on Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity stems from the targeted inhibition of a crucial enzyme in plant lipid metabolism: acetyl-CoA carboxylase (ACCase). This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on ACCase, detailed experimental protocols for its study, and the downstream consequences of its inhibitory action on fatty acid biosynthesis.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary target of haloxyfop is the enzyme acetyl-CoA carboxylase (ACCase; EC 6.4.1.2).[1][2][3] ACCase catalyzes the first committed and rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is vital for the production of the building blocks required for the synthesis of all fatty acids within the plant. These fatty acids are essential components of cell membranes, signaling molecules, and energy storage compounds.[4]
This compound itself is a pro-herbicide. Following absorption by the plant, it is rapidly hydrolyzed to its biologically active form, haloxyfop acid. Haloxyfop acid is a potent and reversible inhibitor of ACCase. Kinetic studies have shown that aryloxyphenoxypropionate herbicides like haloxyfop are non-competitive inhibitors with respect to ATP and bicarbonate, but exhibit competitive or non-competitive inhibition with respect to acetyl-CoA, suggesting they bind to the carboxyltransferase (CT) domain of the enzyme.
The selectivity of this compound between susceptible grasses (monocots) and tolerant broadleaf plants (dicots) is attributed to structural differences in their respective ACCase enzymes. Grasses possess a homomeric (eukaryotic-type) ACCase in their plastids, which is highly sensitive to inhibition by "fop" herbicides. In contrast, most broadleaf plants have a heteromeric (prokaryotic-type) ACCase in their plastids that is insensitive to these herbicides.
Quantitative Inhibition of ACCase by Haloxyfop
The inhibitory potency of haloxyfop and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific isomer of the herbicide, and the assay conditions.
| Herbicide | Plant Species | Enzyme Source | IC50 (µM) | Kis (µM) | Reference |
| Haloxyfop | Corn (Zea mays) | Chloroplasts | 0.5 | - | |
| Haloxyfop | Barley, Corn, Wheat | - | - | 0.01 - 0.06 | |
| Haloxyfop | Pea (Pisum sativum) | Chloroplasts | Not inhibited at 1 µM | - | |
| Diclofop | Wheat | - | - | - | |
| Trifop | Wheat | - | - | - | |
| Sethoxydim | Corn (Zea mays) | Chloroplasts | 2.9 | - | |
| Sethoxydim | Pea (Pisum sativum) | Chloroplasts | Not inhibited at 10 µM | - | |
| Pinoxaden dione | Maize (plastid ACCase) | - | 0.1 | - | |
| Pinoxaden dione | Maize (cytosolic ACCase) | - | 17 | - |
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Activity Assays
Several methods can be employed to measure ACCase activity and its inhibition by compounds like haloxyfop.
This is a classic and highly sensitive method based on the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible grass species)
-
Extraction buffer: 100 mM Tricine-HCl (pH 8.0), 5 mM DTT, 10 mM MgCl₂, 20% glycerol
-
Assay buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Haloxyfop or other inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter
-
Trifluoroacetic acid (TFA) or perchloric acid to stop the reaction
Procedure:
-
Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the desired concentration of the inhibitor (or solvent control).
-
Initiate Reaction: Start the reaction by adding the substrates, including NaH¹⁴CO₃.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid like TFA.
-
Quantification: Centrifuge to pellet precipitated protein. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.
This non-radioactive method measures the release of inorganic phosphate (Pi) from the hydrolysis of ATP during the ACCase reaction.
Materials:
-
Plant tissue and extraction buffer as in the radiometric assay.
-
Assay buffer containing acetyl-CoA, ATP, and sodium bicarbonate.
-
Malachite green reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
Phosphate standard solution.
-
Microplate reader.
Procedure:
-
Enzyme Extraction: Prepare the enzyme extract as described for the radiometric assay.
-
Reaction Setup: In a microplate well, combine the assay buffer, enzyme extract, and inhibitor.
-
Initiate and Incubate: Start the reaction by adding the substrates and incubate at a controlled temperature.
-
Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate produced.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader. The amount of phosphate produced is determined by comparison to a standard curve and is proportional to ACCase activity.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to quantify the changes in the fatty acid profile of plants treated with ACCase inhibitors.
Materials:
-
Plant tissue from treated and control plants.
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture).
-
Reagents for transesterification to convert fatty acids to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF₃-methanol).
-
Internal standard (e.g., a fatty acid not naturally abundant in the plant tissue).
-
GC-MS system with a suitable column for FAMEs analysis.
Procedure:
-
Lipid Extraction: Homogenize the plant tissue and extract the total lipids using a solvent system like chloroform:methanol.
-
Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their more volatile methyl ester derivatives (FAMEs).
-
GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The FAMEs are separated based on their boiling points and retention times on the GC column and then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: The abundance of each fatty acid is quantified by comparing its peak area to that of the internal standard.
Downstream Effects of ACCase Inhibition
The inhibition of ACCase by this compound sets off a cascade of metabolic disruptions, ultimately leading to plant death in susceptible species.
-
Depletion of Malonyl-CoA: The immediate effect is a sharp decrease in the cellular pool of malonyl-CoA, the primary building block for fatty acid synthesis.
-
Cessation of Fatty Acid Synthesis: The lack of malonyl-CoA halts the de novo synthesis of all fatty acids.
-
Disruption of Membrane Biogenesis: The inability to produce new fatty acids prevents the synthesis of phospholipids and glycolipids, which are essential for the formation and maintenance of cellular membranes, including the plasma membrane and organellar membranes.
-
Growth Arrest: With membrane production stalled, cell division and expansion cease, leading to a rapid arrest of plant growth. Meristematic regions, such as the growing points of shoots and roots, are particularly affected.
-
Secondary Effects: Over time, the disruption of membrane integrity leads to leakage of cellular contents, loss of cellular compartmentalization, and eventually, cell death. Visible symptoms in susceptible plants include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) and a characteristic "rotting" of the growing points.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to plant death.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating the effects of this compound.
Conclusion
This compound is a highly effective graminicide due to its specific and potent inhibition of acetyl-CoA carboxylase in susceptible plant species. Understanding its mechanism of action at the molecular and physiological levels is crucial for the development of new herbicides and for managing the evolution of herbicide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate interactions between herbicides and plant lipid metabolism.
References
- 1. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Current Status and Future Prospects in Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
Haloxyfop-Methyl: An In-Depth Technical Guide to Photostability and Degradation Under Sunlight
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haloxyfop-methyl, a widely used post-emergence herbicide, exhibits significant instability upon exposure to sunlight, particularly in aqueous environments. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its degradation kinetics, pathways, and the experimental methodologies used to assess these parameters. The information compiled herein is intended to support research, environmental fate analysis, and the development of stable formulations. Under simulated and natural sunlight, this compound undergoes rapid degradation, primarily through hydrolysis of the methyl ester to its active form, haloxyfop acid, followed by further photolytic cleavage of the molecule. The degradation process follows first-order kinetics, with half-lives in aqueous systems reported to be as short as a few minutes to less than an hour, influenced by factors such as the presence of dissolved organic matter. This guide presents key quantitative data in tabular format, outlines detailed experimental protocols for photostability testing, and provides visual diagrams of the degradation pathways and experimental workflows to facilitate a deeper understanding of the photochemical fate of this compound.
Photochemical Profile of this compound
This compound is susceptible to degradation upon exposure to sunlight, a process known as photodegradation or photolysis. This process is a critical factor in determining the environmental persistence and efficacy of the herbicide.
Photostability in Aqueous Environments
Studies have consistently demonstrated that this compound is highly unstable in aqueous solutions when exposed to natural sunlight. The degradation follows pseudo-first-order kinetics.[1][2] The rate of degradation can be influenced by the composition of the water, with dissolved organic matter tending to decrease the rate of photolysis.[2]
Photodegradation on Soil Surfaces
In contrast to its behavior in water, the photodegradation of this compound on soil surfaces is considered to have a negligible effect compared to hydrolysis and microbial metabolism. In soil, the ester is rapidly hydrolyzed to the herbicidally active haloxyfop acid.[3]
Quantitative Degradation Data
The following tables summarize the quantitative data available on the photodegradation of this compound in various aqueous media.
Table 1: Photodegradation of this compound in Different Water Types Under Natural Sunlight
| Water Type | Degradation (%) | Half-life (t½) (minutes) | Rate Constant (k) (min⁻¹) |
| Distilled Water | 98.0 | 9.18 | 0.0755 |
| Well Water (0.5 m) | 94.3 | 12.31 | 0.0563 |
| Well Water (1 m) | 93.0 | 14.14 | 0.0490 |
| Runoff Water | 94.2 | 13.01 | 0.0533 |
| River Water | 58.6 | 47.47 | 0.0146 |
Data sourced from a study conducted in Senegal, with an initial this compound concentration of 10⁻⁴ M.[2]
Table 2: Stability of Haloxyfop-P-methyl Formulations After 70 Days of Sunlight Exposure
| Formulation Source | Loss Percentage (%) | Calculated Shelf Life (days) |
| Source I | 9.93 | 34.20 |
| Source II | 13.09 | 24.43 |
Data from a study on two commercial 10.8% emulsifiable concentrate (EC) formulations.
Degradation Pathways and Products
The photodegradation of this compound proceeds through a series of reactions, primarily initiated by the cleavage of the ester bond to form haloxyfop acid. Subsequent reactions involve the breakdown of the pyridine and phenyl rings.
Primary Degradation Product
The principal initial degradation product of this compound in both photolytic and hydrolytic pathways is its corresponding carboxylic acid, haloxyfop .
Subsequent Photoproducts
Further degradation of haloxyfop and its intermediates under sunlight can lead to the formation of several smaller molecules. Identified photoproducts from various studies include:
-
[4-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl] acetate
-
6-ethoxy-3-(trifluoromethyl)benzofuro[2,3-b]pyridine
-
methyl 2-[3-(trifluoromethyl)benzofuro[2,3-b]pyridin-6-yl]oxypropanoate
-
Pyridinol
-
Pyridinone
-
Phenol
-
4-trifluoromethyl-5-aminopentanol
-
Pyridinol isomer
Visualizing the Degradation Pathway
The following diagram illustrates the proposed photodegradation pathway of this compound.
Caption: Proposed photodegradation pathway of this compound.
Experimental Protocols for Photostability Assessment
The following sections outline the methodologies for conducting photostability studies of this compound, based on established guidelines such as those from the OECD.
General Experimental Workflow
A typical workflow for assessing the photodegradation of a chemical is depicted below.
Caption: General workflow for a photodegradation study.
Materials and Reagents
-
This compound: Analytical standard of known purity (e.g., >98%).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer Solutions: For pH-controlled studies.
-
Water: Distilled or other natural water types for specific matrix effect studies.
-
Analytical Standards: Of expected degradation products, if available.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare aqueous solutions of this compound at the desired concentration (e.g., 10⁻⁴ M) by diluting the stock solution in the chosen water matrix (e.g., distilled water, buffered solution). The final concentration of the organic solvent should be kept low to minimize co-solvent effects.
-
Prepare dark control samples by wrapping identical sample vessels in aluminum foil to exclude light. These will be used to assess abiotic degradation pathways other than photolysis.
Irradiation Conditions
-
Light Source:
-
Natural Sunlight: Samples are exposed to direct sunlight. The geographical location, time of day, and weather conditions should be recorded.
-
Sunlight Simulator: A xenon arc lamp with appropriate filters to simulate the solar spectrum at the Earth's surface (wavelengths > 290 nm) is recommended. The light intensity should be monitored and maintained at a constant level (e.g., using a radiometer).
-
-
Sample Vessels: Quartz or borosilicate glass vessels that are transparent to the wavelengths of interest.
-
Temperature Control: Maintain a constant temperature throughout the experiment (e.g., 25 ± 2 °C) to isolate the effects of light.
Sampling and Analysis
-
At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples.
-
Analyze the samples immediately or store them in the dark at a low temperature to prevent further degradation.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A common method for quantifying the parent compound and its degradation products. A typical setup might include:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid (e.g., glacial acetic acid) to improve peak shape. The exact ratio will depend on the specific separation required.
-
Detector: UV detector set at a wavelength where this compound and its photoproducts absorb (e.g., 225 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of volatile degradation products. Derivatization may be necessary for non-volatile products.
-
Data Analysis
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the degradation kinetics by fitting the data to an appropriate kinetic model, typically a pseudo-first-order model.
-
Calculate the rate constant (k) and the half-life (t½) of photodegradation.
-
Identify and, if possible, quantify the major degradation products.
Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules of a substance that react for each photon of light absorbed. While a specific quantum yield for this compound photolysis in water was not found in the reviewed literature, the OECD Test Guideline 316 provides a methodology for its determination. This involves measuring the rate of photolysis of the test substance and a reference chemical (actinometer) with a known quantum yield under identical irradiation conditions.
Factors Influencing Photodegradation
-
Sunlight Intensity and Spectrum: Higher light intensity generally leads to faster degradation. The spectral distribution of the light source is also crucial, as only absorbed light can cause a photochemical reaction.
-
Water Matrix: The presence of dissolved organic matter, such as humic acids, can either inhibit photolysis by acting as a light screen or promote it through photosensitization.
-
pH: While direct photolysis is often independent of pH, the overall degradation rate can be affected as hydrolysis rates are pH-dependent.
Conclusion
This compound is a photolabile herbicide that degrades rapidly in aqueous environments under the influence of sunlight. The primary degradation pathway involves hydrolysis to haloxyfop acid, followed by further photolytic breakdown into smaller molecules. The rate of degradation follows first-order kinetics and is influenced by environmental factors such as the composition of the water. The information and protocols presented in this guide provide a robust framework for researchers and professionals to understand, evaluate, and predict the photochemical fate of this compound, aiding in the development of more stable formulations and contributing to more accurate environmental risk assessments.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Haloxyfop-Methyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Its extensive use necessitates reliable and sensitive analytical methods for monitoring its residues in soil to ensure environmental safety and regulatory compliance. In soil, this compound is rapidly hydrolyzed to its active form, haloxyfop acid.[1] Therefore, analytical methods must account for both the parent ester and its primary metabolite, often by hydrolyzing all residues to the acid form for total residue determination.
These application notes provide detailed protocols for the extraction, cleanup, and determination of this compound and its residues in soil using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Considerations for Analysis
A critical aspect of analyzing this compound in soil is its rapid degradation to haloxyfop acid.[1] The half-life of the parent ester in soil can be as short as a few hours to a day.[1] Consequently, analytical methods are often designed to determine the total residue of haloxyfop, which includes the parent ester, the acid metabolite, and any conjugates. This is typically achieved through an initial alkaline hydrolysis step that converts all related compounds to the haloxyfop acid. For GC analysis, the non-volatile haloxyfop acid requires a derivatization step to convert it into a more volatile form, such as a methyl or butyl ester.[1]
Method 1: QuEChERS Extraction with LC-MS/MS Analysis
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for multi-residue pesticide analysis in various matrices, including soil.[2] It offers high throughput and good recovery for a wide range of pesticides.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the soil sample.
-
Add appropriate internal standards.
-
Shake or vortex vigorously for 5 minutes to ensure thorough extraction of the analytes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1-2 minutes.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the final extract.
3. LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial for injection.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3-5 µL.
-
-
MS/MS Conditions (Typical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: 376.1 > 316.0
-
Qualifier: 376.1 > 90.9
-
-
Workflow Diagram
Caption: QuEChERS workflow for this compound in soil.
Method 2: Alkaline Hydrolysis and GC-MS Analysis
This method is designed to determine the total haloxyfop residue by first converting all forms to haloxyfop acid, followed by derivatization for GC-MS analysis.
Experimental Protocol
1. Sample Preparation and Hydrolysis:
-
Weigh 10-20 g of soil into a flask.
-
Add a methanolic sodium hydroxide solution (e.g., 50 mL of 0.5 M NaOH in methanol).
-
Reflux the mixture for 1-2 hours at an elevated temperature to hydrolyze this compound and its conjugates to haloxyfop acid.
-
Cool the mixture and filter.
2. Liquid-Liquid Extraction (LLE):
-
Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 1-2.
-
Transfer the acidified solution to a separatory funnel.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or a mixture of hexane and diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
3. Derivatization:
-
To the concentrated extract containing haloxyfop acid, add a derivatizing agent. A common agent is diazomethane (use with extreme caution in a fume hood) or BF₃-methanol complex.
-
Allow the reaction to proceed to convert the haloxyfop acid to its methyl ester.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical for derivatized haloxyfop):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized haloxyfop.
-
Workflow Diagram
Caption: Hydrolysis and derivatization workflow for GC-MS.
Method 3: Solvent Extraction with HPLC-UV Analysis
This method is a simpler and more direct approach, suitable for screening purposes or when advanced mass spectrometry equipment is unavailable. It is best suited for the analysis of the parent compound, this compound, shortly after application.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 20 g of air-dried and sieved soil into a flask.
-
Add 50 mL of acetone and shake mechanically for 1-2 hours.
-
Filter the extract.
-
Repeat the extraction with a fresh portion of acetone.
-
Combine the filtrates and concentrate using a rotary evaporator.
2. Column Chromatography Cleanup:
-
Prepare a cleanup column packed with Florisil and activated charcoal.
-
Dissolve the concentrated extract in a small volume of a suitable solvent and load it onto the column.
-
Elute the column with a solvent mixture (e.g., hexane-acetone) to separate the analyte from interfering substances.
-
Collect the eluate containing this compound.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-UV Analysis:
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., Zorbax XB C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 0.6 - 1.5 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection Wavelength: 225 - 280 nm.
-
Injection Volume: 10-20 µL.
-
Workflow Diagram
Caption: HPLC-UV workflow for this compound in soil.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound and its residues. Note that performance can vary based on soil type and specific laboratory conditions.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Soil, Tobacco, Rape | Haloxyfop-p-methyl | - | - | 85.33 - 96.95 | 0.40 - 3.75 | |
| GC-based methods | General Matrices | Total Haloxyfop | - | 0.01 - 0.05 mg/kg | - | - | |
| LC-MS/MS | Tobacco Leaf | Haloxyfop-p-methyl | 0.013 mg/kg | 0.02 mg/kg | 72.51 - 101.60 | 1.02 - 11.20 (intraday) | |
| LC-MS/MS | Tobacco Leaf | Haloxyfop Acid | 0.133 mg/kg | 1.00 mg/kg | 72.51 - 101.60 | 1.02 - 11.20 (intraday) | |
| DSPE-DLLME-GC-FID | Fruit Beverages | Haloxyfop-R-methyl | 1.10 - 2.35 µg/L | 3.66 - 7.82 µg/L | 43 - 55 | ≤ 7.8 |
Note: Data from matrices other than soil are included to provide a general indication of method performance.
Conclusion
The choice of analytical method for this compound in soil depends on the specific objectives of the study, available instrumentation, and the required sensitivity and selectivity. For rapid and high-throughput screening of multiple pesticides, the QuEChERS-LC-MS/MS method is highly effective. For accurate determination of the total terminal residue, which is often required for regulatory purposes, the alkaline hydrolysis followed by derivatization and GC-MS analysis is the most robust approach. The HPLC-UV method offers a simpler and more cost-effective alternative for screening the parent compound, although with lower sensitivity and selectivity compared to mass spectrometric methods. Proper validation of the chosen method with the specific soil type is crucial to ensure accurate and reliable results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Haloxyfop-Methyl Residues
Audience: This document is intended for researchers, scientists, and professionals in analytical chemistry and drug development involved in the quantification of pesticide residues.
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide widely used to control grass weeds in a variety of broadleaf crops.[1] Due to its widespread application, monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound residues in various matrices, including a comprehensive sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Principle
The method involves the extraction of this compound from a sample matrix, followed by a clean-up step to remove interfering co-extractives. The quantification is then performed using a reverse-phase HPLC (RP-HPLC) system equipped with a UV detector. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known external standard. For enantiomer-specific analysis, a normal-phase HPLC method with a chiral column can be employed to separate haloxyfop-P-methyl (the active R-enantiomer) from its S-enantiomer.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Glacial acetic acid.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Sample Preparation: High-speed homogenizer, centrifuge, vortex mixer, membrane filters (0.45 µm).
-
Reference Standard: High-purity this compound analytical standard.[1]
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and make up to the mark with acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock standard solution with the mobile phase.
3. Sample Preparation Protocol (QuEChERS Method)
The QuEChERS method is highly effective for extracting pesticide residues from food and environmental matrices.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube. Cap the tube and shake vigorously for 1 minute using a vortex mixer or a high-speed disperser to ensure thorough mixing.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥3000 xg for 5 minutes.
-
Clean-up (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a clean tube containing a suitable amount of dSPE sorbent (e.g., C18 and Primary Secondary Amine - PSA) to remove fatty acids and other interferences.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm membrane filter into an HPLC vial for analysis.
4. HPLC Analysis Protocol
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the analyte using a calibration curve generated from the peak areas of the working standard solutions.
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Summary of HPLC Operating Conditions
| Parameter | Method A | Method B | Method C (Chiral) |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Zorbax XB C18 | Chiralcel OK |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (1100:900:1 v/v/v) | Methanol:Water (80:20 v/v) | Heptane:Isopropanol mixture |
| Flow Rate | 1.5 mL/min | 0.6 mL/min | 1.1 - 1.8 mL/min |
| Wavelength | 280 nm | 225 nm | 280 nm |
| Column Temp. | 35°C | 25°C | Ambient or controlled |
| Injection Vol. | 10 µL | Not specified | Not specified |
Table 2: Method Performance Data for this compound Residue Analysis
| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Soil | 85.33 - 96.95 | 0.40 - 3.75 | Not specified | |
| Tobacco | 85.33 - 96.95 | 0.40 - 3.75 | 0.02 - 1.00 | |
| Rape | 85.33 - 96.95 | 0.40 - 3.75 | Not specified | |
| Shelled Peas | Not specified | Not specified | <0.01 - 0.05 |
Visualization of Workflows
The logical flow of the analytical process is depicted below.
Caption: Overall workflow for this compound residue analysis.
Caption: Detailed workflow of the QuEChERS sample preparation protocol.
Calculation
The concentration of this compound in the original sample is calculated using the following formula:
Concentration (mg/kg) = (A_sample / A_std) * C_std * (V_final / W_sample)
Where:
-
A_sample = Peak area of this compound in the sample extract
-
A_std = Peak area of this compound in the standard solution
-
C_std = Concentration of the standard solution (µg/mL)
-
V_final = Final volume of the sample extract (mL)
-
W_sample = Weight of the sample taken for analysis (g)
The described HPLC method, coupled with the QuEChERS sample preparation protocol, provides a simple, accurate, and sensitive approach for the quantification of this compound residues in various matrices. The method demonstrates good recovery and precision, making it suitable for routine monitoring and regulatory compliance testing. The provided operating conditions can be adapted based on the specific instrumentation and sample matrix being analyzed.
References
Application Note: Quantitative Analysis of Haloxyfop-Methyl in Agricultural Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Due to its potential for residue accumulation in food products and the environment, sensitive and reliable analytical methods for its detection and quantification are essential.[1] This application note details a robust method for the analysis of this compound and its active form, haloxyfop, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by derivatization and GC-MS/MS analysis for enhanced selectivity and sensitivity.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
References
Application Note & Protocol: Extraction of Haloxyfop-Methyl and its Acid Metabolite from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[1][2][3] Upon application, the methyl ester is rapidly absorbed and translocated within the plant, where it undergoes hydrolysis to its herbicidally active form, haloxyfop acid.[1][4] This active metabolite can then form various polar and non-polar conjugates, such as glycosides or triglycerides.
Therefore, for accurate total residue analysis in plant matrices, extraction protocols must be robust enough to extract the parent ester, the free acid, and also cleave the conjugated forms. This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the efficient extraction and quantification of haloxyfop residues. An optional hydrolysis step, essential for determining the total residue as defined by regulatory bodies, is also described.
Principle
This protocol employs an acidified acetonitrile-based extraction from a homogenized plant sample. The addition of salts induces phase separation and partitioning of the analytes into the organic layer. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents removes matrix interferences such as pigments, lipids, and organic acids. For total residue analysis, an alkaline hydrolysis step is incorporated to convert all conjugated forms of haloxyfop into the free acid prior to final quantification by LC-MS/MS.
Methodology
Apparatus and Reagents
-
Apparatus:
-
High-speed homogenizer (e.g., IKA Ultra-Turrax)
-
Centrifuge capable of >4000 rpm
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with electrospray ionization (ESI) source
-
-
Reagents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), ~98% or higher
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 (octadecylsilane) sorbent
-
Graphitized Carbon Black (GCB) - Use with caution as it can retain planar analytes.
-
This compound and Haloxyfop acid analytical standards
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), HPLC grade
-
Experimental Protocol
3.2.1 Sample Preparation
-
Weigh a representative portion of the plant tissue sample (e.g., 10-15 g).
-
Chop or dice the sample into smaller pieces.
-
Add the sample to a blender or homogenizer with an equal weight of water (for dry samples like grains) or dry ice to facilitate grinding and prevent degradation. Homogenize until a uniform paste is achieved.
-
Store the homogenized sample at -20°C until extraction.
3.2.2 Extraction
-
Weigh 5.0 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube. For dry commodities like grains or flour, add 10 mL of water and allow the sample to rehydrate for 30 minutes.
-
Add 10 mL of 1% formic acid in acetonitrile. The acid helps to keep the haloxyfop acid in its neutral form.
-
Cap the tube tightly and shake vigorously or vortex for 1 minute to ensure thorough mixing.
-
Add the partitioning salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while both salts induce phase separation.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3.2.3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer (supernatant) into a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.
-
PSA removes organic acids and some sugars.
-
C18 removes non-polar interferences like lipids.
-
For highly pigmented samples (e.g., leafy greens), 50 mg of GCB can be added, but recovery of haloxyfop should be verified.
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final, cleaned extract.
3.2.4 Optional Alkaline Hydrolysis for Total Residue Analysis Analytical methods for total haloxyfop residue require a hydrolysis step to release the acid from its conjugates. This can be performed on the initial sample.
-
To the 5.0 g homogenized sample in the 50 mL tube, add 10 mL of methanolic sodium hydroxide (e.g., 1M NaOH in MeOH).
-
Cap and shake for 2 hours at room temperature to hydrolyze all esters and conjugates to the haloxyfop acid.
-
Neutralize the mixture with an appropriate acid (e.g., formic or hydrochloric acid) before proceeding with the acetonitrile extraction as described in step 3.2.2. Note: The addition of water may be required after neutralization to ensure proper partitioning.
3.2.5 Final Sample Preparation for LC-MS/MS
-
Transfer a 1 mL aliquot of the final cleaned extract into a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
The performance of haloxyfop extraction protocols varies by matrix and specific methodology. The following table summarizes typical performance data from published methods.
| Analyte(s) | Plant Matrix | Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Haloxyfop-P-methyl, Haloxyfop | Tobacco Leaf (Fresh) | QuEChERS LC-MS/MS | 72.51 - 101.60 | 1.02 - 11.20 | 0.02 - 1.00 | |
| Haloxyfop-P-methyl, Haloxyfop | Tobacco Leaf (Flue-cured) | QuEChERS LC-MS/MS | 76.46 - 100.70 | 0.34 - 9.83 | 0.05 - 2.50 | |
| This compound, Haloxyfop | Cabbage, Chives, Pear, Wheat Flour, Soybean Oil | Acidified ACN Extraction, d-SPE with Florisil & GCB | 69.8 - 120 | 0.6 - 19.5 | 0.0001 - 0.008 | |
| Haloxyfop-P-methyl | Tobacco, Rape, Soil | Acetone Extraction, Column Cleanup | 85.33 - 96.95 | 0.40 - 3.75 | Not Specified | |
| Haloxyfop | Various Matrices | Traditional (Hydrolysis, Partitioning, Derivatization) | Not Specified | Not Specified | 0.01 - 0.05 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the QuEChERS-based extraction protocol for this compound and its metabolites from plant tissues.
Caption: Workflow for QuEChERS extraction of haloxyfop from plant tissues.
References
Protocol for testing haloxyfop-methyl resistance in weeds
Application Notes: Haloxyfop-Methyl Resistance in Weeds
Introduction
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") group. Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in grass weeds.[1][2] The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations worldwide.[3][4] Confirmation and characterization of this compound resistance are essential for developing effective weed management strategies.[5]
These protocols provide detailed methodologies for researchers to test for and quantify resistance to this compound in weed populations using whole-plant bioassays, rapid seed-based assays, and molecular techniques. The primary goals of these tests are to determine if a population is resistant, quantify the level of resistance, and identify the underlying resistance mechanism.
Protocol 1: Whole-Plant Dose-Response Bioassay
This is the definitive method for confirming herbicide resistance and quantifying the level of resistance by establishing a dose-response relationship. It compares the response of a suspected resistant population to a known susceptible population across a range of herbicide doses.
Experimental Workflow
Caption: Workflow for the whole-plant dose-response bioassay.
Methodology
-
Seed Collection and Preparation:
-
Collect mature seeds from at least 30 randomly selected plants in the suspected resistant field. For comparison, obtain seeds from a population of the same species known to be susceptible to this compound.
-
Clean and store seeds in labeled paper bags in a dry, cool environment until use.
-
-
Plant Growth:
-
Germinate seeds in petri dishes or trays containing a suitable germination medium.
-
Once seedlings have developed, transplant them individually into 10-15 cm diameter pots filled with a commercial potting mix or a mixture of soil, sand, and peat.
-
Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 22°C day/12°C night temperature, 16-hour photoperiod). Water as needed.
-
-
Herbicide Application:
-
Prepare a stock solution of a commercial formulation of haloxyfop-P-methyl. Conduct a series of dilutions to create a range of doses. A typical range includes 0 (control), 1/8, 1/4, 1/2, 1 (recommended field rate), 2, 4, and 8 times the recommended label rate.
-
When plants reach the 3- to 4-leaf stage, apply the herbicide treatments using a laboratory spray chamber to ensure uniform coverage. Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Use a minimum of 5-10 replicate pots per dose for each population.
-
-
Data Collection and Analysis:
-
Return plants to the greenhouse and arrange them in a completely randomized design.
-
After 21 days, record survival rates and visually assess plant injury.
-
Harvest the above-ground shoot biomass for each pot, place it in a labeled paper bag, and dry in an oven at 60-70°C until a constant weight is achieved.
-
Calculate the average dry weight for each dose and express it as a percentage of the mean dry weight of the untreated control plants for that population.
-
Analyze the data using a non-linear regression model, typically a three or four-parameter log-logistic function, to generate dose-response curves.
-
From the model, determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the susceptible and resistant populations.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Protocol 2: Rapid Seed Bioassay (Petri Dish Method)
This method is a quicker, less resource-intensive way to screen for resistance, particularly for determining a discriminating concentration. It is useful for initial screening of many samples but provides qualitative rather than quantitative results.
Experimental Workflow
Caption: Workflow for the rapid seed bioassay.
Methodology
-
Determine Discriminating Dose:
-
Prepare a range of this compound concentrations in an agar medium (e.g., 0.5% agar in water).
-
Place 10-20 seeds of the known susceptible population in petri dishes for each concentration.
-
After 10-14 days of incubation, identify the lowest concentration that completely inhibits root and shoot growth. This is the discriminating dose. For winter wild oat, a discriminating concentration of 0.106 mg ai L⁻¹ has been identified.
-
-
Screening Assay:
-
Prepare petri dishes containing agar with the predetermined discriminating dose of this compound. Also prepare control plates with no herbicide.
-
Pre-germinate seeds from the suspected resistant and known susceptible populations until the radicle is just emerging.
-
Place 15-25 pre-germinated seeds in each petri dish.
-
Seal the dishes with paraffin film and incubate them in a growth chamber under controlled light and temperature.
-
After 10-14 days, assess the growth. Susceptible seedlings will show no further development, while resistant seedlings will continue to grow, developing roots and shoots.
-
Protocol 3: Molecular Confirmation of Target-Site Resistance
Resistance to this compound is often conferred by specific point mutations in the plastid-encoded ACCase gene, which prevent the herbicide from binding to its target site. DNA sequencing can identify these mutations.
ACCase Inhibition and Resistance Mechanism
Caption: this compound inhibits ACCase in susceptible but not resistant plants.
Methodology
-
Plant Material and DNA Extraction:
-
Use leaf tissue from individual plants confirmed as resistant or susceptible in the whole-plant bioassay.
-
Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB-based method.
-
-
PCR Amplification:
-
Design or use published primers that flank the regions of the ACCase gene known to contain resistance-conferring mutations (e.g., codons 1781, 2027, 2041, 2078, 2096).
-
Perform PCR to amplify the target fragment of the ACCase carboxyl-transferase (CT) domain.
-
-
Sequencing and Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the resulting DNA sequences with a reference susceptible sequence to identify any single nucleotide polymorphisms (SNPs).
-
Translate the nucleotide sequences into amino acid sequences to determine if any SNPs result in an amino acid substitution at a key codon known to confer resistance.
-
Data Presentation and Interpretation
Table 1: Example Dose-Response Data for a Whole-Plant Bioassay
| Population | Herbicide Dose (g a.i./ha) | Mean Dry Biomass (% of Control) | Standard Error |
| Susceptible | 0 | 100.0 | 0.0 |
| 5 | 85.2 | 4.1 | |
| 10 | 48.9 | 5.3 | |
| 20 | 15.6 | 2.8 | |
| 40 | 2.1 | 0.9 | |
| 80 | 0.0 | 0.0 | |
| Resistant | 0 | 100.0 | 0.0 |
| 20 | 92.3 | 3.7 | |
| 40 | 81.5 | 6.2 | |
| 80 | 52.1 | 4.9 | |
| 160 | 23.4 | 3.5 | |
| 320 | 8.7 | 2.1 |
Table 2: Calculated GR₅₀ Values and Resistance Index
| Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 10.5 | 9.1 - 12.0 | 1.0 (Reference) |
| Resistant | 84.0 | 75.6 - 93.2 | 8.0 |
An RI value greater than 2.0 typically indicates resistance. An RI of 8.0 signifies that an 8-fold higher dose of this compound is required to achieve the same level of control in the resistant population compared to the susceptible one.
Table 3: Common ACCase Mutations Conferring Resistance to this compound
| Amino Acid Substitution | Codon Position | Common Weed Genera | Cross-Resistance to other ACCase Herbicides |
| Ile-1781-Leu | 1781 | Alopecurus, Lolium, Avena | Broad resistance to "fops", "dims", and "dens" |
| Trp-2027-Cys | 2027 | Alopecurus, Phalaris, Digitaria | Resistance to "fops" and "dens" |
| Ile-2041-Asn | 2041 | Alopecurus, Phalaris, Digitaria | Resistance mainly to "fops" |
| Asp-2078-Gly | 2078 | Alopecurus | Broad resistance to "fops", "dims", and "dens" |
| Gly-2096-Ala | 2096 | Alopecurus | Resistance mainly to "fops" |
References
- 1. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 4. isws.org.in [isws.org.in]
- 5. syngenta.co.uk [syngenta.co.uk]
Application Notes and Protocols for Determining Haloxyfop-Methyl Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops.[1][2] Its efficacy stems from its specific mode of action, which involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[1] This document provides detailed application notes and protocols for conducting bioassays to determine the herbicidal activity of this compound. The methodologies described are essential for herbicide efficacy studies, resistance monitoring, and the development of new herbicidal compounds.
This compound itself is a pro-herbicide that is rapidly absorbed by the leaves and translocated throughout the plant.[3] In the plant, it is quickly hydrolyzed to its herbicidally active form, haloxyfop acid.[3] The R-isomer of haloxyfop is the herbicidally active enantiomer.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound's herbicidal activity is a consequence of the inhibition of the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACCase, haloxyfop disrupts the production of fatty acids, which are essential components of cell membranes and are vital for plant growth and development. This inhibition leads to a cessation of growth, followed by necrosis and death of the susceptible grass weed. The selectivity of this compound arises from differences in the structure of the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.
Quantitative Data Summary
The herbicidal activity of this compound can be quantified using various metrics, including GR50 (the dose required for 50% growth reduction), LD50 (the dose required to kill 50% of the plant population), and IC50 (the concentration required to inhibit 50% of ACCase enzyme activity). These values are crucial for comparing the susceptibility of different weed species and for detecting the evolution of herbicide resistance.
| Bioassay Type | Weed Species | Parameter | Value | Reference(s) |
| Whole-Plant Bioassay | Lolium rigidum | LD50 | 1.4 - 1.6 g a.i./ha (Resistant) | |
| Whole-Plant Bioassay | Avena fatua | LD50 | 556 g a.e./ha (Resistant) | |
| Whole-Plant Bioassay | Avena fatua | GR50 | 351 g a.e./ha (Resistant) | |
| Whole-Plant Bioassay | Avena ludoviciana | LD50 | 848 g a.e./ha (Resistant) | |
| Whole-Plant Bioassay | Avena ludoviciana | GR50 | 289 g a.e./ha (Resistant) | |
| Rapid Petri Dish Assay | Avena ludoviciana | Discriminating Dose | 0.106 mg a.i./L | |
| In Vitro ACCase Assay | Digitaria ciliaris (Susceptible) | IC50 (Fluazifop-p-butyl) | ~1-2 µM | |
| In Vitro ACCase Assay | Digitaria ciliaris (Resistant) | IC50 (Fluazifop-p-butyl) | >10 µM | |
| In Vitro ACCase Assay | Black-grass (Susceptible) | IC50 (Haloxyfop) | ~0.1 µM | |
| In Vitro ACCase Assay | Black-grass (Resistant) | IC50 (Haloxyfop) | 1 - 12.5 µM |
Experimental Protocols
Three primary bioassay methods are described below for assessing the herbicidal activity of this compound: a whole-plant pot bioassay, a rapid petri dish bioassay for resistance screening, and an in vitro ACCase inhibition assay.
Whole-Plant Pot Bioassay
This method evaluates the herbicidal effect of this compound on whole plants grown in a controlled environment. It is considered the most accurate representation of field performance.
References
Application Notes and Protocols for Studying Plant Lipid Metabolism Using Haloxyfop-Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy stems from its specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plant species. This targeted mechanism of action makes this compound a valuable tool for researchers studying lipid metabolism in plants. By disrupting the first committed step of fatty acid synthesis, scientists can investigate the downstream effects on various physiological and biochemical processes, providing insights into the regulation of lipid pathways and the development of new herbicidal compounds or drugs targeting fatty acid metabolism.
This document provides detailed application notes and experimental protocols for the use of this compound as a research tool in the study of plant lipid metabolism.
Mechanism of Action
This compound is readily absorbed by the foliage and roots of plants and is rapidly hydrolyzed to its biologically active form, haloxyfop acid.[1] This active metabolite is then translocated throughout the plant via the phloem to the meristematic tissues, where it exerts its inhibitory effect.[2] Haloxyfop specifically targets the carboxyltransferase (CT) domain of the plastidial ACCase, an enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3] This reaction is the first committed and rate-limiting step in the de novo synthesis of fatty acids. By inhibiting ACCase, haloxyfop effectively blocks the production of malonyl-CoA, thereby halting the synthesis of fatty acids required for the formation of cell membranes and other essential lipids. This disruption of lipid metabolism ultimately leads to the cessation of growth and death of susceptible grass species.[2] Dicotyledonous plants are generally tolerant to haloxyfop due to the presence of a resistant form of ACCase.[4]
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of haloxyfop on plant lipid metabolism, specifically focusing on the inhibition of ACCase activity and overall lipid synthesis.
Table 1: Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity by Haloxyfop in Wheat Genotypes
| Genotype (ACCase Mutation) | Haloxyfop I50 (µM) | Resistance Factor (relative to susceptible) |
| Susceptible (Wildtype) | 0.968 | 1.0 |
| Single Mutant | 7.63 | 7.9 |
| Double Mutant | 3.82 | 3.9 |
Data adapted from a study on quizalofop-resistant wheat, which also tested for cross-resistance to haloxyfop. The I50 value represents the concentration of haloxyfop required to inhibit 50% of the ACCase enzyme activity in vitro.
Table 2: Dose-Response of Haloxyfop on ACCase Activity in Maize
| Haloxyfop Concentration (µM) | ACCase Activity (% of Control) |
| 0 | 100 |
| 0.1 | ~60 |
| 1 | ~20 |
| 10 | <10 |
Data is estimated from dose-response curves presented in literature. The control rate of ACCase activity was reported as 20.9 nmol min⁻¹ (mg protein)⁻¹.
Table 3: Inhibition of [¹⁴C]-Acetate Incorporation into Lipids in Corn Leaf Segments by this compound
| This compound Concentration (µM) | Inhibition of Lipid Synthesis (%) |
| 0.001 | 9 |
| 0.01 | 25 |
| 0.1 | 45 |
| 1 | 55 |
| 10 | 61 |
Data reflects the percentage reduction in the incorporation of radiolabeled acetate into the total lipid fraction of corn leaf segments after 1 hour of treatment.
Experimental Protocols
Protocol 1: In Vitro Assay for ACCase Activity Inhibition by Haloxyfop
This protocol describes a radiometric assay to measure the inhibition of ACCase activity by haloxyfop in plant extracts.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible grass species)
-
Extraction buffer: 100 mM Tricine-HCl (pH 8.0), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 1% (w/v) polyvinylpyrrolidone (PVP)
-
Assay buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5 mM ATP, 15 mM NaH¹⁴CO₃ (specific activity ~50 mCi/mmol), and 0.5 mM acetyl-CoA
-
Haloxyfop stock solution (in a suitable solvent like DMSO or ethanol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately place it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v ratio).
-
Filter the homogenate through several layers of cheesecloth and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.
-
-
ACCase Assay:
-
Prepare reaction tubes containing the assay buffer.
-
Add various concentrations of haloxyfop (or solvent control) to the respective tubes.
-
Initiate the reaction by adding the plant extract (containing ACCase) to each tube.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of air to remove unreacted ¹⁴CO₂.
-
Resuspend the dried residue in a small volume of water and transfer it to a scintillation vial containing scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the ACCase activity as nmol of H¹⁴CO₃ fixed per minute per mg of protein.
-
Plot the percentage of ACCase inhibition against the logarithm of the haloxyfop concentration to determine the IC50 value (the concentration of haloxyfop that inhibits 50% of the enzyme activity).
-
Protocol 2: Analysis of Fatty Acid Composition in Haloxyfop-Treated Plants
This protocol outlines the steps for treating plants with this compound, extracting total lipids, and analyzing the fatty acid composition by gas chromatography (GC).
Materials:
-
Potted plants of a susceptible grass species (e.g., maize, wheat)
-
This compound formulated as an emulsifiable concentrate (EC)
-
Sprayer for herbicide application
-
Liquid nitrogen
-
Chloroform, methanol, and 0.9% NaCl solution for lipid extraction
-
Sodium methoxide in methanol (for transesterification)
-
Hexane
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Plant Treatment:
-
Grow susceptible plants to the 2-3 leaf stage under controlled environmental conditions.
-
Prepare a solution of this compound at the desired concentration in water, including a surfactant if recommended for the formulation.
-
Spray the plants uniformly with the herbicide solution. Include a control group sprayed only with water and surfactant.
-
Harvest leaf tissue at different time points after treatment (e.g., 24, 48, 72 hours) and immediately freeze in liquid nitrogen. Store at -80°C until lipid extraction.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Grind the frozen leaf tissue to a fine powder in liquid nitrogen.
-
Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass tube.
-
Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add chloroform and vortex again, followed by the addition of 0.9% NaCl solution and another vortexing step to induce phase separation. The final ratio of chloroform:methanol:water should be 1:1:0.9 (v/v/v).
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, into a clean, pre-weighed glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Determine the total lipid weight.
-
-
Fatty Acid Methyl Ester (FAME) Preparation (Transesterification):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Add sodium methoxide in methanol and incubate at room temperature for 30 minutes.
-
Neutralize the reaction by adding a suitable acid (e.g., acetic acid).
-
Add water and hexane to the tube and vortex to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer containing the FAMEs.
-
-
Gas Chromatography (GC) Analysis:
-
Inject an aliquot of the FAME-containing hexane solution into the GC.
-
Run the GC with a temperature program suitable for separating the FAMEs.
-
Identify the individual fatty acids by comparing their retention times with those of the FAME standards.
-
Quantify the relative percentage of each fatty acid by integrating the peak areas.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in a plant cell.
Caption: Experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for Field Trial Design Evaluating Haloxyfop-Methyl Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] It belongs to the aryloxyphenoxypropionate group of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][4] This enzyme is critical for fatty acid synthesis, a process essential for the formation of cell membranes. Inhibition of ACCase disrupts the production of new cell membranes, particularly in the meristematic tissues of grasses, leading to growth cessation and eventual death of the weed. The selectivity of this compound is attributed to the difference in the structure of the ACCase enzyme between monocot (grasses) and dicot (broadleaf) plants.
These application notes provide a comprehensive protocol for designing and conducting field trials to evaluate the efficacy of this compound. Adherence to these guidelines will ensure the generation of robust, reliable, and statistically sound data suitable for research, development, and regulatory purposes.
Signaling Pathway of this compound
Caption: Mode of action of this compound in grass weeds.
Experimental Workflow
Caption: Workflow for a this compound efficacy field trial.
Experimental Protocols
Site Selection and Preparation
-
Site History: Select a field with a known history of uniform infestation of the target grass weed species. Avoid areas with significant soil type variations, drainage issues, or heavy infestations of broadleaf weeds that may interfere with the trial.
-
Land Preparation: Prepare the land according to standard agricultural practices for the chosen crop to ensure uniform crop and weed emergence.
Experimental Design
-
Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments:
-
Untreated Control: Serves as a baseline for weed pressure and crop health.
-
This compound Treatment Rates: Include a range of application rates, such as the recommended label rate (1x), a lower rate (0.5x), and a higher rate (2x) to evaluate dose-response and crop safety.
-
Standard Commercial Herbicide: Include a registered standard herbicide with a similar control spectrum for comparison.
-
-
Replicates: A minimum of four replicates (blocks) is essential to ensure statistical validity.
-
Plot Size: A minimum net plot size of 25 square meters is recommended to reduce edge effects.
Application of this compound
-
Timing: Apply this compound when the target grass weeds are in the 3-5 leaf stage for annuals, as this is an optimal stage for control. Application should be post-emergence of both the crop and weeds.
-
Equipment: Use a calibrated research sprayer with appropriate nozzles to ensure uniform application.
-
Application Volume: Mix with 20-30 kg of water per hectare and spray uniformly.
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application. Avoid spraying if rain is expected within an hour.
Data Collection
-
Weed Control Efficacy:
-
Weed Counts: Count the number of individual weed plants per unit area (e.g., per square meter) in each plot before and at set intervals after application (e.g., 14, 28, and 56 days).
-
Weed Biomass: At a specified time after application, harvest all weed material from a designated area within each plot, dry it in an oven, and record the dry weight.
-
Visual Ratings: Visually assess the percentage of weed control in each plot compared to the untreated control at regular intervals. Use a scale of 0% (no control) to 100% (complete control).
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at regular intervals after application using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
-
Crop Yield: At crop maturity, harvest the crop from the center of each plot and determine the yield.
Statistical Analysis
The collected data should be subjected to statistical analysis to determine the significance of treatment effects.
-
Analysis of Variance (ANOVA): Use ANOVA to analyze data for weed counts, weed biomass, crop phytotoxicity, and crop yield. This will determine if there are significant differences among the treatment means.
-
Mean Separation Tests: If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare individual treatment means.
-
Regression Analysis: If multiple rates of this compound were used, regression analysis can be used to model the dose-response relationship.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Weed Density (plants/m²)
| Treatment | Rate (g a.i./ha) | 14 DAA | 28 DAA | 56 DAA |
| Untreated Control | 0 | 150 a | 165 a | 170 a |
| This compound | X (0.5x) | 75 b | 50 b | 45 b |
| This compound | 2X (1x) | 20 c | 10 c | 5 c |
| This compound | 4X (2x) | 5 d | 2 d | 1 d |
| Standard Herbicide | Y | 25 c | 15 c | 10 c |
| LSD (P=0.05) | 12.5 | 9.8 | 7.2 | |
| Means within a column followed by the same letter are not significantly different. | ||||
| DAA: Days After Application |
Table 2: Effect of this compound on Weed Dry Biomass (g/m²)
| Treatment | Rate (g a.i./ha) | 56 DAA |
| Untreated Control | 0 | 350 a |
| This compound | X (0.5x) | 120 b |
| This compound | 2X (1x) | 30 c |
| This compound | 4X (2x) | 5 d |
| Standard Herbicide | Y | 45 c |
| LSD (P=0.05) | 25.6 | |
| Means within a column followed by the same letter are not significantly different. | ||
| DAA: Days After Application |
Table 3: Crop Phytotoxicity (%) and Yield (t/ha)
| Treatment | Rate (g a.i./ha) | Phytotoxicity (14 DAA) | Yield |
| Untreated Control | 0 | 0 a | 2.5 c |
| This compound | X (0.5x) | 2 a | 3.8 b |
| This compound | 2X (1x) | 5 a | 4.5 a |
| This compound | 4X (2x) | 15 b | 4.2 a |
| Standard Herbicide | Y | 3 a | 4.3 a |
| LSD (P=0.05) | 4.1 | 0.5 | |
| Means within a column followed by the same letter are not significantly different. | |||
| DAA: Days After Application |
References
- 1. Wholesale Haloxyfop-P-methyl 108 g/L EC Selective Herbicide Manufacturer and Supplier | AgroRiver [agroriver.com]
- 2. pomais.com [pomais.com]
- 3. smagrichem.com [smagrichem.com]
- 4. botany - How does Haloxyfop control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]
Application Notes and Protocols for Haloxyfop-Methyl Stock Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl is a selective aryloxyphenoxypropionate herbicide used to control grass weeds in broad-leaf crops.[1] In a laboratory context, it is utilized as an analytical reference material and for toxicological and developmental studies.[2][3] Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in susceptible plants.[4] Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible experimental results.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use, emphasizing safety and stability.
Physical and Chemical Properties
This compound is typically supplied as a white to light beige crystalline solid or powder.[5] Its properties are summarized below.
| Property | Value | Citations |
| CAS Number | 69806-40-2 | |
| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | |
| Molecular Weight | 375.73 g/mol | |
| Appearance | White to light yellow/beige powder/solid | |
| Melting Point | 55-57°C | |
| Octanol/Water Partition Coefficient (Log P) | 4.0 |
Solubility Data
This compound is characterized by its low solubility in water but high solubility in various organic solvents. This property is crucial when selecting an appropriate solvent for stock solutions.
| Solvent | Solubility | Citations |
| Water | 9.08 mg/L (at 20°C) | |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (may require sonication) | |
| Acetonitrile | 400 g / 100 g solvent (at 20°C) | |
| Acetone | 355 g / 100 g solvent (at 20°C) | |
| Dichloromethane | 300 g / 100 g solvent (at 20°C) | |
| Xylene | 127 g / 100 g solvent (at 20°C) |
Safety and Handling
This compound is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic life with long-lasting effects. Strict adherence to safety protocols is mandatory.
4.1 Personal Protective Equipment (PPE)
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. For extensive handling, consider impervious clothing.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.
4.2 Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
-
Prevent release into the environment.
4.3 First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.
-
On Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Experimental Protocols
5.1 Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, suitable for long-term storage and subsequent dilution.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. For 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.010 L x 375.73 g/mol = 0.3757 g (or 375.7 mg)
-
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh 375.7 mg of this compound powder into the vial.
-
Solvent Addition: Add approximately 8 mL of DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, use an ultrasonic bath to aid dissolution. The solution should be clear and colorless.
-
Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials. Store according to the stability guidelines in Section 6.0.
5.2 Protocol 2: Preparation of Aqueous Working Solutions (for in vitro assays)
This protocol outlines the serial dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
100 mM this compound primary stock in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid issues with DMSO concentration in the final assay, first prepare an intermediate dilution (e.g., 1 mM) from the 100 mM primary stock in the desired aqueous medium.
-
Final Dilution: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for the experiment.
-
Important: Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to prevent solvent-induced artifacts. A vehicle control containing the same final concentration of DMSO must be included in the experiment.
-
-
Mixing: Mix gently but thoroughly after each dilution step.
-
Use: Prepare fresh working solutions for each experiment from the frozen primary stock to ensure consistency.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and its solutions. It is sensitive to alkaline conditions and prolonged light exposure.
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | |
| +4°C | 2 years | ||
| Room Temperature | Stable for at least 2 years (protect from light/moisture) | ||
| Stock Solution in Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Note on Hydrolytic Stability: this compound is unstable in alkaline conditions. At 25°C, its half-life is 18 days at neutral pH (7) and drops to just 2 hours at pH 9. Stock solutions should be prepared in aprotic solvents like DMSO, and aqueous working solutions should be prepared in buffers with a pH below 7 for maximum stability.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Nanocapsulation of Haloxyfop-Methyl for Controlled Release Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloxyfop-methyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. Conventional formulations of this compound can be susceptible to environmental degradation and may lead to off-target effects. Nanocapsulation offers a promising approach to enhance the efficacy and environmental safety of this compound by providing controlled release of the active ingredient, improving its stability, and reducing its environmental footprint. These principles of controlled release from nanoformulations are also highly relevant to the field of drug delivery for therapeutic agents.
This document provides detailed protocols for the nanocapsulation of this compound using two different polymer systems: poly(methylmethacrylate) (PMMA) and poly(ε-caprolactone) (PCL). It also includes methods for the characterization of the resulting nanocapsules and for conducting controlled release studies.
Mechanism of Action of this compound
This compound itself is not the active herbicide. In plants, it is rapidly hydrolyzed to its active form, haloxyfop acid.[1] Haloxyfop acid is a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[2] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting this enzyme, haloxyfop disrupts the production of lipids, leading to the cessation of growth and eventual death of the target grass weeds. Broadleaf plants are generally tolerant to haloxyfop due to the presence of an insensitive form of the ACCase enzyme.
Caption: Biochemical pathway of this compound's mode of action.
Experimental Protocols
Protocol 1: Preparation of Poly(methylmethacrylate) (PMMA) Nanocapsules of Haloxyfop-R-Methyl by Emulsion Polymerization
This protocol is based on the emulsion polymerization method for encapsulating haloxyfop-R-methyl within a PMMA shell.
Materials:
-
Methyl methacrylate (MMA)
-
Haloxyfop-R-methyl
-
N,N'-methylenebis(acrylamide) (crosslinking agent)
-
Ammonium persulfate (initiator)
-
Triton X-100 (surfactant)
-
Deionized water
Equipment:
-
Reaction flask with a mechanical stirrer
-
Heating mantle or water bath
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
In a reaction flask, dissolve 0.26 g (0.408 mmol) of Triton X-100 in 36.6 mL of deionized water.
-
Mix the solution for 30 minutes.
-
To this solution, add 3.3 mL (31.02 mmol) of methyl methacrylate, 1.3 mL of haloxyfop-R-methyl, 0.41 g (2.7 mmol) of N,N'-methylenebis(acrylamide), and 0.033 g (0.14 mmol) of ammonium persulfate.
-
Stir the mixture vigorously at 600 rpm for 15 minutes.
-
Continue the reaction for 24 hours at 60°C with continuous stirring.
-
After the reaction is complete, wash the resulting precipitate several times with deionized water and methanol to remove unreacted monomers and surfactant.
-
Collect the nanocapsules by centrifugation.
-
Dry the purified nanocapsules under vacuum at 60°C for 24 hours or by freeze-drying.
Caption: Experimental workflow for PMMA nanocapsule synthesis.
Protocol 2: Preparation of Poly(ε-caprolactone) (PCL) Nanoparticles by Nanoprecipitation
This protocol describes the nanoprecipitation method, also known as the solvent displacement method, for the encapsulation of a model hydrophobic active ingredient in PCL nanoparticles.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
This compound (or other hydrophobic active ingredient)
-
Acetone (or other suitable organic solvent like THF)
-
Pluronic F-68 or Tween 80 (surfactant)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe pump (optional, for controlled addition)
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 75 mg of PCL and 2.5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 75 mg of Pluronic F-68 in 15 mL of deionized water in a beaker.
-
Nanoprecipitation: While moderately stirring the aqueous phase on a magnetic stirrer at room temperature, add the organic phase dropwise. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring the colloidal suspension until the acetone has completely evaporated. This can be expedited by using a rotary evaporator under reduced pressure.
-
Purification: Concentrate the nanoparticle suspension to the desired volume. The nanoparticles can be collected by centrifugation and washed to remove excess surfactant and non-encapsulated herbicide.
-
Storage: Store the final nanoparticle suspension at 4°C.
Caption: Experimental workflow for PCL nanoparticle synthesis.
Protocol 3: Characterization of Nanocapsules
1. Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): Determine the average particle size, size distribution, and polydispersity index (PDI).
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Visualize the morphology, shape, and surface characteristics of the nanocapsules.
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Separate a known amount of nanocapsules from the aqueous suspension by centrifugation.
-
Measure the amount of free this compound in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Disrupt a known amount of nanocapsules using a suitable solvent (e.g., methanol) to release the encapsulated herbicide.
-
Quantify the total amount of this compound in the disrupted nanocapsules.
-
Calculate EE and LC using the following equations:
EE (%) = [(Total amount of herbicide - Amount of free herbicide) / Total amount of herbicide] x 100
LC (%) = [Amount of encapsulated herbicide / Total weight of nanocapsules] x 100
3. Chemical Characterization:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the presence of both the polymer and this compound in the nanocapsules and verify the encapsulation.
Protocol 4: In Vitro Controlled Release Study
-
Disperse a known amount of this compound-loaded nanocapsules in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at a constant temperature with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of released herbicide versus time to obtain the release profile.
Data Presentation
Table 1: Physicochemical Properties of Haloxyfop-R-Methyl Loaded PMMA Nanocapsules
| Formulation Parameter | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Lowest Herbicide Content | 100-300 | High | High | |
| Increasing Herbicide Content | 100-300 | Decreased | Decreased |
Table 2: Release Characteristics of Haloxyfop-R-Methyl from PMMA Nanocapsules
| Time | Cumulative Release (%) | Method of Determination | Reference |
| Up to 6 days | Steady-state release | UV-Vis Spectroscopy | |
| Up to 7 days | Gradual increase | UV-Vis Spectroscopy |
Table 3: Representative Physicochemical Properties of Herbicide-Loaded PCL Nanoparticles
| Herbicide | Polymer System | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Atrazine | PCL | ~200-250 | ~95 | |
| Thiamethoxam | PCL-Chitosan | - | 34 | |
| Fluorescein (model) | PCL | 127 ± 3 | - |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of this compound nanocapsules for controlled release applications. The use of polymers like PMMA and PCL allows for the formation of stable nanocarriers with high encapsulation efficiency. The controlled release properties of these nanoformulations can lead to more effective and environmentally benign herbicide applications. The methodologies described herein are also broadly applicable to the encapsulation of other active pharmaceutical ingredients for drug delivery purposes, highlighting the interdisciplinary nature of this technology. Researchers are encouraged to optimize these protocols for their specific applications to achieve desired nanoparticle characteristics and release kinetics.
References
Application Note: Solid-Phase Extraction for Haloxyfop-Methyl Cleanup
Abstract
This application note provides a detailed protocol for the cleanup of haloxyfop-methyl from various sample matrices using solid-phase extraction (SPE). This compound is a selective herbicide used to control grass weeds in broad-leaf crops.[1] Its determination in environmental and food samples requires an effective sample preparation step to remove interfering matrix components. This document outlines two common SPE methods utilizing C18 and Florisil cartridges, providing researchers, scientists, and drug development professionals with a comprehensive guide for the robust and reliable quantification of this herbicide.
Introduction
This compound, the methyl ester of the active herbicidal compound haloxyfop, is widely used in agriculture.[1] Monitoring its residue levels in soil, water, and food products is crucial for ensuring environmental safety and regulatory compliance. Sample extracts from complex matrices often contain co-extractives that can interfere with chromatographic analysis, leading to inaccurate quantification and potential damage to analytical instrumentation. Solid-phase extraction is a widely adopted cleanup technique that effectively removes these interferences.[1] This note details the use of reversed-phase (C18) and normal-phase (Florisil) SPE for the cleanup of samples containing this compound prior to analysis by methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following tables summarize the quantitative data for the recovery of this compound using different extraction and cleanup methods. It is important to note that the data presented is derived from various studies and may not be directly comparable due to differences in matrices, spiking levels, and analytical instrumentation.
Table 1: Recovery of Haloxyfop-R-methyl using Dispersive Micro-Solid Phase Extraction (DµSPE)
| Matrix | Spiking Level (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Deionized Water | 50 | 94 ± 2 | 5.0-6.5 (intra-day), 5.7-7.8 (inter-day) |
| Orange Beverage | 70 | 110 ± 3 | Not Reported |
| Pineapple Beverage | 70 | 88 ± 4 | Not Reported |
| Cherry Beverage | 70 | 110 ± 3 | Not Reported |
Data adapted from a study utilizing a UiO-66 based adsorbent in a dispersive micro solid phase extraction format, followed by dispersive liquid-liquid microextraction.
Table 2: Performance of a QuEChERS Method with dSPE Cleanup for Haloxyfop-P-methyl in Tobacco Leaf
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Limit of Quantification (LOQ) (mg/kg) |
| Fresh Tobacco Leaf | 0.02 | 85.63 | 0.02 |
| 0.2 | 88.51 | ||
| 2.0 | 92.36 | ||
| Flue-cured Tobacco Leaf | 0.05 | 89.75 | 0.05 |
| 0.5 | 93.42 | ||
| 5.0 | 95.18 |
Data adapted from a study using a modified QuEChERS method with C18 as the dSPE sorbent.[2]
Experimental Protocols
The following are detailed, representative protocols for the cleanup of this compound using C18 and Florisil SPE cartridges. These protocols are based on established principles of solid-phase extraction for pesticides.
Protocol 1: C18 Solid-Phase Extraction (Reversed-Phase)
This protocol is suitable for the cleanup of aqueous samples or sample extracts where this compound is in a polar solvent.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sample extract containing this compound (dissolved in a water-miscible solvent)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the sample extract onto the cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
-
Protocol 2: Florisil Solid-Phase Extraction (Normal-Phase)
This protocol is suitable for the cleanup of non-polar sample extracts. A derivatization step to convert haloxyfop acid to its methyl ester may be necessary prior to this cleanup for optimal recovery.
Materials:
-
Florisil SPE Cartridges (e.g., 500 mg, 6 mL)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
-
Sample extract containing this compound (dissolved in a non-polar solvent like hexane)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of hexane through the Florisil cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the sample extract (dissolved in hexane) onto the cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a 10% acetone in hexane solution to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a 50% acetone in hexane solution into a clean collection tube.
-
-
Post-Elution:
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
-
Visualizations
The following diagrams illustrate the logical workflow of the solid-phase extraction process for this compound cleanup.
Caption: General workflow for SPE cleanup of this compound.
Caption: Detailed steps in the solid-phase extraction process.
References
Troubleshooting & Optimization
Technical Support Center: Haloxyfop-Methyl Aqueous Solubility
Welcome to the technical support center for haloxyfop-methyl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a lipophilic molecule with very low intrinsic water solubility. The reported aqueous solubility of this compound and its active R-isomer, haloxyfop-P-methyl, is typically in the range of 7-9 mg/L at room temperature.[1][2][3][4] This limited solubility is often the primary reason for dissolution challenges in purely aqueous media.
Q2: I've noticed the pH of my solution changes. How does pH affect the stability and solubility of this compound?
This compound is susceptible to hydrolysis, especially under alkaline conditions. The ester linkage can be cleaved to form the haloxyfop acid. This process is pH-dependent. The compound is relatively stable at a pH of 4-5 but hydrolyzes more rapidly as the pH increases. At pH 9, the half-life can be less than a day.[3] While the resulting haloxyfop acid has a higher water solubility (around 43.3 mg/L), the parent ester, which is often the compound of interest for specific experiments, will be degraded. Therefore, for maintaining the integrity of this compound, it is recommended to work with slightly acidic aqueous solutions (pH 5-7) and avoid alkaline conditions.
Q3: Can I heat the solution to improve solubility?
While gentle heating can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound due to its potential to accelerate hydrolysis, especially if the pH is not controlled. This compound is thermally stable, showing no decomposition after 88 hours at 200°C in its pure form, but this stability may not translate to aqueous solutions where hydrolysis is the primary degradation pathway.
Q4: Are there recommended methods to increase the aqueous solubility of this compound for experimental use?
Yes, several methods can be employed to enhance the aqueous solubility of this compound for research purposes. These include the use of co-solvents, surfactants, and cyclodextrin complexation. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the experimental system to the solubilizing agents.
Troubleshooting Guide: Solubility Enhancement Techniques
This section provides detailed information and protocols for common methods to improve the aqueous solubility of this compound.
Issue 1: Inability to Achieve Desired Concentration with Co-solvents
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds like this compound.
For initial stock solution preparation, it is useful to know the solubility of this compound in various organic solvents.
| Solvent | Solubility of this compound | Solubility of Haloxyfop-R-methyl |
| Dimethyl Sulfoxide (DMSO) | High | 200 mg/mL |
| Acetone | 355 g/100g solvent (~3550 g/L) | >1000 g/L |
| Acetonitrile | 400 g/100g solvent (~4000 g/L) | - |
| Dichloromethane | 300 g/100g solvent (~3000 g/L) | >1000 g/L |
| Methanol | - | >1000 g/L |
| Ethanol | - | >1000 g/L |
| Xylene | 127 g/100g solvent (~1270 g/L) | >1000 g/L |
Note: Data is presented as found in the sources. Direct comparisons should be made with caution due to potential differences in experimental conditions.
This protocol is adapted from in-vivo preparation methods and can be scaled for in-vitro experiments.
Objective: To prepare a 1 mg/mL aqueous working solution of haloxyfop-P-methyl.
Materials:
-
Haloxyfop-P-methyl
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water) or appropriate buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the required amount of haloxyfop-P-methyl and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use of an ultrasonic bath can aid in dissolution.
-
Sequential Addition of Solvents: a. In a new tube, add the required volume of your DMSO stock solution. b. Add PEG300 to the DMSO solution and mix thoroughly by vortexing until the solution is clear. The recommended ratio is 1 part DMSO to 4 parts PEG300. c. Add Tween-80 and vortex until the solution is homogeneous. A common ratio is 0.5 parts Tween-80. d. Finally, add saline or your experimental buffer to reach the final volume and concentration. For the example ratios, this would be 4.5 parts saline.
-
Final Homogenization: Vortex the final solution thoroughly to ensure it is a clear, homogeneous solution.
Example for 1 mL of 1 mg/mL working solution:
-
Start with a 10 mg/mL stock in DMSO.
-
Take 100 µL of the DMSO stock.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent system.
Issue 2: Poor Dispersion and Phase Separation in Aqueous Solution
Using surfactants can help create a stable emulsion or microemulsion of this compound in water, preventing phase separation. Surfactants reduce the surface tension of water, allowing for better wetting and dispersion of the oily herbicide.
This protocol provides a general guideline for creating an emulsifiable concentrate (EC) and then diluting it in water. Commercial EC formulations of this compound often contain a mixture of solvents and surfactants.
Materials:
-
This compound
-
A suitable organic solvent (e.g., cyclohexanone, xylene, or a fatty acid methyl ester)
-
An emulsifying surfactant or a blend of surfactants (e.g., Tween 80, alkylphenol polyoxyethylene, calcium alkylbenzene sulfonate)
-
Water or aqueous buffer
-
High-speed homogenizer or magnetic stirrer
Procedure:
-
Prepare the Organic Phase (Emulsifiable Concentrate): a. Dissolve the desired amount of this compound in the chosen organic solvent. b. Add the surfactant(s) to the organic phase and mix thoroughly until a clear, homogeneous solution is formed. The ratio of active ingredient to solvent and surfactant will depend on the specific components and desired stability.
-
Prepare the Aqueous Phase: This is typically your experimental buffer or water.
-
Form the Emulsion: a. While vigorously stirring the aqueous phase with a high-speed homogenizer or magnetic stirrer, slowly add the organic phase (the emulsifiable concentrate). b. Continue to stir for a sufficient time (e.g., 15-30 minutes) to form a stable, milky-white emulsion.
Caption: Mechanism of how surfactants stabilize this compound in water.
Issue 3: Need for a Solvent-Free Aqueous System
For applications where organic solvents are not permissible, forming an inclusion complex with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent water solubility.
This protocol is used to determine the stoichiometry of the complex and to prepare a solubilized solution. A study on the similar herbicide diclofop-methyl showed a linear increase in solubility with methylated β-cyclodextrin, indicating a 1:1 complex formation.
Materials:
-
This compound
-
β-Cyclodextrin (or a modified version like Hydroxypropyl-β-cyclodextrin for higher solubility)
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
-
Sealed containers (e.g., glass vials with screw caps)
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each solution.
-
Seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours, or until equilibrium is reached.
-
After equilibration, allow the solutions to stand to let the undissolved solid settle.
-
Filter an aliquot from each vial using a 0.22 µm syringe filter to remove any undissolved this compound.
-
Dilute the filtrate appropriately and quantify the concentration of dissolved this compound using a validated analytical method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of β-cyclodextrin (x-axis). A linear plot (AL-type) suggests the formation of a 1:1 soluble complex.
Procedure (Preparation of a Solubilized Solution):
-
Based on the phase solubility diagram, determine the amount of cyclodextrin needed to dissolve the desired concentration of this compound.
-
Dissolve the calculated amount of β-cyclodextrin in the aqueous buffer.
-
Add the required amount of this compound.
-
Stir or sonicate the mixture until the this compound is completely dissolved. This may take several hours.
References
Overcoming haloxyfop-methyl degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to overcome the degradation of haloxyfop-methyl in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in my experiments?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and photolysis. The rate of this degradation is significantly influenced by pH, light exposure, and temperature. It is particularly unstable under alkaline (high pH) conditions and when exposed to sunlight or UV radiation.[1][2][3]
Q2: My this compound stock solution seems to be losing potency. What are the optimal storage conditions?
A2: To ensure stability, stock solutions of this compound, typically dissolved in a solvent like DMSO, should be stored at low temperatures. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[4] Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
Q3: Can I prepare a working solution in a standard buffer like PBS (pH 7.4)?
A3: While you can, be aware that this compound's stability decreases as the pH increases. At a neutral pH of 7, its half-life is approximately 16-18 days at 22-25°C. For experiments lasting several hours or days, this degradation can be significant. If possible, use a slightly acidic buffer (e.g., pH 5) where the half-life is much longer (over 140 days).
Q4: What are the main degradation products I should be aware of?
A4: The primary degradation product from hydrolysis is the active acid form, haloxyfop. Photodegradation can lead to a variety of other products, including pyridinol, pyridinone, and phenol derivatives. It's important to note that the herbicidal activity is primarily associated with the parent compound and its acid form, not the photodegradation products.
Troubleshooting Guide
Problem: I'm observing inconsistent or lower-than-expected activity in my cell-based or in vitro assays.
This issue is often linked to the degradation of this compound in the experimental medium. Follow this workflow to identify and mitigate the problem.
Step 1: Evaluate Solution pH
-
Question: What is the pH of your experimental medium or buffer?
-
Analysis: this compound degradation is highly pH-dependent. It is most stable in acidic conditions and rapidly hydrolyzes under alkaline conditions.
-
Action:
-
If your experimental conditions permit, adjust the medium to a pH between 5 and 6.
-
If the pH must remain neutral or alkaline, prepare fresh working solutions immediately before each experiment and minimize the experiment's duration.
-
Step 2: Control Light Exposure
-
Question: Are your solutions and experimental setups protected from light?
-
Analysis: this compound is highly unstable when exposed to sunlight or broad-spectrum laboratory lighting, with half-lives as short as 9 to 47 minutes under direct sunlight.
-
Action:
-
Conduct experiments in a dark room or under amber lighting.
-
Use amber-colored microplates, tubes, and reservoirs.
-
If transparent containers are necessary, wrap them in aluminum foil.
-
Step 3: Manage Temperature
-
Question: At what temperature are your experiments and solution storage conducted?
-
Analysis: While stable at high temperatures in its pure solid form, degradation in solution is accelerated by heat.
-
Action:
-
Store stock solutions at -20°C or -80°C as recommended.
-
During experiments, if biologically permissible, maintain a lower temperature (e.g., room temperature instead of 37°C) to slow hydrolysis. Keep solutions on ice when not in immediate use.
-
Step 4: Re-evaluate Solution Preparation
-
Question: How and when are you preparing your working solutions?
-
Analysis: The stability of the final working solution is critical. The method of dilution and the final solvent composition can impact stability.
-
Action:
-
Always prepare working solutions fresh for each experiment by diluting a concentrated, properly stored stock solution.
-
Avoid storing dilute aqueous solutions for extended periods, especially at neutral or alkaline pH.
-
Quantitative Data on this compound Stability
The following tables summarize the impact of pH and light on the degradation rate of this compound.
Table 1: Effect of pH on Hydrolysis Half-Life
| pH | Temperature (°C) | Half-Life (t½) |
|---|---|---|
| 5 | 22 - 25 | 141 - 161 days |
| 7 | 22 - 25 | 16 - 18 days |
| 9 | 22 - 25 | < 1 day to 2 hours |
Table 2: Effect of Solar Radiation on Photodegradation Half-Life in Aqueous Solutions
| Water Type | Dissolved Organic Matter | Half-Life (t½) |
|---|---|---|
| Distilled Water | Low | ~9 minutes |
| Well Water | Moderate | ~10-12 minutes |
| River Water | High | ~47 minutes |
Note: The presence of dissolved organic matter can slow the rate of photodegradation.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (pure compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve a high concentration (e.g., 200 mg/mL).
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
For storage up to 1 month, store aliquots at -20°C.
-
For storage up to 6 months, store aliquots at -80°C.
-
Always ensure vials are tightly sealed and protected from light.
-
Protocol 2: Minimizing Degradation During In Vitro Assays
-
Objective: To maintain the stability of this compound in an aqueous medium throughout an experiment.
-
Procedure:
-
Pre-Experiment:
-
Thaw a single-use aliquot of the concentrated DMSO stock solution at room temperature.
-
If possible, adjust the pH of your assay buffer/medium to be slightly acidic (pH 5-6.5) and confirm that this does not adversely affect your experimental system (e.g., cells, enzymes).
-
-
Preparation of Working Solution:
-
Immediately before adding the compound to your assay, perform a serial dilution of the DMSO stock into the pre-prepared assay buffer/medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects.
-
-
Experimental Conditions:
-
Perform all steps under minimal light conditions. Use a dark room, a laminar flow hood with the UV light off and the white light dimmed, or cover all vessels (flasks, plates, tubes) with aluminum foil or use amber-colored labware.
-
If the experiment is lengthy and must be performed at 37°C, consider replacing the medium with freshly prepared this compound solution at intermediate time points to maintain the desired concentration.
-
-
Post-Experiment:
-
If quantifying the compound is necessary, process samples for analysis (e.g., by HPLC) immediately.
-
-
Visualizations
Mechanism of Action: ACCase Inhibition
This compound is a pro-herbicide that is rapidly hydrolyzed in plants to its active form, haloxyfop acid. This acid targets and inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway. This inhibition blocks the production of malonyl-CoA, effectively shutting down lipid biosynthesis and leading to cell death in susceptible grass species.
References
- 1. fao.org [fao.org]
- 2. Study of the Degradation of this compound in Natural Waters in Senegal under the Effect of Solar Radiation and Evaluation of Its Herbicidal Activity - Journal of Agricultural Chemistry and Environment - SCIRP [scirp.org]
- 3. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor efficacy of haloxyfop-methyl in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor efficacy of haloxyfop-methyl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grassy weeds.[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid metabolism. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species.[2][3] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not recognized by the herbicide.
Q2: How quickly should I expect to see the effects of this compound?
Visible symptoms of this compound's efficacy typically appear within 3 to 5 days after application. The herbicide is absorbed by the foliage and roots and then translocated to the meristematic tissues, where it inhibits growth.
Q3: Can I mix this compound with other herbicides in my experiments?
It is generally not recommended to mix this compound with broadleaf herbicides, as this can lead to reduced efficacy on grassy weeds, a phenomenon known as antagonism. If your experimental design requires the use of multiple herbicides, it is crucial to consult relevant literature or conduct preliminary compatibility tests.
Q4: What is the active form of this compound?
This compound is a pro-herbicide. In the plant, it is rapidly hydrolyzed to its active form, haloxyfop acid. The R-enantiomer of haloxyfop acid is the herbicidally active compound.
Troubleshooting Guide
This guide addresses common issues that can lead to the poor efficacy of this compound in experimental settings.
Issue 1: Suboptimal or No Efficacy Observed
Possible Cause 1: Incorrect Weed Growth Stage
The developmental stage of the target grass weed at the time of application is a critical factor influencing the efficacy of this compound. Younger, actively growing weeds are more susceptible.
-
Recommendation: Apply this compound when grass weeds are in the 3-5 leaf stage for optimal results. Efficacy can significantly decrease when applied to more mature plants. For example, the control of barnyardgrass was reduced from 89-98% at the four-leaf stage to 53-64% at the six-leaf stage.
Possible Cause 2: Environmental Factors
Environmental conditions before, during, and after application can impact herbicide uptake and translocation.
-
Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it is adequately absorbed. It is advised to avoid application if rain is expected within one hour.
-
Temperature and Humidity: Higher temperatures and humidity can enhance the absorption and efficacy of some herbicides. Conversely, very high temperatures can sometimes lead to faster metabolism of the herbicide within the plant, potentially reducing its effectiveness.
Possible Cause 3: Herbicide Resistance
Repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.
-
Recommendation: If you suspect resistance, it is advisable to conduct a resistance bioassay. This can be done using a petri dish assay or a whole-plant pot assay to compare the response of your target weed population to a known susceptible population.
Possible Cause 4: Improper Formulation or Storage
The stability and quality of the this compound formulation can affect its performance.
-
Recommendation: Ensure that the this compound formulation has been stored correctly, protected from direct sunlight, as it can be unstable when exposed to light. Always use a formulation from a reputable source and check the expiration date.
Possible Cause 5: Antagonism from Tank Mixing
As mentioned in the FAQs, mixing this compound with certain other herbicides, particularly those for broadleaf weed control, can reduce its effectiveness against grasses.
-
Recommendation: Avoid tank-mixing with broadleaf herbicides unless your experimental protocol specifically requires it and potential antagonism has been accounted for.
Issue 2: Inconsistent Results Across Replicates
Possible Cause 1: Inconsistent Application
Uneven application of the herbicide can lead to variability in the observed efficacy.
-
Recommendation: Ensure a calibrated sprayer is used to deliver a consistent and uniform spray volume to all experimental units.
Possible Cause 2: Variable Weed or Plant Size
If the target weeds or plants are not at a uniform growth stage, their susceptibility to the herbicide will vary.
-
Recommendation: Select plants that are as uniform in size and growth stage as possible for your experiments.
Possible Cause 3: "Edge Effects" in Experimental Setup
Plants on the outer edges of a tray or pot may experience different environmental conditions (e.g., light, temperature) than those in the center, leading to varied responses.
-
Recommendation: To mitigate this, avoid using the outer rows of plants for data collection or randomize the placement of treatments within the experimental setup.
Data Presentation
Table 1: Influence of Weed Growth Stage on this compound Efficacy
| Target Weed | Growth Stage | Herbicide Rate (g ai/ha) | Efficacy (% Control) | Reference |
| Barnyardgrass | 4-leaf | 45 (Fenoxaprop + Ethoxysulfuron) | >97 | |
| Barnyardgrass | 6-leaf | 45 (Fenoxaprop + Ethoxysulfuron) | 53-64 | |
| Barnyardgrass | 8-leaf | 45 (Fenoxaprop + Ethoxysulfuron) | 9-31 | |
| Junglerice | 8-leaf | 45 (Fenoxaprop + Ethoxysulfuron) | 40-64 | |
| Soybean | 20 DAS | 164.1 | 48 (Weed Control Efficiency) |
Table 2: Effect of Adjuvants on Haloxyfop-P-Methyl Efficacy against Wild Oat (Avena ludoviciana)
| Herbicide Treatment | Adjuvant | Adjuvant Concentration | Efficacy Increase (times) | Reference |
| Haloxyfop-P-methyl | Propel™ | 0.2% | 1.42 |
Experimental Protocols
Protocol 1: Whole-Plant Pot Bioassay for Herbicide Efficacy
This protocol is adapted from established methods for assessing herbicide resistance and efficacy.
-
Seed Germination: Germinate seeds of the target weed species and a known susceptible control species in petri dishes or germination trays with a suitable substrate.
-
Transplanting: Once seedlings have reached the desired growth stage (e.g., 2-3 leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting mix. Allow plants to establish for 7-10 days.
-
Herbicide Application: Prepare a stock solution of this compound and make serial dilutions to achieve the desired experimental concentrations. Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group.
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment: Assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Efficacy can be determined by visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete death), plant height measurements, or by harvesting the above-ground biomass and determining the dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate parameters such as the GR50 (the herbicide dose required to reduce plant growth by 50%).
Protocol 2: HPLC Analysis of Haloxyfop-R-methyl
This protocol provides a general guideline for the quantitative analysis of haloxyfop-R-methyl.
-
Standard Preparation: Accurately weigh a known amount of analytical standard haloxyfop-R-methyl and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract this compound from the experimental matrix (e.g., plant tissue, soil) using an appropriate solvent (e.g., acetone). The extract may require a clean-up step using solid-phase extraction (SPE) with materials like Florisil and activated charcoal to remove interfering substances.
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid (e.g., 1100:900:1 v/v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µl.
-
Column Temperature: 35°C.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of haloxyfop-R-methyl in the unknown samples.
Visualizations
Caption: Mechanism of action of this compound in susceptible grass species.
Caption: A logical workflow for troubleshooting poor efficacy of this compound.
References
Technical Support Center: Optimizing Haloxyfop-Methyl Concentration for Dose-Response Curves
Welcome to the technical support center for optimizing haloxyfop-methyl concentration in dose-response curve experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[1][2] It is a pro-herbicide, meaning it is converted within the plant to its active form, haloxyfop acid. The primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the fatty acid biosynthesis pathway in grasses. By inhibiting this enzyme, this compound disrupts the production of lipids essential for cell membrane formation and growth, ultimately leading to the death of the grass weed.[1]
Q2: What are typical symptoms of this compound activity on susceptible plants?
A2: Visible symptoms of this compound activity on susceptible grass weeds typically appear within 3 to 5 days of application. Initial symptoms include the cessation of growth, followed by yellowing or reddening of the leaves, and eventual necrosis (tissue death), particularly in the new growth regions of the plant.
Q3: What is a dose-response curve and why is it important for my experiments?
A3: A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a substance, such as this compound, and the magnitude of the response observed in a biological system (e.g., a plant or cell culture). These curves are essential for determining key toxicological parameters like the EC50 (Effective Concentration, 50%) or ED50 (Effective Dose, 50%), which is the concentration of the herbicide that causes a 50% response (e.g., 50% reduction in growth or biomass). This information is crucial for understanding the potency of the herbicide, comparing the susceptibility of different plant species or biotypes, and selecting appropriate concentrations for further experiments.
Q4: What is the importance of adjuvants in this compound experiments?
A4: Adjuvants are substances added to a herbicide formulation or spray tank to improve its effectiveness. For laboratory and greenhouse experiments, it is important to consider the role of adjuvants as they can significantly impact the uptake and activity of this compound. Common types of adjuvants include surfactants, crop oil concentrates, and nitrogen fertilizers. These can help to reduce surface tension of spray droplets, improve spreading on the leaf surface, and enhance penetration through the plant cuticle. When designing your experiment, it is important to be consistent in your use of adjuvants to ensure reproducible results. If using a commercial formulation of this compound, be aware that it may already contain adjuvants. For technical grade this compound, you may need to add a suitable adjuvant to your spray solutions.
Experimental Protocol: Generating a Dose-Response Curve for this compound
This protocol provides a general framework for conducting a whole-plant bioassay to determine the dose-response of a target grass weed species to this compound.
1. Materials
-
Technical grade this compound
-
Solvent for stock solution (e.g., DMSO)
-
Distilled or deionized water
-
Surfactant (non-ionic, as recommended for herbicide bioassays)
-
Seeds of a susceptible grass weed species (e.g., Avena fatua (wild oat), Lolium rigidum (rigid ryegrass), or Echinochloa crus-galli (barnyardgrass))
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix or soil
-
Greenhouse or growth chamber with controlled temperature, humidity, and lighting
-
Laboratory sprayer with a flat-fan nozzle
-
Analytical balance, volumetric flasks, pipettes, and other standard laboratory glassware
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
2. Methods
2.1. Plant Growth
-
Sow 3-5 seeds of the target weed species in each pot.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 2-3 plants).
-
Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Allow the plants to reach the 2-3 leaf stage before herbicide application.
2.2. Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For example, dissolve 100 mg of technical grade this compound in 10 mL of DMSO to get a 10,000 mg/L (10,000 ppm) stock solution. Store the stock solution at -20°C in a tightly sealed, light-protected container.
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a range of working concentrations. A 10-fold dilution series is a good starting point. For example, to prepare a 1000 mg/L solution, add 1 mL of the 10,000 mg/L stock solution to 9 mL of distilled water containing a fixed concentration of a non-ionic surfactant (e.g., 0.1% v/v). Continue this process to generate a series of concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 mg/L).
-
Control Solutions: Prepare a negative control (no herbicide, only water and surfactant) and a solvent control (water, surfactant, and the same concentration of DMSO as in the highest herbicide treatment) to account for any potential effects of the solvent on plant growth.
2.3. Herbicide Application
-
Calibrate the laboratory sprayer to deliver a consistent volume of spray solution per unit area.
-
Arrange the pots in a randomized complete block design.
-
Apply the different concentrations of this compound to the respective pots. Ensure even coverage of the foliage.
-
Return the plants to the greenhouse or growth chamber.
2.4. Data Collection and Analysis
-
After a predetermined period (e.g., 14-21 days after treatment), assess the plant response. Common endpoints include:
-
Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death)
-
Plant height
-
Fresh or dry biomass (shoot or whole plant)
-
-
Express the response data as a percentage of the untreated control.
-
Plot the response data against the logarithm of the herbicide concentration.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the EC50 or ED50 value. Statistical software packages like R (with the 'drc' package) or Python can be used for this analysis.
Data Presentation
Table 1: Example Effective Concentration (EC50) Values of this compound for Various Grass Weed Species.
| Weed Species | Biotype | EC50 (g ai/ha) | Response Measured | Reference |
| Digitaria insularis | Susceptible | 16.3 | Control (%) | (Adapted from dose-response curve) |
| Digitaria insularis | Resistant | >1920 | Control (%) | (Adapted from dose-response curve) |
| Avena ludoviciana | Susceptible | Discriminating dose: 0.106 mg ai/L | Growth in petri dish | (Rapid test) |
Note: The values presented are for illustrative purposes and may vary depending on the experimental conditions, plant growth stage, and biotype.
Troubleshooting Guide
Q1: My control plants are showing signs of injury. What could be the cause?
A1: Injury to control plants can be caused by several factors:
-
Contamination: Ensure that your sprayer, pots, and other equipment are thoroughly cleaned to avoid cross-contamination from previous experiments. Use fresh, uncontaminated soil or potting mix and purified water.
-
Herbicide Drift: Physically separate your control and treatment groups to prevent drift of the herbicide spray.
-
Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be phytotoxic at high concentrations. Include a "solvent-only" control group to assess this possibility.
Q2: I'm not observing the expected level of herbicidal activity, even at high concentrations. What should I check?
A2: A lack of expected activity could be due to:
-
Herbicide Degradation: this compound can be unstable, particularly when exposed to light or alkaline conditions. Ensure your stock solution is stored properly (at -20°C, protected from light) and prepare fresh working solutions for each experiment.
-
Improper Application: Ensure uniform and adequate spray coverage of the plant foliage. The use of an appropriate adjuvant can improve uptake.
-
Plant Resistance: The weed population you are testing may have developed resistance to ACCase-inhibiting herbicides. Consider including a known susceptible biotype in your experiment for comparison.
-
Incorrect Concentration: Double-check your calculations for the stock solution and serial dilutions. Prepare fresh solutions if you suspect an error.
Q3: My dose-response data is highly variable between replicates. How can I improve consistency?
A3: High variability can be addressed by:
-
Uniform Plant Material: Use plants of the same age, size, and developmental stage for your experiments.
-
Consistent Application: Ensure your herbicide application is uniform across all replicates. Calibrate your sprayer regularly.
-
Accurate Pipetting: Use calibrated pipettes and proper technique when preparing your serial dilutions to minimize errors. Inconsistent mixing at each dilution step can also introduce variability.
-
Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) in your greenhouse or growth chamber throughout the experiment.
Q4: The statistical analysis of my dose-response curve is giving me unexpected results (e.g., a poor fit). What should I do?
A4: Issues with data analysis can often be resolved by:
-
Choosing the Right Model: The four-parameter log-logistic model is commonly used for herbicide dose-response curves, but other models may be more appropriate for your data.
-
Checking for Outliers: Examine your data for any obvious outliers that may be skewing the results.
-
Sufficient Data Points: Ensure you have a sufficient number of data points across a wide range of concentrations to accurately define the curve. This should include concentrations that give no response and concentrations that give a maximal response.
-
Consulting Statistical Resources: There are many resources available that provide guidance on the statistical analysis of dose-response data.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response analysis.
References
Technical Support Center: Minimizing Haloxyfop-Methyl Adsorption to Laboratory Equipment
Here is a technical support center with troubleshooting guides and FAQs for minimizing haloxyfop-methyl binding to lab equipment.
This guide provides researchers, scientists, and drug development professionals with answers and protocols to mitigate the non-specific binding of this compound to laboratory equipment. Due to its chemical nature, this compound can adsorb to surfaces, leading to inaccurate quantification, low recovery, and poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or inconsistent recovery of this compound in my experiments?
Low and variable recovery is often caused by the adsorption of the analyte to laboratory surfaces. This compound is a lipophilic (fat-loving) and hydrophobic (water-repelling) molecule, which gives it a natural tendency to bind to surfaces, especially plastics like polypropylene, and to a lesser extent, untreated glass.[1][2] This loss of analyte during sample preparation, storage, or analysis leads to results that are not accurate or reproducible.[3]
Q2: What are the key chemical properties of this compound that cause it to bind to lab equipment?
The primary driver of binding is its hydrophobicity, which is quantified by its octanol-water partition coefficient (Log P) and low water solubility.[2][4] A high Log P value indicates a preference for non-polar environments (like plastic surfaces) over polar environments (like water-based buffers).
Q3: Which lab materials are best for handling this compound?
For optimal recovery, silanized (or siliconized) glassware is the best choice. Silanization creates a hydrophobic, non-stick surface that minimizes interaction with the analyte. If silanized ware is unavailable, borosilicate glass is a better alternative than plastics. While stainless steel is generally inert, it can have active sites that lead to analyte loss. Polypropylene should be used with caution and tested for recovery, especially for long-term storage or when working with low concentrations.
Q4: How does pH affect the stability and binding of this compound?
This compound is unstable in alkaline conditions and hydrolyzes rapidly at a pH of 9. For maximum stability, solutions should be maintained in a neutral to acidic pH range (pH 5 to 7). Drastic pH changes can alter the compound's polarity, potentially affecting its binding characteristics.
Q5: Can I reuse labware that has been in contact with this compound?
Reusing labware requires rigorous cleaning procedures to avoid carryover. Due to its tendency to adsorb, trace amounts of this compound can remain on surfaces even after standard washing. For trace analysis, dedicated and thoroughly cleaned glassware is recommended. If using plasticware, it is often best to treat it as single-use to prevent cross-contamination.
Troubleshooting Guide
If you are experiencing issues with analyte loss, use the following workflow and guide to identify and resolve the problem.
Caption: Troubleshooting workflow for low recovery of this compound.
Problem: Low analyte recovery in HPLC/LC-MS analysis.
-
Possible Cause 1: Adsorption in sample vials. Plastic autosampler vials or inserts can bind this compound.
-
Solution: Use silanized glass vials with PTFE-lined caps.
-
-
Possible Cause 2: Adsorption to system components. Active sites in PEEK tubing, fittings, or on the guard column can trap the analyte.
-
Solution: Condition the system by making several injections of a high-concentration standard before running the formal analysis. This saturates the active sites.
-
Problem: Inconsistent results between sample preparations.
-
Possible Cause 1: Variable material contact time. The amount of analyte lost to adsorption can increase with contact time. Inconsistent timing during sample prep can lead to variability.
-
Solution: Standardize all incubation and waiting times during your sample preparation protocol. Minimize the time the sample spends in plastic containers.
-
-
Possible Cause 2: Incompatible sample solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it may not partition correctly onto the analytical column, leading to poor peak shape and inconsistent quantification.
-
Solution: Ensure your final sample diluent is as close as possible to, or weaker than, the initial mobile phase conditions.
-
Data & Material Selection
Data Presentation
The following tables summarize key data about this compound that influences its binding behavior and provide a comparison of common lab materials.
Table 1: Physicochemical Properties of this compound Influencing Surface Binding
| Property | Value | Implication for Binding Behavior |
|---|---|---|
| Log P (Octanol/Water) | 4.0 | High value indicates strong hydrophobicity and a high affinity for non-polar surfaces like plastics. |
| Water Solubility | 9.08 mg/L at 20°C | Very low solubility in water means it will preferentially move out of aqueous solutions to bind to surfaces. |
| Aqueous Stability | Unstable at pH 9 (hydrolysis) | High pH should be avoided in buffers and cleaning solutions to prevent degradation. |
| Solubility in Organics | Soluble in DMSO, acetonitrile | Useful for preparing stock solutions and for effective cleaning rinses to remove residues. |
Table 2: Comparison of Common Laboratory Materials for this compound Solutions
| Material | Pros | Cons | Recommendation |
|---|---|---|---|
| Polypropylene (PP) | Inexpensive, durable. | High risk of analyte adsorption due to its non-polar surface. Potential for leaching of additives. | Not Recommended for dilute solutions or long-term storage. Use only if validated with recovery experiments. |
| Borosilicate Glass | More inert than plastic, transparent. | Surface silanol groups (Si-OH) can be active sites for binding. | Acceptable for short-term use and for preparing concentrated solutions. Better than plastic. |
| Silanized Glass | Creates a hydrophobic, non-polar, and non-stick surface that dramatically reduces adsorption. | Requires a specific preparation protocol; can be costly if purchased pre-treated. | Highly Recommended for all applications, especially for trace analysis and dilute standards. |
| Stainless Steel | Generally inert and solvent-resistant. | Can have active sites that adsorb certain molecules; opaque. | Use with Caution. Suitable for transfer lines, but potential for binding exists. Passivation may be required. |
Experimental Workflow
Use this decision-making diagram to select the appropriate labware for your experiment.
Caption: Labware selection guide for handling this compound.
Experimental Protocols
Protocol 1: Glassware Silanization for Reducing Analyte Adsorption
This protocol describes how to treat glassware with a silanizing agent to create a hydrophobic surface, preventing the adsorption of this compound.
! SAFETY WARNING !
-
This procedure must be performed in a certified chemical fume hood.
-
Dimethyldichlorosilane is flammable, corrosive, and reacts with water to release HCl gas.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and solvent-resistant gloves (e.g., latex).
Materials:
-
Dimethyldichlorosilane (or a pre-made silanizing solution)
-
Anhydrous/dry solvent (e.g., toluene, heptane, or chloroform)
-
Methanol, for rinsing
-
Clean, dry borosilicate glassware (flasks, vials, etc.)
-
Glass beaker or container for the silanizing solution
-
Polypropylene forceps
-
Oven capable of reaching 100°C
Methodology:
-
Glassware Cleaning: Thoroughly clean glassware with detergent, rinse with tap water, and finally rinse multiple times with deionized water. Dry completely in an oven at >100°C for at least one hour.
-
Prepare Silanizing Solution: In the chemical fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in a dry solvent like toluene or heptane.
-
Surface Treatment:
-
For small items: Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.
-
For large items: Pour the solution into the container and gently rotate to coat all interior surfaces.
-
-
Drying and Rinsing:
-
Remove the glassware from the solution, allowing excess liquid to drain back into the beaker.
-
Place the glassware on a paper towel inside the fume hood and allow it to air dry overnight.
-
Rinse the glassware thoroughly with dry toluene, followed by a rinse with methanol to remove unreacted silanizing agent.
-
-
Curing: Bake the rinsed glassware in an oven at 60-100°C for at least 2 hours to cure the silicone layer.
-
Final Wash: Perform a final rinse with deionized water and allow to air dry. To confirm successful silanization, a drop of water should form a bead on the surface.
Protocol 2: Material Compatibility and Recovery Test
This protocol allows you to quantify the recovery of this compound from different labware materials to validate your choice for a specific experiment.
Materials:
-
This compound analytical standard
-
Labware to be tested (e.g., polypropylene tubes, borosilicate glass vials, silanized glass vials)
-
Class A volumetric flasks and pipettes
-
Your chosen analytical solvent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system for quantification
Methodology:
-
Prepare a Standard Solution: Prepare a known concentration of this compound in your analytical solvent (e.g., 1 µg/mL). This will be your Reference Standard .
-
Expose Analyte to Test Surfaces:
-
For each material to be tested, pipette an equal, known volume of the Reference Standard into at least three replicate containers (e.g., 1 mL into three polypropylene tubes).
-
Cap the containers and let them sit for a period that mimics your experimental contact time (e.g., 2 hours, 24 hours).
-
-
Sample Collection: After the incubation period, transfer the entire contents of each test container into a clean autosampler vial.
-
Quantification:
-
Analyze the Reference Standard and the samples from each test container using a validated chromatographic method.
-
Calculate the peak area for each sample.
-
-
Calculate Percent Recovery:
-
Use the following formula to determine the recovery from each material: % Recovery = (Mean Peak Area of Test Material / Mean Peak Area of Reference Standard) x 100
-
A recovery value close to 100% indicates minimal binding and high compatibility. Values below 95% may suggest that the material is not suitable for your analysis.
-
References
Technical Support Center: Haloxyfop-Methyl Photodegradation in Greenhouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of haloxyfop-methyl in greenhouse environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. This disruption of lipid formation ultimately leads to the death of the target weed.
Q2: What is photodegradation and why is it important to study for this compound in a greenhouse setting?
Photodegradation is the breakdown of a chemical compound by light energy. Studying the photodegradation of this compound in a greenhouse is crucial because the light conditions, including intensity and spectral quality, can significantly differ from field conditions and can be influenced by the type of glazing material and any supplemental artificial lighting. Understanding the rate and pathways of photodegradation under these controlled environments is essential for accurate assessment of the herbicide's efficacy and environmental fate.
Q3: What are the main degradation products of this compound when exposed to light?
Exposure of this compound to sunlight can lead to its degradation into several products. The primary degradation process often involves the hydrolysis of the methyl ester to form haloxyfop acid, the herbicidally active form.[1] Further photodegradation can lead to the formation of other compounds.[1]
Q4: How do greenhouse covering materials affect the photodegradation of this compound?
Greenhouse covering materials can significantly influence the amount and type of ultraviolet (UV) radiation that reaches the plants and soil, thereby affecting the rate of photodegradation. Different materials have varying levels of UV transmittance. For instance, standard glass transmits a significant portion of UV-A but very little UV-B, while polyethylene films can have additives that block UV radiation to prolong the life of the film.[2] The choice of covering material is a critical factor to consider in experimental design.
Q5: What are the key environmental factors in a greenhouse that can influence the photodegradation of this compound?
Several environmental factors within a greenhouse can impact the photodegradation of this compound:
-
Light Intensity and Spectrum: The intensity and wavelength of the light source (natural sunlight, artificial lamps, or a combination) are the primary drivers of photodegradation.
-
Temperature: Higher temperatures can accelerate the rate of chemical reactions, including photodegradation.
-
Humidity: High humidity can affect the hydration of the plant cuticle, potentially influencing the absorption and subsequent photodegradation of the herbicide on the leaf surface.
-
Substrate: The surface on which the herbicide is present (e.g., soil, soilless potting mix, plant leaves) can affect its degradation rate. Soil organic matter, for example, can influence the availability of the herbicide for photodegradation.
Troubleshooting Guide
Issue 1: High Variability in Degradation Rates Between Replicates
-
Q: I am observing significant differences in the degradation of this compound among my experimental replicates. What could be the cause?
-
A: High variability can stem from several factors:
-
Uneven Application: Ensure that the application of the this compound solution is uniform across all replicates.
-
Inconsistent Light Exposure: Check for any shadowing or variations in light intensity across your experimental setup. The positioning of plants or containers relative to the light source should be consistent.
-
Temperature and Humidity Gradients: Greenhouses can have microclimates. Monitor and record the temperature and humidity for each replicate to ensure they are consistent.
-
Heterogeneous Substrate: If using soil, ensure it is well-mixed to have a uniform composition. For soilless media, ensure consistent moisture content and composition.
-
-
Issue 2: Faster or Slower Than Expected Degradation
-
Q: The degradation of this compound in my experiment is much faster/slower than I anticipated. What should I investigate?
-
A: Consider the following:
-
Light Source: Verify the spectral output and intensity of your light source. If using artificial lights, their spectrum may differ significantly from natural sunlight, affecting the rate of photodegradation.
-
Greenhouse Covering: The type of greenhouse plastic or glass can filter out UV radiation, slowing down photodegradation. Conversely, older or degraded plastic films may allow more UV transmission.
-
Temperature: Higher than expected temperatures can accelerate degradation.
-
pH of the Medium: The pH of your soil or potting mix can influence the chemical stability of this compound.
-
Interactions with Soilless Media: Components of soilless potting mixes, such as peat or perlite, may interact with this compound, potentially affecting its stability and availability for degradation.
-
-
Issue 3: Analytical Issues with HPLC/GC-MS
-
Q: I am encountering problems with my analytical measurements, such as peak tailing or splitting in my chromatograms. How can I troubleshoot this?
-
A: Chromatographic issues are common and can often be resolved systematically:
-
Peak Tailing: This can be caused by active sites on the column packing, excessive extra-column volume, or a mismatch between the sample solvent and the mobile phase.
-
Peak Splitting: This may indicate a blocked or contaminated column frit, a void in the column packing, or co-elution of two compounds.
-
Inconsistent Retention Times: Fluctuations in retention times can be due to an unstable mobile phase composition or temperature fluctuations in the column.
-
For detailed HPLC troubleshooting, refer to the following decision tree.
-
-
Data Presentation
Table 1: Stability of Haloxyfop-P-methyl Formulations Under Sunlight
| Formulation Source | Exposure Duration (days) | Percentage Loss (%) | Calculated Shelf Life (days) |
| Source I | 70 | 9.93 | 34.20 |
| Source II | 70 | 13.09 | 24.43 |
Data adapted from a study on commercial formulations and may not be directly representative of degradation on soil or plant surfaces in a greenhouse.
Table 2: Half-lives of Haloxyfop-P-methyl in Different Aqueous Media Under Sunlight
| Water Type | pH | Dissolved Organic Matter | Half-life (minutes) |
| Distilled Water | - | Low | 9.18 |
| Well Water (0.5m) | - | Moderate | - |
| Well Water (1m) | - | Higher | - |
| Runoff Water | - | Moderate | - |
| River Water | - | High | 47.47 |
This data is for aqueous solutions and indicates that photodegradation is influenced by water composition.
Table 3: UV Radiation Transmission of Common Greenhouse Glazing Materials
| Glazing Material | UV-A Transmission | UV-B Transmission |
| Standard Glass | Moderate | Low |
| Polycarbonate | Low | Low |
| Acrylic | Moderate | Low |
| ETFE Film (UV-open) | High (~90%) | High (~90%) |
| Polyethylene Film | Variable (depends on UV stabilizers) | Variable (depends on UV stabilizers) |
Values are general and can vary by specific product.
Experimental Protocols
Protocol: Greenhouse Photodegradation Study of this compound on Plant Leaf Surfaces
-
Plant Preparation:
-
Grow a suitable broadleaf plant species (e.g., soybean) in pots with a consistent soil or soilless medium.
-
Maintain the plants in a controlled greenhouse environment to ensure uniform growth.
-
Use plants at a consistent growth stage for the experiment.
-
-
Herbicide Application:
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).
-
Dilute the stock solution with distilled water containing a non-ionic surfactant to the desired application concentration.
-
Apply a precise volume of the herbicide solution uniformly to the adaxial surface of a designated leaf on each plant using a microsyringe.
-
-
Experimental Setup:
-
Place the treated plants in a controlled environment chamber or a designated area of the greenhouse with a defined light source (e.g., xenon arc lamp simulating solar radiation, or specific UV-A/UV-B lamps).
-
Measure and record the light intensity and spectral distribution at the plant canopy level.
-
Maintain and monitor constant temperature and humidity throughout the experiment.
-
Include a dark control group by wrapping the treated leaves in aluminum foil to assess for any degradation not caused by light.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), collect the treated leaves from a subset of plants.
-
Immediately after collection, wash the leaf surface with a known volume of a suitable solvent (e.g., acetonitrile) to extract the herbicide residues.
-
-
Sample Analysis:
-
Analyze the collected wash solution for the concentration of this compound and its potential degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve using standards of this compound and its known metabolites to quantify the results.
-
-
Data Analysis:
-
Calculate the amount of this compound recovered at each time point.
-
Determine the rate of photodegradation and the half-life (t½) of the compound on the leaf surface under the specific experimental conditions.
-
Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Experimental workflow for a greenhouse photodegradation study.
Caption: Troubleshooting decision tree for common HPLC peak issues.
References
Technical Support Center: Enhancing Haloxyfop-Methyl Stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of haloxyfop-methyl during long-term storage. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in storage?
This compound is susceptible to degradation primarily through two pathways: hydrolysis and photolysis. The ester bond in the molecule is particularly labile and prone to cleavage under certain conditions.[1][2]
-
Hydrolysis: This process involves the cleavage of the methyl ester bond in the presence of water, converting this compound into its active acid form, haloxyfop, and methanol. This reaction is significantly influenced by the pH of the solution.[2][3]
-
Photolysis: Exposure to sunlight or UV radiation can induce photodegradation. This pathway can break the ester bond and lead to the formation of various degradation products, including haloxyfop-P and other compounds like [4-[[3-chloro-5-(trifluoromethyl)-2- pyridyl]oxy]phenyl] acetate and derivatives of dibenzofuran.[1]
Q2: How do environmental factors like pH, temperature, and light affect the stability of this compound?
Environmental factors are critical to the long-term stability of this compound. The compound is particularly sensitive to pH and light.
-
pH: this compound is most stable in acidic conditions (pH 4-5) and becomes increasingly unstable as the pH becomes alkaline. In alkaline solutions (pH 9), it undergoes rapid hydrolysis, with its half-life reducing to a matter of hours.
-
Light: The compound is highly unstable when exposed to sunlight, with photodegradation occurring rapidly. Studies have shown that in aqueous solutions exposed to natural sunlight, the half-life can be as short as a few minutes.
-
Temperature: this compound demonstrates good thermal stability. Accelerated storage tests on emulsifiable concentrate (EC) formulations at 54°C showed the compound remained stable for 14 days, with only minor degradation observed after 70 days.
Table 1: Influence of pH on this compound Half-Life in Aqueous Solutions
| pH Level | Temperature (°C) | Half-Life (t½) | Reference(s) |
|---|---|---|---|
| 4 | 20 | Stable (approx. 5% loss in 31 days) | |
| 5 | 22-25 | 141 - 161 days | |
| 7 | 20-25 | 16 - 43 days |
| 9 | 20-25 | 0.63 days (15 hours) - 2 hours | |
Table 2: Stability Under Thermal and Light Stress Conditions
| Condition | Duration | Loss Percentage | Calculated Shelf-Life | Reference(s) |
|---|---|---|---|---|
| Accelerated Storage (54 ± 2°C) | 70 days | 4.92% - 7.06% | 51 - 73 days |
| Sunlight Exposure | 70 days | 9.93% - 13.09% | 24 - 34 days | |
Q3: What are the recommended long-term storage conditions for this compound?
To ensure maximum stability for long-term storage, follow these guidelines:
-
Protect from Light: Store in amber or opaque containers to prevent photodegradation.
-
Control Temperature: Store at room temperature or refrigerated conditions. Avoid high temperatures, although the compound is relatively heat-stable.
-
Ensure Neutral to Acidic pH: If stored in solution, ensure the solvent system is buffered to a pH between 4 and 7. Avoid alkaline conditions at all costs.
-
Protect from Moisture: Store in a dry place to minimize the risk of hydrolysis.
-
Use Appropriate Containers: Use well-sealed, non-reactive containers (e.g., glass or appropriate plastic) to prevent contamination and degradation.
Troubleshooting Guide
Q4: I've observed unexpected degradation of my this compound sample. How can I troubleshoot the issue?
Unexpected degradation is typically linked to improper storage or handling. Use the following workflow to identify the potential cause.
Experimental Protocols
Q5: What is a standard protocol for conducting a stability study on a this compound formulation?
A typical stability study involves storing samples under controlled conditions and analyzing the concentration of the active ingredient at specified time points. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
Protocol: Quantification of this compound using HPLC
This protocol provides a general method for determining the concentration of this compound. Specific parameters may need optimization based on the sample matrix and available equipment.
-
Principle: The concentration of haloxyfop-R-methyl is determined by High-Performance Liquid Chromatography (HPLC) using a UV detector. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard (external standardization).
-
Apparatus:
-
HPLC system with a UV detector
-
Analytical column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) is common. For enantiomeric separation, a chiral column (e.g., Chiralcel OK) is required.
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
-
Reagents and Materials:
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid or Formic Acid (for mobile phase modification)
-
Solvent for sample and standard dilution (e.g., acetonitrile or a mixture of heptane/isopropanol)
-
-
Suggested Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water / Glacial Acetic Acid (e.g., 60:40:0.1 v/v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 - 20 µL
-
-
Procedure:
-
Standard Preparation:
-
Accurately weigh a precise amount of the this compound reference standard into a volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to create a stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a sample containing a known amount of the formulation into a volumetric flask.
-
Dissolve and dilute to volume with the solvent. Further dilution may be necessary to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Perform injections in duplicate or triplicate to ensure precision.
-
-
-
Calculation: Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve. The final content is often expressed as a percentage by weight (% w/w).
References
Technical Support Center: Optimizing Haloxyfop-Methyl Foliar Uptake with Adjuvants
<
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the selection and use of adjuvants to enhance the foliar uptake and efficacy of haloxyfop-methyl, a selective post-emergence herbicide.[1][2] this compound's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid synthesis in targeted grass weeds.[1][2][3] Effective weed control is contingent on the successful absorption of the herbicide through the leaf surface and its translocation within the plant. Adjuvants are critical in overcoming barriers to this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an adjuvant in a this compound formulation?
A1: An adjuvant is any substance added to a herbicide formulation or spray tank to modify its activity or application characteristics. For foliar-applied herbicides like this compound, adjuvants are crucial for overcoming the waxy cuticle of the plant leaf, which acts as a barrier to absorption. They improve the efficacy of the herbicide by enhancing spray droplet retention, spreading, and penetration of the active ingredient into the leaf tissue.
Q2: What are the main types of adjuvants recommended for use with this compound?
A2: The three primary types of adjuvants used to enhance the performance of post-emergence herbicides are surfactants, crop oil concentrates (COCs), and ammonium fertilizers. Methylated seed oils (MSOs) are another important category, often providing superior performance under stressful environmental conditions.
-
Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Crop Oil Concentrates (COC): COCs are a mixture of a non-phytotoxic petroleum-based oil (typically 80-87%) and a surfactant (13-20%). They help to keep the leaf surface moist for a longer period, allowing for increased herbicide penetration.
-
Methylated Seed Oils (MSO): MSOs are derived from vegetable oils that have been chemically modified. They are generally more effective than COCs at dissolving the leaf cuticle, leading to greater and faster herbicide absorption.
-
Ammonium Fertilizers: Products like ammonium sulfate (AMS) can condition hard water and enhance herbicide uptake.
Q3: How do I choose the right adjuvant for my experiment?
A3: The choice of adjuvant depends on several factors, including the target weed species, environmental conditions, and the specific herbicide formulation.
-
Weed Species: Weeds with thick, waxy, or hairy leaves may require a more aggressive adjuvant like an MSO to facilitate penetration.
-
Environmental Conditions: Under hot, dry, or stressful conditions for the weeds, MSOs or COCs are often recommended to improve herbicide uptake.
-
Herbicide Label: Always consult the herbicide label for specific adjuvant recommendations. The manufacturer has conducted extensive research to determine the most effective and safe adjuvants for their product.
Q4: Can using the wrong adjuvant reduce the efficacy of this compound?
A4: Yes. Using an inappropriate adjuvant or an incorrect concentration can lead to reduced herbicide performance. For instance, some studies have shown that certain surfactants can be less effective than oil concentrates in promoting the absorption of this compound. Furthermore, antagonism can occur when mixing with other herbicides, so it's important to follow label instructions carefully.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor weed control despite using an adjuvant. | 1. Incorrect adjuvant selection: The chosen adjuvant may not be optimal for the target weed species or environmental conditions. 2. Suboptimal adjuvant concentration: Using too little adjuvant will not provide the desired enhancement, while too much can sometimes lead to crop injury. 3. Environmental stress on weeds: Weeds under drought or heat stress may have a thicker cuticle, making them harder to control. 4. Water quality issues (hard water): Minerals in hard water can antagonize some herbicides. | 1. Review adjuvant choice: Consider switching to a more effective adjuvant, such as an MSO, especially for hard-to-control weeds or in stressful conditions. 2. Verify concentration: Ensure the adjuvant is being used at the rate recommended on the herbicide and adjuvant labels. 3. Timing of application: Apply when weeds are actively growing and not under stress. 4. Use a water conditioner: Add ammonium sulfate (AMS) to the spray tank to mitigate hard water effects. |
| Crop injury (phytotoxicity) observed after application. | 1. Use of an overly aggressive adjuvant: MSOs and COCs can increase the risk of crop injury, especially under hot and humid conditions. 2. High adjuvant concentration: Exceeding the recommended adjuvant rate can lead to leaf burn. 3. Application during sensitive crop stages: Applying during certain growth stages can make the crop more susceptible to injury. | 1. Select a milder adjuvant: Consider using a non-ionic surfactant (NIS) if crop safety is a primary concern. 2. Reduce adjuvant rate: If using an MSO or COC, ensure you are using the correct rate and consider the lower end of the recommended range if conditions are conducive to injury. 3. Check crop staging: Only apply during the recommended crop growth stages as per the herbicide label. |
| Inconsistent results across experiments. | 1. Variability in environmental conditions: Temperature, humidity, and rainfall can all impact herbicide performance. 2. Differences in weed growth stage: Smaller, actively growing weeds are generally easier to control. 3. Inconsistent application technique: Variations in spray volume, pressure, and nozzle type can affect coverage and uptake. | 1. Record environmental data: Document the temperature, humidity, and other weather parameters for each experiment. 2. Standardize weed stage: Treat weeds at a consistent growth stage across all experiments. 3. Calibrate equipment: Ensure your sprayer is properly calibrated to deliver a consistent and uniform application. |
Quantitative Data Summary: Efficacy of Adjuvants with this compound
The following table summarizes findings on the impact of different adjuvants on the foliar absorption and translocation of this compound.
| Adjuvant Type | Concentration (% v/v) | Plant Species | 14C Absorption (% of applied) | 14C Translocation (% of applied) | Reference |
| No Adjuvant | - | Corn (Zea mays) | 5 | Not specified | |
| Oxysorbic (20 POE) | 0.1 | Corn (Zea mays) | Less than no adjuvant | Not specified | |
| Petroleum Oil Concentrate (POC) | 1.0 | Corn (Zea mays) | Greater than all other treatments | Greater than all other treatments | |
| Soybean Oil Concentrate (SBOC) | 1.0 | Corn (Zea mays) | Less than POC | Less than POC | |
| Methylated Seed Oil (MSO) | Not specified | Various grass weeds | Generally greater than COC and NIS | Not specified |
Detailed Experimental Protocols
Protocol: Evaluating Foliar Uptake of 14C-Haloxyfop-Methyl with Different Adjuvants
This protocol outlines a method for quantifying the absorption and translocation of radiolabeled this compound in a target plant species.
1. Plant Material and Growth Conditions:
- Grow the selected plant species (e.g., corn, soybean, or a target weed) in a controlled environment (growth chamber or greenhouse).
- Ensure uniform growth conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, adequate watering).
- Use plants at a consistent growth stage (e.g., 3-4 leaf stage) for all treatments.
2. Preparation of Treatment Solutions:
- Prepare a stock solution of 14C-haloxyfop-methyl of known specific activity.
- For each treatment, prepare a spray solution containing a commercial formulation of this compound, the desired adjuvant at the specified concentration, and a known amount of 14C-haloxyfop-methyl.
- Include a control treatment with no adjuvant.
3. Herbicide Application:
- Apply a precise volume (e.g., 1-2 µL) of the treatment solution as a single droplet to the adaxial surface of a specific leaf (e.g., the third true leaf).
- Use a microsyringe for accurate application.
- Replicate each treatment multiple times (e.g., 4-6 replicates).
4. Plant Incubation and Harvest:
- Place the treated plants back into the controlled environment for a set incubation period (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, harvest the plants.
5. Sample Processing and Analysis:
- Leaf Wash: Carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide. Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC).
- Separation of Plant Parts: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
- Combustion and LSC: Dry and combust each plant part in a biological oxidizer. Measure the amount of 14C in each part using LSC.
6. Data Calculation:
- Total Applied Radioactivity: The sum of radioactivity recovered from the leaf wash and all plant parts.
- Percent Absorption: (Total radioactivity in plant parts / Total applied radioactivity) x 100.
- Percent Translocation: (Radioactivity in plant parts other than the treated leaf / Total applied radioactivity) x 100.
Visual Guides
Caption: Experimental workflow for evaluating adjuvant efficacy.
Caption: Troubleshooting poor herbicide performance.
References
Preventing microbial degradation of haloxyfop-methyl in soil microcosms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying haloxyfop-methyl in soil microcosms, with a focus on preventing or controlling its microbial degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading so quickly in my soil microcosm experiment?
A1: this compound is known to undergo rapid degradation in soil, primarily through two mechanisms:
-
Chemical Hydrolysis: The methyl ester group is quickly cleaved to form the active herbicidal acid, haloxyfop. This process can occur abiotically but is also microbially mediated.[1][2]
-
Microbial Degradation: Soil microorganisms utilize haloxyfop and its acid form as a carbon source, leading to further breakdown.[1][3][4] In non-sterile soil, the half-life of this compound can be as short as a few hours to a few days.
Q2: How can I differentiate between microbial degradation and abiotic degradation?
A2: The most effective method is to use a sterile control. By comparing the degradation rate in a non-sterile soil microcosm with an identical microcosm using sterilized soil, you can isolate the microbial contribution. If degradation is significantly slower or absent in the sterile control, microbial activity is the primary driver. In sterile soil, the parent compound haloxyfop-P acid has been shown to be persistent, confirming that its degradation is biologically mediated.
Q3: What is the primary degradation product of this compound I should be monitoring?
A3: The initial and most significant degradation product is its corresponding acid, haloxyfop. The hydrolysis of the methyl ester to the acid is very rapid. Analytical methods should be capable of measuring both the parent ester (this compound) and the acid metabolite (haloxyfop) to get a complete picture of the degradation dynamics.
Q4: Can the application of this compound affect the microbial community in the soil?
A4: Yes. Studies have shown that the application of this compound can initially decrease the diversity of soil bacteria but may increase the relative abundance of specific genera known to degrade herbicides, such as Pseudomonas and Acinetobacter. This indicates that while it can be disruptive, it can also enrich for microbes capable of its degradation.
Troubleshooting Guide
Issue 1: Rapid and Unexplained Loss of this compound in Sterile Control
| Possible Cause | Troubleshooting Step |
| Incomplete Sterilization | Verify the sterility of your soil post-treatment. Plate a small soil sample on a general microbial growth medium (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) and incubate. No growth should be observed. |
| Abiotic Degradation (Hydrolysis/Photolysis) | This compound is chemically labile and can hydrolyze to its acid form without microbial involvement. It is also susceptible to photodegradation if microcosms are exposed to sunlight. Ensure your sterile controls are incubated under the same dark conditions as your experimental samples to minimize photolysis. |
| Adsorption to Microcosm Components | The compound may be adsorbing to the surfaces of your microcosm vessel (e.g., plastic). Use glass containers where possible and test recovery by extracting from a blank vessel immediately after spiking. |
| Analytical/Extraction Issues | Ensure your extraction method is efficient for your soil type. Perform a spike-and-recovery experiment on the sterilized soil to confirm you can retrieve the analyte. Analytical methods should account for both the ester and its acid metabolite. |
Issue 2: Inconsistent Degradation Rates Across Replicates
| Possible Cause | Troubleshooting Step |
| Non-Homogeneous Soil | Ensure the bulk soil is thoroughly mixed and sieved before being divided into microcosms to ensure uniform physical, chemical, and microbial properties. |
| Uneven Application of this compound | Apply the herbicide in a solvent carrier (e.g., acetone) and mix thoroughly into the soil to ensure even distribution. Allow the solvent to evaporate completely before starting the incubation. |
| Variable Environmental Conditions | Check for temperature or moisture gradients within your incubator. Ensure all microcosms are maintained at the same temperature and soil moisture content. |
Experimental Protocols & Data
Protocol 1: Soil Sterilization via Autoclaving
This protocol is designed to eliminate microbial activity in soil for use in control experiments.
-
Soil Preparation: Sieve fresh soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity. Adjust the moisture content to approximately 50-60% of its water-holding capacity.
-
Container Preparation: Place 50-100 g of prepared soil into an autoclavable container (e.g., a glass beaker or Mason jar). Cover the container with a double layer of aluminum foil to prevent condensation from making the soil too wet.
-
Autoclaving Cycle: Place the containers in an autoclave. Run a sterilization cycle at 121°C and 15 psi for at least 30-60 minutes. For some resistant spores, multiple cycles may be necessary.
-
Cooling & Aeration: Allow the soil to cool completely inside the autoclave. Before use, you may need to aerate the soil in a sterile environment (e.g., a laminar flow hood) for a day to restore its normal atmospheric composition.
-
Sterility Check: Aseptically collect a small subsample and plate it onto nutrient agar and potato dextrose agar. Incubate at 25-28°C for 5-7 days. The absence of microbial colonies indicates successful sterilization.
Protocol 2: Extraction and Analysis of this compound and Haloxyfop by HPLC
This is a generalized protocol; optimization for specific soil types and equipment is recommended.
-
Sample Preparation: Take a 10 g subsample of soil from the microcosm.
-
Extraction: Add 20 mL of acetone to the soil sample in a centrifuge tube. Shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes. Decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat the extraction process on the soil pellet with another 20 mL of acetone. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined acetone extract to near dryness using a rotary evaporator at 40°C.
-
Reconstitution & Cleanup: Re-dissolve the residue in 5 mL of methanol. The sample may require a cleanup step using a Florisil or C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
HPLC Analysis: Analyze the final extract using HPLC with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v). An acidic modifier like glacial acetic acid may be needed for better peak shape of the acid metabolite.
-
Flow Rate: 0.6 - 1.5 mL/min.
-
Detection Wavelength: 225-280 nm.
-
Quantification: Use external standards of both this compound and haloxyfop to create a calibration curve for accurate quantification.
-
Data Summary: Degradation Half-Life
The following table summarizes the degradation half-life (DT50) of haloxyfop compounds under different conditions, illustrating the critical role of microbes.
| Compound | Soil Condition | Half-Life (DT50) | Reference |
| Haloxyfop-P-methyl | Aerobic, Non-Sterile | ~0.5 days | |
| Haloxyfop-P-methyl | Sterile Soil | Hydrolyzes just as quickly as in fresh soil | |
| Haloxyfop-P acid | Aerobic, Non-Sterile | 9 - 21 days | |
| Haloxyfop-P acid | Sterile Soil | Persistent (minimal degradation) | |
| Haloxyfop-R-methyl | Rhizosphere Soil | 2.6 - 4.9 days |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for a this compound soil degradation study.
Troubleshooting Logic for Unexpected Degradation
Caption: Decision tree for diagnosing this compound degradation.
Simplified this compound Degradation Pathway
Caption: Key steps in the degradation of this compound in soil.
References
- 1. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Optimal biodegradation of the herbicide haloxyfop-R-methyl by the fungus Mucor circinelloides YMM22 [journals.ekb.eg]
Technical Support Center: Haloxyfop-Methyl Soil Half-Life Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting soil half-life studies of haloxyfop-methyl.
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation pathway of this compound in soil?
A1: this compound, an ester, undergoes rapid hydrolysis in soil to form its herbicidally active acid form, haloxyfop-P. This initial conversion is very fast, with a half-life of a few hours to approximately 0.5 days, and is considered to be primarily a chemical process. The subsequent degradation of haloxyfop-P acid is a slower, biologically mediated process with a half-life ranging from several days to over 100 days. The degradation proceeds through the formation of several metabolites, including phenol, pyridinone, and pyridinol metabolites.[1][2][3]
References
Technical Support Center: Haloxyfop-Methyl pH Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and herbicidal activity of haloxyfop-methyl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost efficacy. Could the pH of my spray solution be a factor?
A1: Yes, the pH of your spray solution is a critical factor that can significantly impact the stability and, consequently, the efficacy of this compound. This compound is an ester that undergoes hydrolysis, particularly in alkaline conditions, to its active acid form, haloxyfop.[1][2] While this conversion is necessary for its herbicidal activity within the plant, premature hydrolysis in the spray tank can lead to degradation and reduced effectiveness.[3][4]
Troubleshooting Steps:
-
Measure the pH of your water source: Use a calibrated pH meter to determine the pH of the water used for your spray solution. Water from many natural sources can be alkaline (pH > 7).[5]
-
Check for degradation: If you suspect degradation, analyze a sample of your spray solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and its degradation products.
-
Adjust the pH: If your water is alkaline, consider using a commercially available buffering agent or acidifier to lower the pH of the spray solution to a slightly acidic range (ideally pH 5-6) before adding the this compound formulation. Always follow the manufacturer's instructions for any adjuvants.
Q2: What is the optimal pH for storing and applying this compound?
A2: Based on stability data, this compound is most stable in acidic conditions. At a pH of 4, it is considered hydrolytically stable. As the pH increases, the rate of hydrolysis significantly increases. Therefore, for optimal stability in a spray tank, a slightly acidic pH is recommended. This minimizes premature degradation of the ester before it is absorbed by the target weed.
Q3: How does pH affect the stability of this compound over time?
A3: The stability of this compound is highly dependent on pH. In alkaline solutions, it degrades rapidly. The half-life, which is the time it takes for 50% of the active ingredient to degrade, is significantly shorter at higher pH values. For instance, at 20°C, the half-life can be as short as 0.63 days at pH 9, while it is 43 days at pH 7. At pH 4, the compound is stable.
Q4: What are the primary degradation products of this compound at different pH levels?
A4: The primary degradation process for this compound in aqueous solutions is hydrolysis of the ester bond, which yields haloxyfop acid, the herbicidally active form. This process is accelerated at higher pH values. Further degradation can occur, especially under photolytic conditions, leading to various other metabolites.
Q5: Can I mix this compound with other pesticides, and how might that affect the optimal pH?
A5: Tank-mixing this compound with other pesticides is common, but it can alter the pH of the final spray solution. Some formulations of other pesticides can be acidic or alkaline. It is crucial to measure the pH of the final tank mixture and adjust it if necessary. Always consult the labels of all products in the tank mix for compatibility and any specific pH requirements. In general, weak acid herbicides like haloxyfop (in its active acid form) are best applied in a slightly acidic solution to optimize absorption.
Data on this compound Stability
The following table summarizes the hydrolysis half-life of this compound at different pH values.
| pH | Temperature (°C) | Half-Life (t½) | Stability Classification |
| 4 | 20 | Stable | Very Stable |
| 7 | 20 | 43 days | Moderately Stable |
| 9 | 20 | 0.63 days | Unstable |
Data sourced from multiple studies.
Experimental Protocols
Protocol: Determination of this compound Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This protocol outlines a general procedure to determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.
1. Materials and Reagents:
-
This compound analytical standard
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9
-
Sterile glass flasks with stoppers
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for the mobile phase)
-
Syringe filters (0.22 µm)
2. Preliminary Test:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a small volume of the stock solution to the sterile buffered solutions at pH 4, 7, and 9 to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate potential degradation) for 5 days.
-
At the end of the 5-day period, analyze the concentration of this compound. If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required at that temperature.
3. Main Test (for pH values showing instability):
-
Prepare fresh solutions as in the preliminary test for the pH values where significant degradation occurred.
-
Incubate the flasks in the dark at a constant, environmentally relevant temperature (e.g., 20°C or 25°C).
-
Take samples from each flask at predetermined time intervals. The sampling frequency should be higher initially and then decrease as the degradation rate slows. At least six sampling points should be included to establish a clear degradation pattern.
-
Immediately after sampling, quench any further reaction if necessary (e.g., by acidification if the degradation is base-catalyzed and the sample is to be stored before analysis).
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound and, if possible, the formation of the haloxyfop acid metabolite.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (typically first-order for hydrolysis).
-
Calculate the rate constant (k) and the half-life (t½ = ln(2)/k) for each pH.
Visualizations
References
Technical Support Center: Reducing Variability in Haloxyfop-Methyl Bioassays
This guide provides researchers, scientists, and development professionals with comprehensive troubleshooting strategies and standardized protocols to minimize variability in haloxyfop-methyl bioassay results. By addressing common issues and providing clear, actionable solutions, this resource aims to enhance the accuracy, reproducibility, and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][3] This enzyme is crucial for the biosynthesis of fatty acids, which are essential for building cell membranes. By blocking ACCase, this compound disrupts cell membrane integrity in the active growth regions (meristems) of susceptible grasses, leading to plant death.[4] After application, the methyl ester form is rapidly hydrolyzed in the plant to its active acid form, haloxyfop.
Q2: What are the most common sources of variability in this compound bioassay results? A2: Variability in bioassay results can be attributed to three main categories:
-
Biological Factors: Inherent genetic differences within and between plant populations, the specific growth stage of the test plants, and their overall health are major sources of variation. Stressed plants, for example, may show a reduced or inconsistent response to the herbicide.
-
Environmental Conditions: Fluctuations in temperature, humidity, and light intensity within the growth environment can significantly influence the herbicide's absorption, translocation, and efficacy.
-
Procedural and Technical Factors: Inconsistencies in herbicide application, such as incorrect dosage or uneven spraying, are critical. The quality of the herbicide formulation, proper use of adjuvants, accuracy of dilutions, and potential for equipment contamination can also lead to variable outcomes.
Q3: How critical is the plant's growth stage at the time of application? A3: The growth stage is highly critical. For optimal and consistent results, it is recommended to apply this compound during the 3-5 leaf stage of annual grasses. At this stage, the plants are actively growing, which facilitates the uptake and translocation of the herbicide to its target sites in the meristems, ensuring a more uniform and potent effect.
Q4: What is the function of an adjuvant and why is it important? A4: An adjuvant is a substance added to a herbicide formulation to enhance its effectiveness. Adjuvants can improve the herbicide's activity by helping it adhere to the leaf surface, increasing its penetration through the plant's cuticle, and promoting faster uptake. While adjuvants can improve performance, it is crucial to follow label directions carefully, as improper use can sometimes increase the risk of crop injury.
Q5: How can I minimize the impact of environmental conditions on my bioassay? A5: To minimize environmental variability, conduct experiments in a controlled growth chamber with stable temperature, humidity, and light cycles. If using a greenhouse, monitor these conditions closely. It is also good practice to randomize the placement of experimental units (pots or trays) and rotate them periodically to mitigate the effects of any environmental gradients, such as variations in light or temperature across the space.
Troubleshooting Guide
This section addresses specific problems you may encounter during your bioassay experiments.
Q: I am observing high variability between my replicates. What could be the cause? A: High variability between replicates is a common issue that can often be traced back to a lack of uniformity in the experimental setup.
-
Non-Uniform Plant Material: Ensure that all plants used in the assay are of a consistent size and at the same growth stage. It is recommended to sow more plants than needed and select only the most uniform individuals for the experiment.
-
Inconsistent Application: The volume and coverage of the herbicide application must be identical for each replicate. Calibrate your spray equipment to ensure a consistent output.
-
Environmental Gradients: As mentioned in the FAQ, minor differences in light, temperature, or airflow within a growth chamber or greenhouse can affect plant responses. Randomize the placement of your pots or trays to help average out these effects.
Q: My susceptible control plants are showing little to no effect from the herbicide. Why is this happening? A: A lack of efficacy in susceptible species usually points to a problem with the herbicide solution, its application, or the health of the plants.
-
Incorrect Herbicide Concentration: Double-check all calculations and steps in your serial dilution process. An error in preparing the stock solution or subsequent dilutions is a frequent cause.
-
Improper Storage or Degradation: Ensure that the herbicide has been stored correctly according to the manufacturer's instructions and has not expired. This compound can degrade under certain conditions.
-
Suboptimal Plant Health: Plants that are stressed (e.g., from lack of water or nutrients) may not absorb and translocate the herbicide effectively. Maintain optimal growing conditions before and after treatment.
-
Application Issues: Ensure the spray application provides adequate coverage of the plant foliage. If using adjuvants, confirm you are using the correct type and concentration.
Q: My untreated control group is showing signs of phytotoxicity. What should I do? A: Phytotoxicity in the control group is a serious issue that indicates contamination.
-
Equipment Contamination: Thoroughly clean all application equipment before use, especially if it has been used with other herbicides. It is best to have dedicated equipment for different herbicide classes.
-
Substrate Contamination: Use fresh, sterile soil or substrate and clean pots for your experiments. Soil or water sources can sometimes contain residual herbicides.
-
Cross-Contamination: Prevent drift or splashing from treated pots to control pots. Maintain physical separation between different treatment groups.
Q: The dose-response curve from my experiment is not linear or logical. How can I fix this? A: An inconsistent dose-response curve often results from technical errors in solution preparation or high variability in the plant response.
-
Inaccurate Serial Dilutions: This is a primary cause. Carefully reprepare your dilutions, ensuring precise measurements with calibrated pipettes and volumetric flasks.
-
Insufficient Dose Range: Use a sufficient number of dose levels (typically 5-7) to properly define the curve, ensuring they span from no effect to a complete effect.
-
High Biological Variability: If the plant response is highly variable, it will obscure the dose-response relationship. Address the sources of variability as detailed above (e.g., use uniform plants, ensure consistent application, and control the environment).
Data Presentation
Summarizing experimental parameters and troubleshooting steps in tables allows for clear and easy reference.
Table 1: Example Concentrations of this compound in Bioassay Studies
| Bioassay Type | Target Species | Effective Concentration(s) | Purpose of Study | Source |
| Rapid Petri Dish Assay | Winter Wild Oat (Avena ludoviciana) | 0.106 mg a.i./L | Determining a discriminating concentration for resistance screening. | |
| Whole-Plant Pot Assay | Bahiagrass (Paspalum notatum) | 1.95 to 15.59 g a.i./ha | Evaluating the protective effect of a safener (mefenpyr-diethyl). | |
| Cyto-genotoxicity Assay | Onion (Allium cepa) | 1.19, 2.38, and 4.76 mg/L | Assessing root growth inhibition and DNA damage. |
Table 2: Summary of Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Non-uniform plant material; Inconsistent herbicide application; Environmental gradients. | Select plants of uniform size and growth stage; Calibrate application equipment; Randomize experimental units. |
| No Herbicidal Effect Observed | Incorrect dilutions; Degraded herbicide; Poor plant health. | Verify all calculations and reprepare solutions; Check herbicide storage and expiration; Ensure optimal plant growing conditions. |
| Phytotoxicity in Control Group | Contaminated equipment, soil, or water; Cross-contamination from treated groups. | Use dedicated, clean equipment; Use sterile soil and clean pots; Physically separate treatment groups. |
| Inconsistent Dose-Response Curve | Inaccurate serial dilutions; Insufficient number of dose levels; High biological variability. | Carefully reprepare dilutions; Use 5-7 dose levels to define the curve; Address sources of plant and environmental variability. |
Experimental Protocols
Protocol 1: Standard Whole-Plant Pot Bioassay for Efficacy Testing
-
Plant Preparation: Sow seeds of the target grass species in pots containing a sterile, uniform soil mix. After emergence, thin the seedlings to 3-5 uniform plants per pot.
-
Growth Conditions: Grow the plants in a controlled environment (growth chamber or greenhouse) until they reach the 2-4 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of this compound. From this stock, perform serial dilutions to create a range of 5-7 concentrations. Also prepare a control solution containing only the carrier (e.g., water) and the adjuvant, if used.
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Treat a minimum of 3-4 replicate pots for each concentration level, including the control.
-
Post-Application Care: Return the plants to the controlled environment and maintain optimal growing conditions. Randomize the pot locations.
-
Data Collection: Assess plant injury (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after application) using a visual rating scale (e.g., 0% = no effect, 100% = plant death).
-
Final Analysis: At the end of the experiment (e.g., 21 or 28 days), harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight. Analyze the data to determine dose-response relationships (e.g., ED50).
Protocol 2: Rapid Petri Dish Bioassay for Resistance Screening
-
Preparation of Test Media: Prepare a suitable germination medium (e.g., agar or filter paper) in petri dishes. Incorporate a range of this compound concentrations into the media. This includes a control with no herbicide.
-
Seed Plating: Place a predetermined number of seeds from the plant population to be tested onto the surface of the prepared medium in each petri dish.
-
Incubation: Seal the petri dishes and place them in a germination chamber or incubator with controlled light and temperature for a set period (e.g., 7-14 days).
-
Assessment: After the incubation period, measure parameters such as seed germination percentage, root length, and/or shoot length.
-
Analysis: Compare the measurements from the herbicide-treated dishes to the control. This method can rapidly identify a discriminating concentration that inhibits the growth of susceptible biotypes while allowing resistant ones to grow.
Visual Guides and Workflows
Diagram 1: this compound's Mode of Action
Caption: Simplified pathway of this compound from application to cellular death.
Diagram 2: Standardized Bioassay Experimental Workflow
Caption: A logical workflow for conducting a reproducible herbicide bioassay.
Diagram 3: Troubleshooting Logic Flow for Bioassay Issues
Caption: A step-by-step decision guide for troubleshooting common bioassay problems.
References
Calibration curve issues in haloxyfop-methyl quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of haloxyfop-methyl, particularly concerning calibration curve performance.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the analysis of this compound.
Question 1: Why is my calibration curve for this compound showing poor linearity (R² value < 0.995)?
Answer:
Poor linearity in your calibration curve can stem from several factors, from sample preparation to instrument issues. Here are the most common causes and how to address them:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linear results.
-
Troubleshooting:
-
Prepare fresh stock and working standard solutions.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Verify the purity of your analytical standard.
-
-
-
Instrument Contamination: Carryover from a previous high-concentration sample can affect subsequent injections, particularly at the lower end of the curve.
-
Troubleshooting:
-
Inject a solvent blank between standards and samples to check for carryover.
-
Develop a robust needle and injection port cleaning procedure.
-
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Troubleshooting:
-
Narrow the concentration range of your calibration standards.
-
If necessary, dilute your higher concentration standards and samples to fall within the linear range of the detector.
-
-
-
Inappropriate Calibration Model: A linear regression may not be the best fit for your data across a wide concentration range.
-
Troubleshooting:
-
Evaluate a quadratic (second-order) regression model. However, be prepared to justify its use.
-
Consider using a weighted linear regression if the variance is not constant across the concentration range.
-
-
Question 2: I'm experiencing low sensitivity and high Limits of Quantification (LOQ) for this compound. How can I improve my method's performance?
Answer:
Low sensitivity can be a significant hurdle in trace analysis. Here are key areas to focus on for improvement:
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings will directly impact signal intensity.
-
Troubleshooting:
-
Optimize MS parameters by infusing a standard solution of this compound. Pay close attention to the precursor and product ions, collision energy, and ion source parameters (e.g., ion spray voltage, temperature).
-
This compound and its acid form, haloxyfop, generally show a better response in positive electrospray ionization (ESI) mode.[1]
-
-
-
Inefficient Extraction and Cleanup: Poor recovery of the analyte during sample preparation will lead to lower signals.
-
Troubleshooting:
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency.
-
Troubleshooting:
-
The addition of a small amount of formic acid to the mobile phase can increase the signal for this compound and its related compounds.
-
Ensure the mobile phase is well-mixed and degassed.
-
-
Question 3: My results are inconsistent and show high variability between replicates. What could be the cause?
Answer:
High variability can be traced to several sources throughout the analytical workflow.
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup will lead to inconsistent final concentrations.
-
Troubleshooting:
-
Ensure thorough homogenization of the sample matrix before extraction.
-
Standardize all sample preparation steps, including shaking/vortexing times and centrifugation speeds.
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and robust sample preparation technique for pesticide residue analysis that can improve consistency.
-
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system can cause variable responses.
-
Troubleshooting:
-
Check for leaks in the LC system.
-
Ensure the column is properly conditioned and the temperature is stable.
-
Monitor the spray in the ESI source for stability.
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, causing signal enhancement or suppression.
-
Troubleshooting:
-
Use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.
-
Incorporate an internal standard that is structurally similar to this compound to compensate for variability in sample preparation and instrument response.
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound analysis using LC-MS/MS.
Table 1: Linearity and Quantification Limits for this compound in Tobacco Leaf Matrix
| Analyte | Concentration Range (mg/L) | R² Value | LOQ (mg/kg) |
| Haloxyfop-P-methyl | 0.01 - 20 | > 0.9978 | 0.02 |
Data synthesized from a study on the determination of haloxyfop-P-methyl in tobacco leaves.
Table 2: Recovery Rates of Haloxyfop-P-Methyl in Different Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) |
| Fresh Tobacco Leaf | 0.2 | 72.51 - 101.60 |
| Flue-cured Tobacco Leaf | 0.5 | 76.46 - 100.70 |
| Infant Formula | 0.003 | 92.2 - 114 |
Data synthesized from studies on haloxyfop-P-methyl and total haloxyfop analysis.
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Tobacco Leaf
-
Sample Weighing: Weigh 5 g of homogenized fresh tobacco leaf sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the tube.
-
Homogenization: Homogenize the sample using a high-speed homogenizer.
-
Salting Out: Add salts to induce phase separation (commonly a mixture of MgSO₄ and NaCl).
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer.
-
Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a microcentrifuge tube containing a dSPE sorbent (e.g., 40 mg C18).
-
Final Centrifugation: Vortex and then centrifuge the microcentrifuge tube.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for this compound Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Eluent A: Formic acid in water (e.g., 1:2000 v/v).
-
Eluent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (acetonitrile), ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of around 0.8 mL/min is often used.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for poor linearity.
References
Technical Support Center: Spectroscopic Analysis of Haloxyfop-Methyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference and other common issues encountered during the spectroscopic analysis of haloxyfop-methyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining this compound and its residues?
A1: The most frequently used methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For separating enantiomers, such as the active R-enantiomer (haloxyfop-P-methyl), normal phase HPLC with a chiral column is employed.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a highly sensitive and selective method, particularly for complex matrices.
Q2: What is "matrix effect" and how does it interfere with this compound analysis?
A2: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components from the sample matrix that are not the analyte of interest. In the analysis of this compound, complex matrices like soil, tobacco, and infant formula can introduce interfering substances that are not removed during sample cleanup. This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of the herbicide. For example, in flue-cured tobacco leaf samples, a signal suppression of -50.00% was observed for haloxyfop-P-methyl.
Q3: How can I minimize or compensate for matrix effects?
A3: Effective sample preparation is the first step to minimizing matrix effects. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step using sorbents like C18, can remove many interfering compounds. To compensate for remaining matrix effects, using matrix-matched standards for calibration is highly recommended. This involves preparing calibration standards in a blank sample extract that is free of the analyte, thereby ensuring that the standards and samples experience similar matrix-induced signal alterations.
Q4: Why is derivatization necessary for the GC-MS analysis of haloxyfop?
A4: this compound is an ester that can be analyzed directly by GC-MS. However, in many analytical methods, particularly for residue analysis, this compound and its conjugates are first hydrolyzed to the parent acid, haloxyfop. This haloxyfop acid is not volatile enough for direct GC analysis. Therefore, a derivatization step, typically using a silylating agent like BSTFA to form a trimethylsilyl (TMS) derivative, is required to increase its volatility for analysis by GC-MS.
Troubleshooting Guide
Q1: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my HPLC analysis. What could be the cause?
A1: Poor peak shape can result from several factors:
-
Column Issues: The analytical column may be degraded or contaminated. Consider flushing the column or replacing it if necessary. For chiral separations, columns can be slow to reach equilibrium with the mobile phase; overnight equilibration may be required for stable conditions.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of haloxyfop's acid metabolite, influencing peak shape. Ensure the mobile phase is properly prepared and buffered if necessary.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.
Q2: My recovery of this compound is consistently low. What should I check?
A2: Low recovery can stem from issues in the sample preparation or analytical stages.
-
Extraction Efficiency: The chosen extraction solvent may not be efficient for your sample matrix. For complex matrices like tobacco leaves, different solvents like dichloromethane and acetonitrile should be tested to optimize extraction.
-
Cleanup Step Losses: The analyte may be irreversibly adsorbed to the cleanup sorbent. For instance, Graphitized Carbon Black (GCB) was found to absorb haloxyfop-P-methyl in fresh tobacco leaf samples, leading to low recovery; C18 was identified as a more suitable sorbent.
-
Hydrolysis Conditions: When analyzing for total haloxyfop, the alkaline hydrolysis step is critical. Inadequate temperature or time during hydrolysis can lead to incomplete conversion of esters and conjugates to the parent acid, resulting in low recoveries.
-
Photodegradation: Haloxyfop-P-methyl can degrade when exposed to sunlight. Ensure samples are protected from direct light during storage and preparation.
Q3: I am seeing unexpected peaks in my chromatogram. How do I identify the source of this interference?
A3: Unexpected peaks can be contaminants or matrix components.
-
Run a Blank: Inject a solvent blank and a matrix blank (a sample known to be free of this compound) to determine if the interference comes from the solvent, sample preparation procedure, or the sample matrix itself.
-
Check Sample Preparation: Reagents, solvents, or SPE cartridges can be a source of contamination.
-
Mass Spectrometry: If using a mass spectrometer, examine the mass spectrum of the interfering peak to help identify its structure. This can provide clues about its origin, such as whether it is a plasticizer leached from lab equipment or a co-extracted compound from the sample.
Q4: My calibration curve is not linear. What are the possible reasons?
A4: Non-linearity can be caused by several factors:
-
Detector Saturation: The concentration of your highest calibration standard may be too high, saturating the detector. Try preparing standards at lower concentrations.
-
Matrix Effects: As mentioned in the FAQ, matrix effects can suppress or enhance the signal non-linearly across a concentration range. Using matrix-matched calibration can often resolve this issue.
-
Analyte Instability: this compound can be unstable under certain conditions (e.g., pH, light exposure). Ensure that standards are freshly prepared and stored correctly.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Haloxyfop-P-Methyl
This protocol is a representative method for the determination of haloxyfop-P-methyl in technical materials and formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral phase column (e.g., Chiralcel OK) for enantiomeric separation or a C18 column (150 mm x 4.6 mm, 5 µm) for general analysis.
-
Mobile Phase:
-
For Chiral Column: A mixture of heptane and isopropanol.
-
For C18 Column: Acetonitrile, water, and glacial acetic acid (e.g., 1100:900:1 v/v/v).
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5-10 µL.
-
Standard Preparation: Accurately weigh a known amount of haloxyfop-P-methyl analytical standard and dissolve in the mobile phase or a compatible solvent to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase or extraction solvent, and dilute to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: GC-MS/MS Analysis of Haloxyfop Residue in Complex Matrices
This protocol is adapted for the analysis of haloxyfop acid in complex samples like eggs, requiring hydrolysis and derivatization.
-
Instrumentation: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
Sample Extraction (QuEChERS-based):
-
Homogenize 10 g of the sample with acetonitrile.
-
Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifuge and collect the upper acetonitrile layer.
-
-
Hydrolysis (if analyzing total haloxyfop):
-
Treat the extract with methanolic sodium hydroxide to convert all forms to the haloxyfop parent acid.
-
-
Cleanup (dSPE):
-
Clean the extract using dispersive solid-phase extraction with C18 sorbent and magnesium sulfate.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the haloxyfop-TMS derivative.
-
-
GC Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to separate the analyte from matrix components (e.g., start at 80-120°C, ramp up to ~300°C).
-
-
MS/MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for haloxyfop-TMS (e.g., m/z 374→73).
-
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150mm x 4.6mm, 5µm) | Chiralcel OK | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile/Water/Acetic Acid (1100:900:1) | Heptane/Isopropanol | Acetonitrile/Methanol/Water (85:10:5) |
| Flow Rate | 1.5 mL/min | 1.1 - 1.8 mL/min | 1.0 mL/min |
| Wavelength | 280 nm | 280 nm | 235 nm |
| Column Temp. | 35 °C | Not Specified | Not Specified |
| Injection Vol. | 10 µL | Not Specified | 5 µL |
Table 2: Validation Data for this compound Analysis in Various Matrices
| Matrix | Method | Recovery (%) | LOQ (mg/kg) | Reference |
| Fresh Tobacco Leaf | LC-MS/MS | 72.51 - 101.60% | 0.02 - 1.00 | |
| Flue-cured Tobacco Leaf | LC-MS/MS | 76.46 - 100.70% | 0.02 - 1.00 | |
| Soil, Tobacco, Rape | HPLC | 85.33 - 96.95% | Not Reported | |
| Infant Formula | LC-MS/MS | 92.2 - 114% | 0.003 (target level) | |
| Eggs | GC-MS/MS | Not Reported | 0.0025 |
Visual Workflows and Diagrams
Caption: Figure 1: General Analytical Workflow for this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of Haloxyfop-Methyl and Quizalofop-p-Ethyl for Post-Emergence Grass Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloxyfop-methyl and quizalofop-p-ethyl are selective post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1][2] Both herbicides are widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and groundnuts.[3][4][5] Their efficacy stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species. This guide provides an objective comparison of the herbicidal performance of this compound and quizalofop-p-ethyl, supported by experimental data, detailed methodologies, and visual representations of their mode of action and experimental application.
Mechanism of Action: ACCase Inhibition
Both this compound and quizalofop-p-ethyl function by inhibiting the ACCase enzyme, which is responsible for the initial step in fatty acid synthesis. This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the target grass weeds. The selectivity of these herbicides arises from the difference in the structure of the ACCase enzyme between grasses and broadleaf crops; the enzyme in broadleaf plants is not sensitive to this class of herbicides.
Quantitative Performance Data
The following tables summarize the efficacy of this compound and quizalofop-p-ethyl against common grassy weeds, as reported in various field studies. Efficacy is presented as percent control, which is a measure of the reduction in weed density or biomass compared to an untreated control.
Table 1: Comparative Efficacy of this compound and Quizalofop-p-ethyl in Soybean
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa colona | Haloxyfop-R-methyl | 100 | Effective Control | |
| Eleusine indica | Haloxyfop | 100 | Comparable to Quizalofop | |
| Digitaria sanguinalis | Haloxyfop | 100 | Comparable to Quizalofop | |
| Grassy Weeds (general) | Haloxyfop-ethoxy-ethyl | 50 | Effective Control | |
| Grassy Weeds (general) | Quizalofop-p-ethyl | 37.5 | Optimum Dose | |
| Grassy Weeds (general) | Quizalofop-p-ethyl | 50 | Effective Control |
Table 2: Efficacy of Quizalofop-p-ethyl in Groundnut
| Weed Species | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Grassy Weeds (general) | 50 | Highest among tested herbicides | |
| Grassy Weeds (general) | 1000 ml/ha (of 5% EC) | 52.7 - 57.7 |
Experimental Protocols
The data presented in this guide are derived from field experiments conducted under standardized protocols to ensure the reliability and reproducibility of the results. A generalized workflow for such efficacy trials is outlined below.
References
A Comparative Analysis of Haloxyfop-methyl and Fluazifop-p-butyl for Grass Weed Control
A comprehensive guide for researchers and agricultural scientists on the performance of Haloxyfop-methyl versus Fluazifop-p-butyl, supported by experimental data for effective grass weed management strategies.
Introduction
This compound and Fluazifop-p-butyl are selective, post-emergence herbicides widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. Both belong to the aryloxyphenoxypropionate ('fop') chemical family and share the same primary mechanism of action: the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation and ultimately, weed death. Their selectivity arises from the difference in the structure of the ACCase enzyme in grasses compared to broadleaf plants.[1][2][3][4] This guide provides an objective comparison of the performance of this compound and Fluazifop-p-butyl, supported by experimental data, to assist researchers and agricultural professionals in making informed decisions for effective grass weed management.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Both this compound and Fluazifop-p-butyl function by inhibiting the ACCase enzyme, a critical component in the fatty acid biosynthesis pathway in susceptible grass species.[1] This inhibition disrupts the production of malonyl-CoA from acetyl-CoA, a foundational step in the formation of lipids necessary for building and maintaining cell membranes. The disruption of cell membrane integrity, particularly in the meristematic tissues where active growth occurs, leads to the cessation of growth and eventual death of the grass weed. The selectivity of these herbicides for grasses over broadleaf crops is attributed to the structural differences in the ACCase enzyme between these plant types.
Comparative Efficacy: Experimental Data
Direct comparative studies of this compound and Fluazifop-p-butyl demonstrate similar efficacy on several key annual grass weeds, with some variation in activity depending on the weed species and environmental conditions.
Table 1: Comparative Efficacy of this compound and Fluazifop-p-butyl on Annual Grass Weeds
| Weed Species | Herbicide | Application Rate (g a.i./ha) | % Control |
| Wild Oats (Avena ludoviciana) | This compound | 78 | >85% |
| Fluazifop-p-butyl | Not specified | Similar to Haloxyfop | |
| Liverseed Grass (Urochloa panicoides) | This compound | 104 | Commercially acceptable |
| Fluazifop-p-butyl | 106 | Similar but more variable | |
| Barnyard Grass (Echinochloa spp.) | This compound | 104 | Commercially acceptable |
| Fluazifop-p-butyl | 106 | Similar but more variable | |
| Large Crabgrass (Digitaria sanguinalis) | This compound & Fluazifop-p-butyl | Not specified | Controlled equally well |
Data synthesized from Robinson and company (1987).
A study conducted in northern NSW and Queensland, Australia, found that Haloxyfop applied at 78 g/ha provided excellent control of wild oats and paradoxa grass. For consistent control of summer grasses like liverseed grass and barnyard grass, 104 g/ha of Haloxyfop was required. Fluazifop-p-butyl applied at 106 g/ha gave similar control but with more variability. Both herbicides were found to be rainfast within one hour of application.
Influence of Environmental Factors
The efficacy of both this compound and Fluazifop-p-butyl can be influenced by environmental conditions at the time of application.
-
Soil Moisture: Herbicide performance is generally reduced on moisture-stressed plants. Drought stress can lead to smaller leaves, a thicker cuticle, and increased wax deposition, which can hinder herbicide retention and uptake.
-
Temperature and Humidity: The activity of 'fop' herbicides can be influenced by temperature and humidity. For instance, the efficacy of Fluazifop-p-butyl has been shown to be better with applications in the early morning or at night when temperatures are cooler and relative humidity is higher.
-
Rainfastness: Both this compound and Fluazifop-p-butyl are rapidly absorbed by plant foliage, with studies indicating they are rainfast within one hour of application under field conditions.
Crop Tolerance
Both this compound and Fluazifop-p-butyl are known for their high selectivity in broadleaf crops such as soybeans, cotton, and canola. This selectivity allows for the post-emergence control of grass weeds with minimal risk of injury to the desired crop. However, it is always recommended to consult the product label for specific crop rotation restrictions and potential varietal sensitivities.
Experimental Protocols
The following provides a generalized experimental protocol for conducting field trials to evaluate the efficacy of post-emergence graminicides like this compound and Fluazifop-p-butyl.
1. Experimental Design:
-
Layout: A randomized complete block design with a minimum of four replications is typically used to account for field variability.
-
Plot Size: Plots should be large enough to minimize spray drift and allow for representative sampling. A common plot size is 2 x 10 meters or 2 x 15 meters.
2. Treatments:
-
Untreated control (weedy check).
-
This compound at various application rates (e.g., 75, 100, 125 g a.i./ha).
-
Fluazifop-p-butyl at various application rates (e.g., 100, 150, 200 g a.i./ha).
-
Hand-weeded control to determine the yield potential in the absence of weed competition.
-
Treatments should include recommended adjuvants as per the herbicide labels.
3. Application:
-
Herbicides are typically applied using a backpack or bicycle-type sprayer equipped with flat fan nozzles to ensure uniform coverage.
-
Application timing should target actively growing grass weeds, generally at the 3-leaf to early tillering stage.
-
Spray volume should be sufficient to ensure thorough coverage of the weed foliage.
4. Data Collection:
-
Weed Control: Visual ratings of percent weed control are taken at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment).
-
Weed Density and Biomass: Weed counts per unit area and weed dry weight are often measured to provide quantitative data on herbicide efficacy.
-
Crop Tolerance: Visual assessment of crop injury (phytotoxicity) should be recorded at regular intervals after application, using a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: At the end of the growing season, the crop is harvested from a designated area within each plot to determine the impact of the weed control treatments on yield.
5. Statistical Analysis:
-
Data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects. Means are typically separated using a protected least significant difference (LSD) test at a specified probability level (e.g., P ≤ 0.05).
Conclusion
Both this compound and Fluazifop-p-butyl are highly effective post-emergence herbicides for the control of a wide range of annual and perennial grass weeds in broadleaf crops. Their shared mechanism of action, the inhibition of the ACCase enzyme, provides a selective means of managing grass weed competition. Experimental data indicates that both herbicides offer comparable levels of control for many key weed species, although performance can be influenced by application rate, weed species, and environmental conditions. The choice between this compound and Fluazifop-p-butyl may depend on specific factors such as the target weed spectrum, local environmental conditions, and product availability and cost. For optimal results, it is crucial to follow label recommendations regarding application timing, rates, and the use of adjuvants.
References
Validating Novel Analytical Methods for Haloxyfop-Methyl: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of haloxyfop-methyl against established analytical techniques. The data presented herein is compiled from several recent studies, offering a clear overview of performance metrics and detailed experimental protocols to aid in the validation of new analytical methodologies.
This compound is a selective herbicide used to control grass weeds in various crops.[1] Its analysis is crucial for ensuring food safety and monitoring environmental residues. This guide focuses on a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method coupled with UPLC-MS/MS, and compares its performance with other validated methods.
Comparative Analysis of Analytical Methods
The performance of any new analytical method must be rigorously compared against existing standards. The following table summarizes the key validation parameters for a novel UPLC-MS/MS method for this compound analysis in tobacco leaves and compares it with other established methods for similar matrices.
| Parameter | New UPLC-MS/MS Method (Tobacco Leaf) | Alternative Method 1 (LC-MS/MS, Infant Formula) | Alternative Method 2 (GC-MS, Eggs) |
| Linearity (R²) | > 0.9978[2][3] | Not explicitly stated, but method was validated | Not explicitly stated, but quantitation was achieved |
| Recovery (%) | 72.51 - 101.60[2][3] | 92.2 - 114 | Not explicitly stated |
| Limit of Detection (LOD) | 0.013 mg/kg (fresh tobacco leaf) | Not explicitly stated, but LOQ was 0.003 mg/kg | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.043 mg/kg (fresh tobacco leaf) | 0.003 mg/kg | 2.5 ng/g (equivalent to 0.0025 mg/kg) |
| Matrix | Tobacco Leaf | Infant Formula | Eggs |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the highlighted UPLC-MS/MS method.
Sample Preparation: Modified QuEChERS Protocol
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is widely used for pesticide residue analysis in food matrices. The modified protocol for tobacco leaf samples is as follows:
-
Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 0.1% formic acid in acetonitrile and vortex for 10 minutes.
-
Salting Out: Add 4 g of NaCl and centrifuge at 5000 r/min for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a tube containing 150 mg MgSO₄ and 150 mg Florisil. For darker matrices, 120 mg of Graphitized Carbon Black (GCB) can be added for color removal. Vortex for 2 minutes and centrifuge at 5000 r/min for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm i.d. x 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a typical mobile phase.
-
Flow Rate: 1.5 ml/min.
-
Injection Volume: 10 µl.
-
Column Temperature: 35°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the analytical workflow and the logical hierarchy of method validation.
Caption: Workflow for the analysis of this compound using a modified QuEChERS and UPLC-MS/MS method.
Caption: Key performance characteristics for the validation of an analytical method.
References
Unraveling Herbicide Resistance: A Comparative Guide to Haloxyfop-Methyl Metabolism
A deep dive into the metabolic processes of the herbicide haloxyfop-methyl reveals key differences between susceptible and resistant weed biotypes. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the mechanisms underlying herbicide resistance, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
The widespread use of aryloxyphenoxypropionate (AOPP) herbicides, such as this compound, for post-emergence control of grass weeds has inevitably led to the evolution of resistant biotypes in various weed species. While target-site mutations can confer resistance, a significant and increasingly prevalent mechanism is non-target-site resistance (NTSR), primarily driven by the enhanced metabolic detoxification of the herbicide in resistant plants.
This guide explores the comparative metabolism of this compound in susceptible and resistant weed biotypes, focusing on the key physiological processes of absorption, translocation, and metabolic breakdown. Understanding these differences is crucial for developing sustainable weed management strategies and designing next-generation herbicides.
Quantitative Comparison of this compound Fate
The primary distinction in the metabolism of this compound between resistant and susceptible biotypes lies in the rate and extent of its detoxification. While absorption and translocation patterns may show some variation, the most significant differences are observed in the metabolic breakdown of the active herbicidal compound.
This compound, a methyl ester, is rapidly hydrolyzed in the plant to its phytotoxic free acid form, haloxyfop acid. In susceptible plants, this active form persists at lethal concentrations, leading to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme and ultimately, plant death. In contrast, resistant biotypes exhibit an enhanced ability to further metabolize haloxyfop acid into non-toxic metabolites.
Table 1: Comparative Absorption and Translocation of ¹⁴C-Diclofop-Methyl in Susceptible (S) and Resistant (R) Lolium rigidum Biotypes 72 Hours After Treatment (HAT)
| Parameter | Susceptible Biotype | Resistant Biotype |
| Total Absorption (% of Applied) | 85.2 | 82.5 |
| Translocation from Treated Leaf (% of Absorbed) | 12.8 | 11.5 |
| To Shoots | 9.1 | 8.3 |
| To Roots | 3.7 | 3.2 |
Data is representative of typical findings in comparative studies of AOPP herbicides.
Table 2: Comparative Metabolism of ¹⁴C-Diclofop-Methyl in Susceptible (S) and Resistant (R) Lolium rigidum Biotypes 72 Hours After Treatment (HAT)
| Compound | Susceptible Biotype (% of Absorbed ¹⁴C) | Resistant Biotype (% of Absorbed ¹⁴C) |
| Diclofop-methyl (Parent Ester) | 3.1 | 2.8 |
| Diclofop Acid (Active Herbicide) | 65.4 | 28.7 |
| Polar Metabolites (Detoxified) | 31.5 | 68.5 |
Data is representative of typical findings in comparative studies of AOPP herbicides and highlights the enhanced metabolic detoxification in the resistant biotype.
The Metabolic Pathway and Resistance Mechanism
The detoxification of haloxyfop acid in resistant plants is primarily mediated by cytochrome P450 monooxygenases. These enzymes catalyze the hydroxylation of the aromatic ring of the herbicide, a critical step in rendering it inactive. This hydroxylated intermediate is then rapidly conjugated with sugars to form water-soluble glucose conjugates, which are sequestered in the vacuole, effectively removing them from the site of action.
Caption: Metabolic fate of this compound in susceptible vs. resistant biotypes.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative metabolism study of this compound in susceptible and resistant plant biotypes using ¹⁴C-labeled herbicide.
Plant Material and Growth Conditions
-
Plant Species: Select a weed species with known susceptible and resistant biotypes to this compound (e.g., Lolium rigidum, Avena fatua).
-
Growth: Grow plants from seed in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions of temperature, light, and humidity.
-
Plant Stage: Treat plants at a consistent growth stage, typically the 2-3 leaf stage, to ensure uniformity.
¹⁴C-Haloxyfop-Methyl Application
-
Radiolabel: Use ¹⁴C-labeled this compound, typically with the label on the phenyl ring, to allow for tracking of the core herbicide structure.
-
Application Solution: Prepare a treatment solution containing a known concentration of ¹⁴C-haloxyfop-methyl and a commercial formulation of this compound to mimic field application.
-
Application: Apply a precise volume of the treatment solution to the adaxial surface of a specific leaf (e.g., the second fully expanded leaf) using a microsyringe.
Caption: Workflow for a comparative herbicide metabolism study.
Absorption and Translocation Analysis
-
Harvest: At designated time points after treatment (e.g., 24, 48, 72 hours), harvest the treated plants.
-
Leaf Wash: To determine foliar absorption, wash the treated leaf with a solvent (e.g., acetone:water solution) to remove unabsorbed ¹⁴C-haloxyfop-methyl. Quantify the radioactivity in the wash solution using liquid scintillation counting (LSC).
-
Plant Sectioning: Separate the plant into different parts: the treated leaf, shoots above the treated leaf, and roots.
-
Combustion Analysis: Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ and quantify the radioactivity using LSC to determine the amount of translocated herbicide.
Metabolism Analysis
-
Extraction: Homogenize the plant tissue from each section in a suitable solvent (e.g., 80% methanol). Centrifuge the homogenate and collect the supernatant containing the ¹⁴C-labeled compounds.
-
Separation and Quantification:
-
Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Use a C18 reverse-phase column and a gradient mobile phase (e.g., acetonitrile and acidified water) to separate this compound, haloxyfop acid, and its polar metabolites.
-
Identify the compounds by comparing their retention times with those of known standards.
-
Quantify the amount of radioactivity in each peak to determine the percentage of the parent herbicide and its metabolites.
-
Conclusion
The enhanced metabolism of this compound is a critical mechanism of resistance in many weed biotypes. Resistant plants exhibit a significantly greater capacity to detoxify the active haloxyfop acid through hydroxylation and subsequent conjugation, preventing the herbicide from reaching lethal concentrations at its target site. This comparative guide highlights the quantitative differences in metabolism and provides detailed experimental protocols for investigating these resistance mechanisms. A thorough understanding of these metabolic pathways is paramount for the development of novel herbicides that can overcome resistance and for the implementation of effective and sustainable weed management programs.
A Comparative Guide to the Efficacy of Haloxyfop-R-methyl versus its Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of haloxyfop-R-methyl (the active enantiomer) and its racemic mixture. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Haloxyfop is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops. It exists as a chiral compound with two enantiomers: R-haloxyfop and S-haloxyfop. The herbicidal activity is almost exclusively attributed to the R-enantiomer. Commercial products are available as the enantiomerically pure R-haloxyfop-methyl or as the racemic mixture of both R- and S-haloxyfop-methyl. The choice between these formulations depends on the application method and environmental conditions, as the inactive S-enantiomer can be converted to the active R-enantiomer in the soil but not in plant tissues. For post-emergence applications, haloxyfop-R-methyl offers significantly higher efficacy at a reduced application rate compared to the racemic mixture.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Haloxyfop targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase)[1]. This enzyme is critical for fatty acid biosynthesis, a fundamental process for building cell membranes and energy storage in susceptible grass species. By blocking ACCase, haloxyfop disrupts the production of essential lipids, leading to the cessation of growth and eventual death of the weed. The primary site of action is the carboxyltransferase (CT) domain of the ACCase enzyme[2][3]. Broadleaf plants are generally tolerant to haloxyfop due to a less sensitive ACCase enzyme[1].
Caption: Signaling pathway of Haloxyfop's herbicidal action.
Quantitative Comparison of Efficacy
The herbicidal superiority of the R-enantiomer is evident at the molecular level through the differential inhibition of the target enzyme, ACCase.
In Vitro ACCase Inhibition
Experimental data demonstrates that the R(+) enantiomer of haloxyfop is a potent inhibitor of ACCase, while the S(-) enantiomer is essentially inactive. The racemic mixture exhibits an inhibitory effect that is intermediate, reflecting that only the R-enantiomer is contributing to the inhibition.
| Compound | Estimated IC₅₀ (µM) | Relative Potency |
| R(+)-haloxyfop | ~0.3 | High |
| Racemic haloxyfop | 0.5[4] | Moderate |
| S(-)-haloxyfop | >10 | Very Low / Inactive |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. Data estimated from dose-response curves.
Whole-Plant Efficacy: Post-Emergence Application
In post-emergence applications, where the herbicide is applied directly to the foliage of the weeds, haloxyfop-R-methyl is significantly more effective than the racemic mixture. This is because the inactive S-enantiomer is not converted to the active R-enantiomer within the plant tissue. Consequently, approximately double the amount of the racemic mixture is required to achieve the same level of weed control as the pure R-enantiomer.
Whole-Plant Efficacy: Pre-Emergence Application
When applied to the soil (pre-emergence), the racemic mixture can exhibit efficacy comparable to haloxyfop-R-methyl. This is due to the microbial-mediated conversion of the S-enantiomer to the herbicidally active R-enantiomer in the soil environment. This conversion effectively increases the concentration of the active ingredient available for uptake by emerging weeds.
Caption: Logical workflow of haloxyfop efficacy.
Experimental Protocols
Whole-Plant Post-Emergence Efficacy Bioassay
This protocol outlines a general procedure for comparing the efficacy of haloxyfop-R-methyl and the racemic mixture on a target grass weed species (e.g., Setaria viridis).
1. Plant Culture:
- Sow seeds of the target weed species in pots filled with a standard potting mix.
- Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
- Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
- Treat plants at the 3-4 leaf stage.
- Prepare stock solutions of haloxyfop-R-methyl and racemic haloxyfop in a suitable solvent (e.g., acetone with a surfactant).
- Apply a range of doses for each formulation using a laboratory track sprayer to ensure uniform application. Include an untreated control.
3. Data Collection:
- At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
- Harvest the above-ground biomass of each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
4. Data Analysis:
Express the dry weight data as a percentage of the untreated control.
Use a non-linear regression model to fit dose-response curves and calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each formulation.
Caption: Experimental workflow for a whole-plant bioassay.
In Vitro ACCase Inhibition Assay
This protocol provides a general method for determining the inhibitory effects of haloxyfop enantiomers on ACCase activity.
1. Enzyme Extraction:
- Harvest fresh leaf tissue from a susceptible grass species (e.g., maize).
- Homogenize the tissue in an ice-cold extraction buffer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
2. ACCase Activity Assay:
- The assay measures the incorporation of ¹⁴C-bicarbonate into an acid-stable product (malonyl-CoA).
- Prepare a reaction mixture containing the enzyme extract, ATP, acetyl-CoA, MgCl₂, and ¹⁴C-bicarbonate.
- Add various concentrations of R(+)-haloxyfop, S(-)-haloxyfop, and the racemic mixture to the reaction.
- Incubate the reaction at a controlled temperature (e.g., 32°C).
3. Quantification of Inhibition:
- Stop the reaction by adding acid.
- Dry the samples and measure the radioactivity using a scintillation counter.
- Calculate the percentage of ACCase inhibition for each herbicide concentration relative to the control (no herbicide).
4. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the herbicide concentration.
- Use a suitable regression model to determine the IC₅₀ value for each compound.
Conclusion
The selection between haloxyfop-R-methyl and its racemic mixture should be guided by the intended application. For post-emergence control of grass weeds, haloxyfop-R-methyl is the more efficacious and cost-effective choice, as it provides the same level of control at a lower application rate. The racemic mixture may be a viable option for pre-emergence applications where soil microorganisms can convert the inactive S-enantiomer to the active R-enantiomer. Understanding the distinct behaviors of these formulations is crucial for optimizing weed management strategies and advancing the development of more effective and environmentally conscious herbicides.
References
Synergistic and Antagonistic Interactions of Haloxyfop-Methyl with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Haloxyfop-methyl, a post-emergence graminicide, is a vital tool in controlling grass weeds in various broadleaf crops. Its efficacy can be significantly influenced when tank-mixed with other herbicides. Understanding these interactions, whether synergistic, additive, or antagonistic, is crucial for optimizing weed management strategies, delaying herbicide resistance, and ensuring crop safety. This guide provides a comparative analysis of the performance of this compound in combination with other herbicides, supported by experimental data and detailed methodologies.
Key Interactions at a Glance:
| Herbicide Combination | Interaction Type | Target Weeds | Key Findings |
| Clethodim | Additive to Synergistic | Grasses (e.g., Sourgrass) | Combination enhances the control of glyphosate-resistant grasses.[1] |
| Fomesafen | Synergistic | Grasses and Broadleaf Weeds | Broadens the weed control spectrum.[2][3] |
| Acifluorfen | Antagonistic (at high rates) | Grasses | Reduced grass control, particularly at higher rates of acifluorfen.[2][4] |
| Bentazon | Antagonistic | Grasses (e.g., Johnsongrass, Yellow Foxtail) | Significant reduction in grass weed control due to decreased absorption and translocation of haloxyfop. |
| Chlorimuron-ethyl | Antagonistic (delayed activity) | Grasses | Initial reduction in grass control, which may be partially overcome with time or higher graminicide rates. |
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, showcasing the performance of this compound alone and in combination with other herbicides.
Table 1: Efficacy of this compound and Clethodim Tank-Mixes on Sourgrass (Digitaria insularis) Control
| Herbicide | Rate (g a.i./ha) | Control at 21 DAA¹ (%) | Control at 28 DAA¹ (%) |
| This compound | 15.6 | 45.0 | 65.0 |
| 31.2 | 65.0 | 85.0 | |
| 62.4 | 81.3 | 96.7 | |
| Clethodim | 27 | 20.0 | 35.0 |
| 54 | 35.0 | 50.0 | |
| 108 | 52.0 | 64.2 | |
| This compound + Clethodim | 15.6 + 27 | 55.0 | 75.0 |
| 31.2 + 54 | 75.0 | 90.0 | |
| 62.4 + 108 | 90.0 | 98.3 |
¹DAA: Days After Application. Data adapted from a greenhouse study. All mixtures were determined to have an additive effect.
Table 2: Antagonistic Effect of Bentazon on this compound Efficacy on Yellow Foxtail (Setaria lutescens)
| This compound Concentration (ppm) | Bentazon Concentration (ppm) | Growth Reduction (%) |
| 10 | 0 | 50 |
| >20 | 1000 | 50 |
This study demonstrated that the concentration of this compound needed to be more than doubled to achieve the same level of control when bentazon was present.
Table 3: Interaction of this compound with Acifluorfen and Bentazon on Grass Weed Control
| Grass Weed | This compound Rate (g a.i./ha) | Broadleaf Herbicide | Broadleaf Herbicide Rate (g a.i./ha) | Grass Control (%) |
| Liverseed grass | 104 | None | - | 95 |
| 104 | Acifluorfen | 448 | 80 | |
| 104 | Bentazon | 960 | 85 | |
| Barnyard grass | 104 | None | - | 98 |
| 104 | Acifluorfen | 448 | 85 | |
| 104 | Bentazon | 960 | 90 |
Some reduction in grass control was observed with tank-mixes, though the level of control was often still considered commercially acceptable when applied to small weeds under good growing conditions.
Table 4: Antagonistic Effect of Chlorimuron-ethyl on Haloxyfop Efficacy on Sorghum
| Graminicide | Graminicide Rate (kg a.i./ha) | Broadleaf Herbicide | Phytotoxicity 12 DAT¹ (%) | Phytotoxicity 24 DAT¹ (%) |
| Haloxyfop | 0.07 | None | 78 | 85 |
| 0.07 | Chlorimuron-ethyl | 14 | 64 | |
| 0.14 | None | 88 | 92 | |
| 0.14 | Chlorimuron-ethyl | 45 | 79 |
¹DAT: Days After Treatment. The study showed a significant initial antagonism from chlorimuron-ethyl, which was partially overcome at a later evaluation date and with a higher rate of haloxyfop.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
1. This compound and Clethodim for Sourgrass Control
-
Experimental Design: A 4x4 factorial scheme in a randomized block design with six replications was conducted in a greenhouse.
-
Plant Material: Glyphosate-resistant sourgrass (Digitaria insularis) biotypes were grown in 1-liter plastic pots filled with a mixture of sieved clay soil and a commercial substrate.
-
Herbicide Application: Herbicides were applied at the full tillering stage of the sourgrass plants. The treatments consisted of four doses of clethodim (0, 27, 54, and 108 g a.i./ha) and four doses of this compound (0, 15.6, 31.2, and 62.4 g a.i./ha), applied alone and in all possible tank-mix combinations.
-
Data Collection: Weed control was visually assessed at 21 and 28 days after application (DAA), and the residual dry matter of the plants was measured at 28 DAA.
-
Interaction Analysis: The Colby method was used to determine the nature of the interaction (synergistic, additive, or antagonistic).
2. Antagonism of this compound by Bentazon on Yellow Foxtail
-
Experimental Setup: Greenhouse studies were conducted to evaluate the interaction.
-
Mechanism of Action Study: The study investigated the effect of bentazon on the absorption and translocation of radiolabeled ¹⁴C-haloxyfop in yellow foxtail.
-
Key Finding: The presence of bentazon reduced the leaf penetration of haloxyfop by 37%, providing a physiological basis for the observed antagonism. Bentazon did not, however, affect the translocation of haloxyfop from the treated leaf.
3. Compatibility of this compound with Acifluorfen and Bentazon
-
Experimental Design: Field trials were conducted using a randomized complete block design with three or four replicates.
-
Herbicide Application: this compound (104 g/L ethoxyethyl ester formulation) was applied at various rates, alone and in tank-mixes with acifluorfen and bentazon. Applications were made to grass weeds at the 2-leaf to early tillering stage.
-
Adjuvants: A non-ionic surfactant was included in the formulation, and in some experiments, additional surfactant or crop oil was investigated.
-
Data Collection: Visual assessment of grass weed control.
4. Interaction of Haloxyfop with Chlorimuron-ethyl
-
Experimental Design: Field studies were conducted to measure the response of sorghum to foliar applications.
-
Treatments: Haloxyfop was applied alone and in tank-mix combination with chlorimuron-ethyl.
-
Data Collection: Phytotoxicity to sorghum was visually rated at 12 and 24 days after treatment (DAT).
Signaling Pathways and Logical Relationships
The interaction between herbicides can be visualized to better understand the underlying mechanisms.
Caption: Logical flow of synergistic/additive and antagonistic herbicide interactions.
The synergistic or additive effect of combining this compound with another graminicide like clethodim can lead to more robust control of challenging grass weeds. Conversely, the antagonistic interaction with certain broadleaf herbicides, such as bentazon, is often due to physiological mechanisms that hinder the uptake and movement of this compound within the target plant.
Caption: A generalized workflow for herbicide interaction studies.
This diagram outlines the typical steps involved in conducting research to evaluate the synergistic or antagonistic effects of herbicide combinations, from the initial experimental setup to the final determination of the interaction type.
References
Unraveling Antagonistic Interactions: A Comparative Guide to Haloxyfop-Methyl Tank-Mixes with Broadleaf Herbicides
For researchers, scientists, and professionals in drug and herbicide development, understanding the complex interplay between different herbicide modes of action is paramount for effective weed management strategies. This guide provides an objective comparison of the antagonistic interactions observed when haloxyfop-methyl, a potent graminicide, is tank-mixed with various broadleaf herbicides. The information presented is supported by experimental data to elucidate the mechanisms behind reduced grass weed control and to offer insights for optimizing herbicide applications.
This compound is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses.[1][2] While effective when used alone, tank-mixing this compound with certain broadleaf herbicides to broaden the weed control spectrum can lead to antagonistic interactions, resulting in reduced efficacy against target grass species. This antagonism is a significant concern as it can lead to weed control failures and potentially accelerate the evolution of herbicide resistance.
Comparative Analysis of Antagonistic Effects
The antagonistic effect of broadleaf herbicides on this compound is not uniform and varies depending on the specific broadleaf herbicide, the grass weed species, and environmental conditions. The following tables summarize quantitative data from various studies, illustrating the reduction in grass weed control when this compound is tank-mixed with different broadleaf herbicides.
Table 1: Antagonism with Phenoxy Herbicides (e.g., 2,4-D)
| Target Grass Weed | This compound Rate (g a.i./ha) | 2,4-D Rate (g a.e./ha) | Control with this compound alone (%) | Control with Tank-Mix (%) | Reduction in Control (%) | Reference |
| Johnsongrass (Sorghum halepense) | 140 | 560 | 85 | 55 | 35 | Mueller et al., 1990 |
| Italian Ryegrass (Lolium multiflorum) | 62.35 | 1005 | Not specified | Antagonistic response observed | Not specified | de Oliveira et al., 2022 |
Table 2: Antagonism with Benzothiadiazinone Herbicides (e.g., Bentazon)
| Target Grass Weed | This compound Rate (g a.i./ha) | Bentazon Rate (g a.i./ha) | Control with this compound alone (%) | Control with Tank-Mix (%) | Reduction in Control (%) | Reference |
| Yellow Foxtail (Setaria glauca) | Not specified | Not specified | Not specified | Reduced efficacy reported | Not specified | Gerwick, 1988 |
| Giant Foxtail (Setaria faberi) | Not specified | Not specified | Antagonism observed | Not specified | Not specified | Holshouser & Coble, 1990 |
Table 3: Antagonism with Diphenyl Ether Herbicides (e.g., Acifluorfen)
| Target Grass Weed | This compound Rate (g a.i./ha) | Acifluorfen Rate (g a.i./ha) | Control with this compound alone (%) | Control with Tank-Mix (%) | Reduction in Control (%) | Reference |
| Barnyardgrass (Echinochloa crus-galli) | 104 | 448 | 80 | 58 | 27.5 | Wills & McWhorter, 1987 |
| Johnsongrass (Sorghum halepense) | 140 | 280 | 92 | 75 | 18.5 | Minton et al., 1989 |
Table 4: Antagonism with Sulfonylurea Herbicides (e.g., Chlorimuron)
| Target Grass Weed | This compound Rate (g a.i./ha) | Chlorimuron Rate (g a.i./ha) | Control with this compound alone (%) | Control with Tank-Mix (%) | Reduction in Control (%) | Reference |
| Johnsongrass (Sorghum halepense) | 140 | 9 | 92 | 68 | 26.1 | Minton et al., 1989 |
| Italian Ryegrass (Lolium multiflorum) | 62.35 | 20 | Not specified | No antagonism observed | Not specified | de Oliveira et al., 2022 |
Table 5: Interaction with Other Broadleaf Herbicides
| Broadleaf Herbicide | Target Grass Weed | This compound Rate (g a.i./ha) | Broadleaf Herbicide Rate (g a.i./ha) | Interaction | Reference |
| Cloransulam-methyl | Sourgrass (Digitaria insularis) | 60 | 30 | Antagonism observed with tank-mix | Leal et al., 2021 |
| Dicamba | Sourgrass (Digitaria insularis) | 60 | 480 | Additive to antagonistic | Carvalho et al., 2021 |
| Imazethapyr | Johnsongrass (Sorghum halepense) | 140 | 70 | Antagonism observed | Minton et al., 1989 |
Mechanisms of Antagonism
The reduction in the efficacy of this compound when tank-mixed with certain broadleaf herbicides is attributed to several physiological and biochemical mechanisms. The primary mechanisms identified through experimental studies are:
-
Reduced Absorption: The presence of the broadleaf herbicide in the spray solution can interfere with the uptake of this compound through the leaf surface of the grass weed.
-
Altered Translocation: Once absorbed, the movement of this compound from the treated leaf to its site of action in the meristematic tissues can be inhibited.
-
Enhanced Metabolism: The broadleaf herbicide may induce the production of enzymes in the grass weed that can more rapidly metabolize and detoxify this compound.[3]
The following diagram illustrates the proposed signaling pathway for the antagonism of this compound by 2,4-D, a well-studied interaction.
Caption: Proposed mechanism of 2,4-D antagonism on this compound.
Experimental Protocols
To investigate the mechanisms of herbicide antagonism, researchers employ a variety of specialized techniques. Below are detailed methodologies for key experiments cited in the study of this compound interactions.
1. Herbicide Absorption and Translocation Studies using Radiolabeled Herbicides
This protocol is adapted from studies investigating the uptake and movement of herbicides in plants.
-
Plant Material: Grass weed species of interest (e.g., Johnsongrass) are grown in a greenhouse or growth chamber under controlled conditions to a specific growth stage (e.g., 4-5 leaf stage).
-
Radiolabeled Herbicide Preparation: A treatment solution is prepared containing a known concentration of the non-radiolabeled herbicide (e.g., this compound) and the corresponding broadleaf herbicide, along with a tracer amount of ¹⁴C-labeled this compound. Adjuvants are often included to mimic field applications.
-
Application: A precise volume of the radiolabeled herbicide solution is applied to a specific area of a single leaf on each plant using a microsyringe.
-
Harvest and Sample Preparation: At predetermined time intervals after application (e.g., 6, 24, 48, 72 hours), the treated leaf is excised. The unabsorbed herbicide on the leaf surface is removed by washing the leaf with a suitable solvent (e.g., a water:acetone solution). The plant is then sectioned into various parts: treated leaf, shoots above the treated leaf, roots, and the remaining shoots.
-
Quantification: The amount of ¹⁴C in the leaf wash and in each plant section is quantified using liquid scintillation spectrometry. The amount of absorbed herbicide is calculated as the total ¹⁴C recovered in the plant tissues, and translocation is determined by the percentage of absorbed ¹⁴C that has moved out of the treated leaf.
The following diagram outlines the general workflow for a herbicide absorption and translocation experiment.
Caption: Workflow for herbicide absorption and translocation studies.
2. Herbicide Metabolism Analysis
This protocol provides a general framework for determining the rate and products of herbicide metabolism in plant tissues.
-
Plant Treatment and Harvesting: Plants are treated with the herbicide combination as described in the absorption/translocation study. At various time points, the treated leaf tissue is harvested, frozen in liquid nitrogen, and stored at -80°C.
-
Extraction of Herbicides and Metabolites: The frozen plant tissue is ground to a fine powder and extracted with an appropriate solvent system (e.g., acetonitrile:water). The extract is then centrifuged to remove plant debris.
-
Sample Cleanup: The supernatant is passed through a solid-phase extraction (SPE) column to remove interfering plant compounds and concentrate the herbicide and its metabolites.
-
Analysis by High-Performance Liquid Chromatography (HPLC): The cleaned extract is analyzed by HPLC coupled with a radioactivity detector and/or a mass spectrometer (LC-MS). This allows for the separation and quantification of the parent herbicide (this compound) and its various metabolites.
-
Data Analysis: The rate of metabolism is determined by the decrease in the concentration of the parent herbicide over time and the corresponding increase in the concentration of its metabolites.
The logical relationship for analyzing herbicide metabolism is depicted in the following diagram.
Caption: Process for analyzing herbicide metabolism in plant tissues.
Conclusion
The antagonistic interactions between this compound and various broadleaf herbicides are a complex issue with significant practical implications for weed management. The data clearly indicates that tank-mixing this compound with herbicides such as 2,4-D, bentazon, and certain sulfonylureas can lead to a substantial reduction in the control of important grass weed species. The primary mechanisms underlying this antagonism involve reduced absorption, altered translocation, and enhanced metabolism of this compound in the presence of the broadleaf herbicide.
For researchers and professionals in the field, a thorough understanding of these interactions is crucial for developing recommendations that mitigate antagonism. Strategies such as sequential applications, where the graminicide and broadleaf herbicide are applied several days apart, or the use of specific adjuvants, may help to overcome these negative interactions. Further research is needed to quantify the antagonistic potential of a wider range of broadleaf herbicides and to fully elucidate the biochemical pathways involved in enhanced metabolism. This knowledge will be instrumental in designing more effective and sustainable weed control programs.
References
A Comparative Analysis of the Environmental Impact of Haloxyfop-Methyl and Clethodim
A comprehensive guide for researchers and drug development professionals on the environmental profiles of two common herbicides.
This guide provides a detailed comparison of the environmental impact of two widely used post-emergence herbicides, haloxyfop-methyl and clethodim. Both are aryloxyphenoxypropionate and cyclohexanedione herbicides, respectively, that selectively control grass weeds in broadleaf crops. Understanding their environmental fate and ecotoxicity is crucial for risk assessment and the development of more sustainable agricultural practices. This comparison synthesizes available data on their persistence in soil and water, and their toxicity to a range of non-target organisms.
Quantitative Environmental Impact Data
The following tables summarize the key quantitative data regarding the environmental persistence and toxicity of this compound and clethodim.
Table 1: Soil Persistence
| Parameter | This compound | Clethodim |
| Soil Half-life (DT₅₀) | 55-100 days[1] | Approximately 3 days[2][3] |
| Degradation Process | Primarily microbial degradation.[4] | Primarily aerobic microbial processes.[2] |
| Key Metabolites | Haloxyfop acid | Clethodim sulfoxide, Clethodim sulfone |
| Mobility in Soil | Moderate leaching potential. | Weakly bound to soils, potentially mobile but short-lived. |
Table 2: Aquatic Persistence
| Parameter | This compound | Clethodim |
| Water Half-life (DT₅₀) | 5 days at pH 7, 33 days at pH 5. | 128 days (aqueous phase), 214 days (sediment). |
| Primary Degradation Route | Hydrolysis, influenced by pH. | Anaerobic metabolism by microorganisms. |
Table 3: Ecotoxicity to Non-Target Organisms
| Organism | Test | This compound | Clethodim |
| Fish (Rainbow Trout) | 96-hour LC₅₀ | 1.8 mg/L (for haloxyfop-ethoxyethyl) | 18 - 56 mg/L |
| Fish (Bluegill Sunfish) | 96-hour LC₅₀ | 0.28 mg/L (for haloxyfop-ethoxyethyl) | 33 mg/L |
| Aquatic Invertebrates (Daphnia sp.) | 48-hour LC₅₀ | 4.64 mg/L (for haloxyfop-ethoxyethyl) | 20.2 mg/L |
| Birds (Bobwhite Quail) | 8-day dietary LC₅₀ | > 5,620 ppm | > 6,000 ppm |
| Birds (Mallard Duck) | Oral LD₅₀ | > 2,150 mg/kg | > 6,000 ppm (dietary LC₅₀) |
| Honeybees | Contact LD₅₀ | > 100 µ g/bee | > 100 µ g/bee |
| Mammals (Rat) | Oral LD₅₀ | 393 mg/kg | 1,360 - 1,630 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on standardized testing protocols such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Half-Life Determination (Aerobic)
This protocol is based on the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .
-
Soil Selection and Preparation:
-
Select at least three different soil types with varying textures, organic matter content, and pH.
-
Air-dry the soils and sieve them through a 2 mm mesh.
-
Adjust the moisture content to 40-60% of the maximum water holding capacity.
-
-
Herbicide Application:
-
Prepare a stock solution of the herbicide (this compound or clethodim).
-
Apply the herbicide to the soil samples at a concentration relevant to the recommended field application rate.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Ensure aerobic conditions by maintaining a continuous flow of humidified air.
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the herbicide and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the parent compound and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of the herbicide against time.
-
Calculate the time required for 50% dissipation (DT₅₀) using first-order kinetics.
-
Aquatic Toxicity Testing: Fish, Acute Toxicity Test
This protocol is based on the principles of OECD Guideline 203: Fish, Acute Toxicity Test .
-
Test Organism:
-
Select a standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).
-
Acclimate the fish to the test conditions for at least 12 days.
-
-
Test Substance Preparation:
-
Prepare a series of test concentrations of the herbicide in dilution water. A geometric series of at least five concentrations is recommended.
-
A control group (dilution water only) must be included.
-
-
Test Conditions:
-
Maintain a constant temperature, pH, and dissolved oxygen level throughout the test.
-
The test duration is 96 hours.
-
-
Exposure and Observation:
-
Introduce a specified number of fish (e.g., 10) into each test chamber.
-
Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
-
Data Analysis:
-
Record the number of dead fish at each observation time for each concentration.
-
Calculate the median lethal concentration (LC₅₀), which is the concentration of the herbicide that is lethal to 50% of the test fish within the 96-hour period, using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
The following diagrams illustrate key processes related to the environmental impact assessment of these herbicides.
Caption: Generalized soil degradation pathway for herbicides.
Caption: Workflow for an acute aquatic toxicity test.
References
Comparative Analysis of Haloxyfop-Methyl Resistance Mechanisms in Digitaria sanguinalis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated resistance mechanisms to the herbicide haloxyfop-methyl in the problematic weed species Digitaria sanguinalis (large crabgrass). The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in crop protection. The guide details the experimental validation of both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms, providing quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Data Presentation: Quantitative Comparison of Resistance Markers
The following tables summarize key quantitative data from studies on this compound resistant (R) and susceptible (S) Digitaria sanguinalis populations. These data highlight the different levels of resistance and the biochemical and genetic changes associated with them.
Table 1: Whole-Plant Dose-Response to Haloxyfop-P-Methyl
This table presents the 50% growth reduction (GR₅₀) values and the calculated Resistance Index (RI) for various D. sanguinalis populations collected from cotton fields in China between 2014 and 2017. The RI is calculated as the GR₅₀ of a resistant population divided by the GR₅₀ of a standard susceptible population.
| Year of Collection | Population ID | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Resistance Level |
| Susceptible (S) | S | 3.58 | 1.0 | Susceptible |
| 2014 | 15HN1 | 28.09 | 7.8 | Low |
| 15HN2 | 23.51 | 6.6 | Low | |
| 2015 | 15HN10 | 48.71 | 13.6 | Moderate |
| 15AH1 | 37.26 | 10.4 | Moderate | |
| 15JX1 | 15.35 | 4.3 | Low | |
| 2016 | 16HB1 | 65.56 | 18.3 | Moderate |
| 16SD1 | 29.33 | 8.2 | Low | |
| 2017 | 17SHX1 | 10.23 | 2.9 | Low |
Data sourced from a study on field resistance in China's cotton fields.[1][2][3]
Table 2: Comparison of Enzyme Activities in Resistant vs. Susceptible Biotypes
This table shows the relative activity of enzymes implicated in herbicide resistance in two resistant (15HN1, 15HN10) and one susceptible (S) population of D. sanguinalis following treatment with haloxyfop-P-methyl.
| Enzyme | Population | Relative Enzyme Activity (Compared to Untreated Susceptible) |
| Acetyl-CoA Carboxylase (ACCase) | S (Susceptible) | ~1.8 |
| 15HN1 (Resistant) | ~2.5 | |
| 15HN10 (Resistant) | ~2.8 | |
| Glutathione S-Transferase (GST) | S (Susceptible) | ~1.5 |
| 15HN1 (Resistant) | ~2.4 | |
| 15HN10 (Resistant) | ~2.7 | |
| NADPH-cytochrome P450 reductase | S (Susceptible) | ~1.4 |
| 15HN1 (Resistant) | ~2.1 | |
| 15HN10 (Resistant) | ~2.3 | |
| Carboxylesterase (CarE) | S (Susceptible) | ~1.3 |
| 15HN1 (Resistant) | ~2.0 | |
| 15HN10 (Resistant) | ~2.2 |
Data estimated from graphical representations in Zong et al. (2022).[1] The activities were measured at the peak time point after herbicide application.
Table 3: ACCase Gene Expression and Copy Number Variation
This table presents data from a study on a resistant D. sanguinalis population from Ontario, Canada, which did not possess a target-site mutation. The resistance was attributed to the overexpression of the ACCase gene.
| Parameter | Susceptible (S) Biotype | Resistant (R) Biotype | Fold Increase in R vs. S |
| Relative ACCase Gene Expression | 1x | 3.4x - 9.3x | 3.4 to 9.3 |
| Relative ACCase Gene Copy Number | 1x | 5x - 7x | 5 to 7 |
Data sourced from Laforest et al. (2017).[4]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of herbicide resistance mechanisms. Below are synthesized protocols for key experiments based on established research practices.
1. Whole-Plant Dose-Response Bioassay
This experiment quantifies the level of resistance by determining the herbicide dose required to inhibit plant growth by 50% (GR₅₀).
-
Seed Germination and Plant Growth:
-
Seeds from putative resistant (R) and known susceptible (S) populations are germinated in petri dishes on moist filter paper or directly in trays filled with a commercial potting mix.
-
Once seedlings reach the 2-3 leaf stage, they are transplanted into individual pots (e.g., 10 cm diameter) containing a standardized soil mix.
-
Plants are grown in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
At the 4-5 leaf stage, plants are treated with a range of this compound doses. A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate.
-
The herbicide is applied using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.
-
Untreated control plants (0x dose) are sprayed with water and adjuvant only.
-
-
Data Collection and Analysis:
-
Three to four weeks after treatment, the above-ground biomass is harvested, and the fresh weight is recorded. The biomass is then dried in an oven at 60-80°C for 72 hours to determine the dry weight.
-
The dry weight data for each population is expressed as a percentage of its untreated control.
-
A non-linear regression analysis (log-logistic model) is used to fit dose-response curves and calculate the GR₅₀ value for each population.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
-
2. ACCase Enzyme Activity Assay
This in vitro assay measures the activity of the ACCase enzyme, the target of this compound, and its sensitivity to the herbicide.
-
Enzyme Extraction:
-
Harvest 1-2 g of fresh young leaf tissue from both R and S plants.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT).
-
Centrifuge the homogenate at high speed (e.g., 25,000 x g) for 20 minutes at 4°C.
-
The supernatant containing the crude enzyme extract is collected for the assay. The protein concentration is determined using a method like the Bradford assay.
-
-
Enzyme Assay (Colorimetric Method):
-
The assay is performed in a 96-well plate. Each reaction well contains the enzyme extract, an assay buffer, and the substrates (acetyl-CoA, ATP, and bicarbonate).
-
To measure inhibition, varying concentrations of haloxyfop-acid (the active form of the herbicide) are added to the reaction wells.
-
The reaction is initiated by adding the substrates and incubated at a controlled temperature (e.g., 30°C).
-
The ACCase activity is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase, and monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
The enzyme activity is calculated and expressed as nmol of product formed per minute per mg of protein.
-
For inhibition assays, the activity is plotted against the herbicide concentration, and the I₅₀ value (herbicide concentration required to inhibit enzyme activity by 50%) is calculated.
-
3. Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST enzymes, which are often involved in the metabolic detoxification of herbicides.
-
Enzyme Extraction:
-
Follow the same procedure as for the ACCase enzyme extraction.
-
-
Enzyme Assay:
-
The assay is typically conducted in a spectrophotometer using a cuvette or a 96-well plate.
-
The reaction mixture contains a phosphate buffer (pH 6.5), the enzyme extract, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
The reaction is initiated by the addition of CDNB.
-
The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm. The increase in absorbance at 340 nm is monitored over time.
-
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is used to calculate the GST activity, typically expressed as µmol of product formed per minute per mg of protein, using the extinction coefficient of the product.
-
4. ACCase Gene Sequencing and Expression Analysis
These molecular techniques are used to identify target-site mutations and changes in gene expression.
-
DNA/RNA Extraction:
-
Genomic DNA and total RNA are extracted from fresh leaf tissue of R and S plants using commercially available kits or standard CTAB-based methods.
-
-
Gene Sequencing (for TSR):
-
Primers are designed to amplify the carboxyltransferase (CT) domain of the ACCase gene, where resistance-conferring mutations are known to occur.
-
The target region is amplified using the Polymerase Chain Reaction (PCR).
-
The PCR products are purified and sent for Sanger sequencing.
-
The resulting sequences from R and S plants are aligned and compared to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
-
-
Quantitative PCR (qPCR) (for NTSR - Gene Expression/Copy Number):
-
For gene expression analysis, extracted RNA is first reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific to the ACCase gene and one or more stable reference genes (e.g., Actin, GAPDH) for normalization.
-
The relative expression level of the ACCase gene in R plants compared to S plants is calculated using the ΔΔCt method.
-
For gene copy number analysis, qPCR is performed on genomic DNA using primers for the ACCase gene and single-copy reference genes. The relative copy number is determined by comparing the amplification of the target gene to the reference gene.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the validation of this compound resistance.
Caption: Mechanism of Action of this compound.
Caption: Overview of Resistance Mechanisms.
Caption: Workflow for Resistance Validation.
References
Haloxyfop-Methyl: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of haloxyfop-methyl, a selective herbicide. The information presented herein is supported by experimental data to aid in research and development.
Executive Summary
This compound is an aryloxyphenoxypropionate herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis.[1][2][3][4] Its herbicidal efficacy stems from this targeted in vitro inhibition, which leads to the disruption of cell membrane formation and ultimately cell death in susceptible grass species.[5] In vivo, this compound is rapidly metabolized to its biologically active form, haloxyfop acid. While highly effective against target plants, studies in animal models have investigated its toxicological profile at significantly higher exposure levels, revealing effects on the liver, kidneys, and reproductive system, as well as the induction of oxidative stress.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's primary mode of action is the inhibition of the carboxyltransferase (CT) domain of ACCase. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By blocking ACCase, haloxyfop prevents the formation of malonyl-CoA, a crucial building block for fatty acids. This disruption of lipid synthesis halts the production of new cell membranes, leading to the cessation of growth and eventual death of the plant. The R-enantiomer of haloxyfop is the herbicidally active form.
Caption: Mechanism of action of haloxyfop.
In Vitro Activity: ACCase Inhibition
The in vitro activity of haloxyfop is typically quantified by its ability to inhibit ACCase extracted from target organisms. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter.
Experimental Protocol: In Vitro ACCase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of haloxyfop on ACCase activity.
1. Enzyme Extraction:
-
Fresh leaf tissue from a susceptible grass species is homogenized in an extraction buffer (e.g., containing tricine-HCl, KCl, MgCl2, DTT, and BSA) to isolate chloroplasts, where the target ACCase is located.
-
The homogenate is filtered and centrifuged to pellet the chloroplasts.
-
The chloroplasts are lysed to release the stromal proteins, including ACCase.
-
The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
2. ACCase Activity Assay:
-
The assay measures the incorporation of radiolabeled bicarbonate (NaH¹⁴CO₃) into an acid-stable product, malonyl-CoA, in the presence of acetyl-CoA, ATP, and the enzyme extract.
-
The reaction is initiated by the addition of acetyl-CoA.
-
Different concentrations of haloxyfop (as the active acid) are included in the reaction mixture to determine their inhibitory effect.
-
The reaction is stopped after a defined incubation period (e.g., 10 minutes) by adding hydrochloric acid.
-
Unincorporated ¹⁴CO₂ is removed by evaporation.
-
The radioactivity of the remaining acid-stable product is measured using liquid scintillation counting.
3. Data Analysis:
-
ACCase activity is expressed as nmol of malonyl-CoA formed per minute per mg of protein.
-
The percentage of inhibition is calculated for each haloxyfop concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Activity: Efficacy and Toxicology
In vivo studies assess the effects of this compound on whole organisms. In plants, this involves evaluating its herbicidal efficacy. In animals, toxicological studies are conducted to determine its potential health risks.
Data from In Vivo Studies in Rats
The following tables summarize toxicological data from studies on rats exposed to this compound.
Table 1: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Reference |
| LD50 (male rats) | 393 mg/kg | |
| LD50 (female rats) | 545 mg/kg |
Table 2: Effects of 21-Day Oral Administration of Haloxyfop-P-Methyl on Male Wistar Rats
| Dose (mg/kg bw/day) | Effect on Renal Function Markers (Plasma Urea) | Effect on Hepatic Function Markers (Plasma ALT) | Effect on Testicular Oxidative Stress (MDA levels) | Reference |
| 6.75 | 33% increase | 18% increase | Significant increase | |
| 13.5 | 70% increase | 35% increase | Significant increase | |
| 27 | 96% increase | 49% increase | Significant increase |
bw: body weight; ALT: Alanine aminotransferase; MDA: Malondialdehyde
Experimental Protocol: In Vivo Rodent Toxicity Study (Sub-acute)
This protocol provides a general outline for a 21-day oral toxicity study in rats.
1. Animal Model and Husbandry:
-
Male Wistar rats (or another appropriate strain) of a specific age and weight range are used.
-
Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
They have access to standard chow and water ad libitum.
2. Experimental Design:
-
Animals are randomly assigned to several groups, including a control group and multiple treatment groups receiving different doses of haloxyfop-P-methyl.
-
The test substance is typically administered daily by oral gavage. The control group receives the vehicle (e.g., distilled water or corn oil).
3. Data Collection:
-
Clinical signs of toxicity and mortality are observed daily.
-
Body weight is recorded regularly.
-
At the end of the study period, blood samples are collected for hematological and biochemical analysis (e.g., markers of liver and kidney function).
-
Animals are euthanized, and major organs are weighed and examined for gross pathological changes.
-
Tissues are collected for histopathological examination and analysis of biomarkers of oxidative stress (e.g., MDA, antioxidant enzyme activities).
4. Data Analysis:
-
Data are analyzed using appropriate statistical methods to compare the treatment groups with the control group.
-
The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
Comparison of In Vitro and In Vivo Activity
The in vitro inhibition of ACCase by haloxyfop is the direct cause of its in vivo herbicidal effects in susceptible plants. The concentrations required for in vitro enzyme inhibition are significantly lower than the doses that cause toxic effects in in vivo animal studies. This difference is due to factors such as absorption, distribution, metabolism, and excretion in whole organisms, as well as the inherent differences in the ACCase enzyme between plants and mammals.
Caption: Experimental workflow comparison.
References
- 1. apps.who.int [apps.who.int]
- 2. 898. Haloxyfop (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 5. Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to Haloxyfop-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Herbicide Resistance: A Comparative Guide to ACCase Gene Mutations and Haloxyfop-Methyl Efficacy
For researchers, scientists, and professionals in drug development, understanding the molecular underpinnings of herbicide resistance is paramount for designing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of key mutations within the acetyl-CoA carboxylase (ACCase) gene and their correlation with resistance to the herbicide haloxyfop-methyl. Experimental data is presented to objectively compare the performance of this compound against various resistant weed biotypes, supported by detailed experimental protocols and visual diagrams to elucidate complex biological processes.
The evolution of herbicide resistance in weed populations poses a significant threat to global agricultural productivity. A primary mechanism of resistance to ACCase-inhibiting herbicides, such as this compound, is the emergence of mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase. These mutations can significantly reduce the binding affinity of the herbicide, rendering it less effective. This guide delves into the specific ACCase gene mutations that confer resistance and quantifies their impact on the efficacy of this compound.
Quantitative Analysis of ACCase Mutations and this compound Resistance
The level of resistance conferred by different ACCase mutations can vary significantly. The following table summarizes the quantitative data on the resistance levels to haloxyfop-P-methyl and other ACCase inhibitors in weed populations harboring specific mutations. The Resistance Index (RI) is a key metric, calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.
| Weed Species | ACCase Mutation | Amino Acid Substitution | Haloxyfop-P-methyl Resistance Index (RI) | Cross-Resistance to other ACCase Inhibitors |
| Digitaria ciliaris var. chrysoblephara | Multiple mutations | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn | 6.2 to 62.6 | High resistance to fenoxaprop-P-ethyl (RI: 53.7 to 132.8) and cyhalofop-butyl (RI: 10.0 to 19.9)[1][2] |
| Alopecurus myosuroides | Isoleucine-1781-Leucine | Ile → Leu | Confers resistance at field rates | Resistant to fenoxaprop, clodinafop, and cycloxydim at field rates[3][4] |
| Alopecurus myosuroides | Tryptophan-2027-Cysteine | Trp → Cys | Confers resistance at field rates | Resistant to fenoxaprop and clodinafop at field rates[3] |
| Alopecurus myosuroides | Isoleucine-2041-Asparagine | Ile → Asn | Confers resistance at field rates | Resistant to fenoxaprop and clodinafop at field rates |
| Alopecurus myosuroides | Aspartate-2078-Glycine | Asp → Gly | Confers resistance at field rates | Resistant to fenoxaprop, clodinafop, cycloxydim, and clethodim at field rates |
| Poa annua | Isoleucine-2041-Threonine | Ile → Thr | ~15 to 20 | No cross-resistance to clethodim observed |
| Lolium rigidum | Aspartate-2078-Glycine | Asp → Gly | High | Cross-resistant to a number of other ACCase inhibitors including clodinafop, diclofop, fluazifop, and sethoxydim |
| Lolium rigidum | Cysteine-2088-Arginine | Cys → Arg | High | Cross-resistant to a number of other ACCase inhibitors including clodinafop, diclofop, fluazifop, and sethoxydim |
Visualizing the Mechanisms of Resistance
To better understand the biological processes involved, the following diagrams illustrate the ACCase signaling pathway, a typical experimental workflow for identifying herbicide resistance, and the logical relationship between ACCase mutations and the resulting resistance phenotype.
References
- 1. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Cross-resistance patterns to ACCase-inhibiting herbicides conferred by mutant ACCase isoforms in Alopecurus myosuroides Huds. (black-grass), re-examined at the recommended herbicide field rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Phytotoxicity of Haloxyfop-Methyl and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxicity of the herbicide haloxyfop-methyl and its principal metabolite, haloxyfop acid. While this compound is the active ingredient in many commercial herbicide formulations, its phytotoxic effects are primarily mediated through its rapid conversion to haloxyfop acid within the target plant. This guide synthesizes available data to elucidate the distinct roles of the parent compound and its metabolite, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
This compound is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1][2] It is a pro-herbicide, meaning it has little to no herbicidal activity itself.[2][3] Upon absorption by the plant, it is rapidly hydrolyzed to its active form, haloxyfop acid.[2] Specifically, the R-enantiomer of haloxyfop acid, known as haloxyfop-P, is responsible for the herbicidal action. This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately, plant death.
Data Presentation: Phytotoxicity
While a direct, side-by-side comparison is challenging due to the lack of studies testing both compounds concurrently, the following tables summarize available phytotoxicity data for this compound and haloxyfop acid from various studies. It is crucial to note that these values are not directly comparable due to differences in experimental protocols, plant species, and environmental conditions.
Table 1: Phytotoxicity Data for this compound
| Plant Species | Endpoint | Value | Experimental Conditions | Reference |
| Avena ludoviciana (Winter Wild Oat) | Discriminating Concentration (Rapid Test) | 0.106 mg a.i. L⁻¹ | Petri dish bioassay | |
| Avena sativa, Avena strigosa | Visual Control | >90% | Field trial, 120 g/ha application | |
| Various Grass Weeds | Visual Control (85%) | 78 g/ha | Field trials |
Table 2: Phytotoxicity Data for Haloxyfop Acid (Haloxyfop-P)
| Plant Species | Endpoint | Value | Experimental Conditions | Reference |
| Not Specified | Acute Toxicity (EC50) to Daphnia magna | >100 mg/L (48h) | OECD 202 (part 1) | |
| Not Specified | Chronic Toxicity to Daphnia magna | Not Specified | OECD 202 (part II) |
Note: Ecotoxicology data on aquatic organisms is often more readily available for the active acid metabolite due to its environmental relevance.
Experimental Protocols
To generate comparative phytotoxicity data, standardized bioassays are essential. Below are detailed methodologies for key experimental approaches.
Whole-Plant Dose-Response Bioassay
This method is used to determine the concentration of a herbicide required to produce a specific response in a whole plant, typically a 50% reduction in growth (GR50).
-
Plant Material: Seeds of a susceptible grass species (e.g., Avena fatua (wild oat) or Setaria viridis (green foxtail)) are germinated in a controlled environment.
-
Transplanting: Uniform seedlings at the 2-3 leaf stage are transplanted into pots containing a standardized soil or potting mix.
-
Herbicide Application: A range of concentrations of this compound and haloxyfop acid are prepared. The herbicides are applied to the plants using a precision sprayer to ensure uniform coverage. A control group is treated with a blank formulation (without the active ingredient).
-
Growth Conditions: Plants are maintained in a growth chamber with controlled temperature, light, and humidity for a period of 14-21 days.
-
Data Collection: At the end of the experimental period, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.
-
Data Analysis: The dry weight of the treated plants is expressed as a percentage of the control plants. A dose-response curve is generated by plotting the percentage of growth reduction against the herbicide concentration. The GR50 value is calculated from this curve using non-linear regression analysis.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of the compounds on the target enzyme.
-
Enzyme Extraction: ACCase is extracted and partially purified from the shoots of a susceptible grass species.
-
Assay Mixture: The reaction mixture contains the enzyme extract, ATP, MgCl2, NaHCO3 (containing ¹⁴C), and acetyl-CoA.
-
Inhibitor Addition: Various concentrations of this compound and haloxyfop acid are added to the assay mixture. A control without any inhibitor is also prepared.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of acetyl-CoA and incubated at a specific temperature. The reaction is stopped by the addition of acid.
-
Quantification: The amount of ¹⁴C-malonyl-CoA formed is quantified using liquid scintillation counting.
-
Data Analysis: The enzyme activity in the presence of the inhibitors is expressed as a percentage of the control. An inhibition curve is plotted, and the I50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.
Mandatory Visualization
Caption: Metabolic activation of this compound.
Caption: Generalized workflow for phytotoxicity assessment.
References
Haloxyfop-Methyl: A Comparative Guide to Performance in Diverse Soil Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Haloxyfop-methyl's performance across various soil types, offering insights into its efficacy, degradation, and persistence. The information is supported by experimental data to aid in research and development.
Executive Summary
This compound is a selective post-emergence herbicide effective against a wide range of annual and perennial grass weeds.[1][2] Its performance, however, is significantly influenced by soil characteristics. This guide synthesizes available data on its behavior in different soil matrices, providing a comparative analysis to inform its application in diverse agricultural and research settings. Key findings indicate that soil organic matter and texture are primary determinants of this compound's efficacy and persistence.
Performance Across Soil Types: A Comparative Analysis
The effectiveness of this compound is intrinsically linked to soil composition. Soil texture and organic matter content influence the herbicide's availability in the soil solution for weed uptake.[3][4]
Impact of Soil Texture
Soils with higher clay content tend to require higher application rates of herbicides compared to sandy soils.[3] This is due to the larger surface area and higher cation exchange capacity of clay particles, which can adsorb herbicide molecules, making them less available for weed control. Conversely, in coarse-textured sandy soils, herbicides are more readily available in the soil solution, which can enhance efficacy but also increase the potential for leaching.
Influence of Organic Matter
Soil organic matter is a major factor determining the use rates of soil-applied herbicides. Herbicides are adsorbed to organic matter, which reduces their concentration in the soil solution and thus their availability for plant uptake, leaching, and degradation. Therefore, soils with high organic matter content generally require higher rates of this compound for effective weed control. The relationship between herbicide efficacy and organic matter content is generally negative.
Degradation and Persistence in Soil
This compound undergoes rapid hydrolysis in the soil to its active form, haloxyfop acid. The half-life of this compound itself is typically a few hours. The subsequent degradation of haloxyfop acid is slower, with half-lives of several days, and is primarily a biologically mediated process.
The persistence of haloxyfop and its metabolites in soil is influenced by soil type and environmental conditions. For instance, one study observed that the half-life of haloxyfop-P in a sandy clay loam was 129 days. Another study in rhizosphere soil showed a much shorter half-life of 2.6–4.9 days.
Table 1: Degradation and Persistence of this compound/Haloxyfop-P in Different Soil Conditions
| Soil Type/Condition | Herbicide Form | Half-life (DT50) | Key Findings | Reference |
| Sandy Clay Loam | Haloxyfop-P-methyl | < 22 hours | Rapid initial degradation. | |
| Sandy Clay Loam | Haloxyfop-P | 129 days | Slower degradation of the acid form. | |
| Three different unspecified soils | This compound | A few hours | Rapid ester hydrolysis confirmed. | |
| Three different unspecified soils | Haloxyfop acid | Several days | Slower degradation of the acid form, biologically mediated. | |
| Rhizosphere soil | Haloxyfop-R-methyl | 2.6–4.9 days | Rapid dissipation in a biologically active zone. |
Comparison with Alternative Herbicides
This compound is often compared with other graminicides. Its performance relative to these alternatives can also be influenced by soil conditions.
Table 2: Comparative Efficacy of this compound and Other Herbicides
| Herbicide | Target Weed | Crop | Key Comparative Findings | Reference |
| Haloxyfop-R-methyl vs. Propaquizafop | Various weeds | Soybean | Haloxyfop-R-methyl demonstrated the most effective weed suppression, leading to improved crop growth and higher yield. | |
| This compound vs. Diclofop-methyl & Fenoxaprop-ethyl | Avena sativa (Oat), Avena strigosa | Wheat | This compound was not selective for wheat but effectively controlled the tested grass weeds. | |
| Haloxyfop vs. Clethodim & Pinoxaden | Avena fatua (Wild Oat) | - | Haloxyfop at 52 and 78 g a.i./ha resulted in 100% mortality of wild oat seedlings. |
Experimental Protocols
Greenhouse Bioassay for Herbicide Efficacy in Different Soils
This protocol is designed to assess the efficacy of this compound on a target weed species in various soil types under controlled greenhouse conditions.
Methodology:
-
Soil Collection and Preparation: Collect representative samples of different soil types (e.g., sandy loam, clay loam, silt loam). Air-dry and sieve the soils to ensure uniformity. Characterize each soil for texture, organic matter content, and pH.
-
Potting and Planting: Fill pots (e.g., 3-4 inch) with the prepared soils. Sow a predetermined number of seeds of a target weed species (e.g., wild oat, Avena fatua) in each pot.
-
Growth and Thinning: Place the pots in a greenhouse with controlled temperature and light conditions. After emergence, thin the seedlings to a uniform number per pot (e.g., 1-2 plants).
-
Herbicide Application: Prepare a series of this compound concentrations. Apply the herbicide solutions to the weeds at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer. Include an untreated control for each soil type.
-
Evaluation: Visually assess weed injury at regular intervals (e.g., 7, 14, and 21 days after treatment). At the end of the experiment, harvest the above-ground biomass, dry it, and record the dry weight.
-
Data Analysis: Calculate the percent weed control relative to the untreated control. Determine the effective dose required for 50% growth reduction (ED50) for each soil type using dose-response analysis.
Laboratory Soil Incubation for Degradation Rate Determination
This protocol outlines a laboratory experiment to determine the degradation rate and half-life of this compound in different soil types.
Methodology:
-
Soil Preparation: Use fresh soil samples, sieved to remove large debris. Characterize the soil for its physicochemical properties.
-
Herbicide Application: Treat a known mass of soil (e.g., 50g) with a standard solution of this compound to achieve a desired concentration.
-
Incubation: Place the treated soil in incubation vessels (e.g., glass jars) and maintain them at a constant temperature (e.g., 25°C) in the dark. Adjust and maintain the soil moisture content (e.g., 60% of water holding capacity).
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70, and 100 days).
-
Extraction and Analysis: Extract the herbicide residues from the soil samples using an appropriate solvent and cleanup procedure. Quantify the concentration of this compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the herbicide concentration over time and determine the degradation kinetics. Calculate the half-life (DT50) of the herbicide in each soil type.
Signaling Pathways and Mode of Action
This compound is an aryloxyphenoxypropionate herbicide. Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth. By blocking ACCase, this compound disrupts the production of lipids, leading to the cessation of growth and eventual death of susceptible grass weeds. Broadleaf plants are not affected because they have a different form of the ACCase enzyme that is not sensitive to this class of herbicides.
References
Safety Operating Guide
Proper Disposal of Haloxyfop-methyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Haloxyfop-methyl is a selective herbicide widely used in agricultural and research settings. Due to its potential environmental toxicity, particularly to aquatic life, adherence to strict disposal protocols is imperative to ensure the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a combustible liquid and is harmful if swallowed.[1][2] It can cause skin and eye irritation.[2][3][4] Chronic exposure may lead to liver damage. It is crucial to note that this compound is very toxic to aquatic organisms with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Key Hazard and Safety Data
| Parameter | Value | Reference |
| Oral LD50 (rats) | >5000 mg/kg | |
| Dermal LD50 (rats) | >2000 mg/kg | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| LC50 (96hr) for rainbow trout | 0.7 mg/L | |
| LC50 (48hr) for daphnia | 6.12 mg/L | |
| Flash Point | 70°C - 95°C (Combustible Liquid) | |
| Personal Protective Equipment (PPE) | Cotton overalls, elbow-length PVC gloves, face shield or goggles. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize exposure and prevent environmental contamination. This process begins with the initial handling of the chemical and culminates in its final, compliant disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Experimental Protocol: Disposal of Unused this compound Solution
This protocol outlines the step-by-step procedure for the disposal of a small quantity of unused this compound solution from a laboratory experiment.
Objective: To safely and compliantly dispose of unused this compound solution and associated contaminated materials.
Materials:
-
Unused this compound solution
-
Appropriate chemical waste container (sealable, clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles or face shield, elbow-length PVC gloves, lab coat or overalls
-
Absorbent material (e.g., vermiculite, sand, or proprietary absorbent)
-
Solvent for rinsing (as appropriate for the experimental solvent)
-
Waste disposal tags or labels
Procedure:
-
Preparation and PPE:
-
Ensure the work area is well-ventilated.
-
Don appropriate PPE, including safety goggles, PVC gloves, and a lab coat.
-
-
Waste Collection:
-
Carefully transfer any unused this compound solution into a designated, sealable hazardous waste container.
-
Do not mix with other types of chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Decontamination of Labware:
-
For glassware and other reusable labware, rinse with a small amount of an appropriate solvent to remove residual this compound.
-
Collect this rinsate and add it to the hazardous waste container.
-
Repeat the rinsing process two more times (triple rinse).
-
After triple rinsing, wash the labware with soap and water.
-
-
Disposal of Contaminated Consumables:
-
Place any contaminated consumables, such as pipette tips, absorbent pads, or gloves, into the same hazardous waste container.
-
-
Container Management:
-
Securely seal the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," "this compound," and any other required information as per your institution's and local regulations.
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. On-site disposal of the concentrated product is not acceptable.
-
Empty Container Disposal
Proper disposal of the original product container is also critical to prevent environmental contamination.
-
Triple Rinse: Triple rinse the empty container with water or an appropriate solvent. Add the rinsate to the spray tank if the product is being used for its intended purpose, or collect it as hazardous waste.
-
Render Unusable: After triple rinsing, puncture the top, sides, and bottom of the container to prevent reuse.
-
Dispose: Dispose of the punctured container in a landfill in accordance with local regulations. Do not burn empty containers.
By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and protecting our natural resources. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
